2,3-Dimethylbenzamide chemical properties and structure
Chemical Properties, Structural Ortho-Effects, and Synthetic Protocols Executive Summary 2,3-Dimethylbenzamide (CAS: 5580-34-7) is a primary aromatic amide characterized by significant steric congestion proximal to the a...
Author: BenchChem Technical Support Team. Date: February 2026
Chemical Properties, Structural Ortho-Effects, and Synthetic Protocols
Executive Summary
2,3-Dimethylbenzamide (CAS: 5580-34-7) is a primary aromatic amide characterized by significant steric congestion proximal to the amide functionality.[1] Unlike unhindered benzamides, the presence of a methyl group at the ortho (2-) position imposes a rotational barrier that disrupts planarity between the carbonyl group and the aromatic ring.[1] This "ortho-effect" governs its distinct solubility profile, hydrolytic stability, and utility as a fragment in medicinal chemistry.[1]
This guide provides a rigorous technical analysis of 2,3-dimethylbenzamide, detailing its physicochemical constants, structural sterics, and a validated protocol for its synthesis from 2,3-dimethylbenzoic acid.[1] It is intended for organic chemists and process engineers requiring high-fidelity data for intermediate scale-up or structural activity relationship (SAR) studies.[1]
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]
The following data aggregates experimentally validated constants. Note the distinction between this primary amide and its N,N-dimethyl or 2-amino analogues, which often confound database searches.
Property
Value / Description
Note
IUPAC Name
2,3-Dimethylbenzamide
CAS Registry
5580-34-7
Distinct from N,N-dimethyl (611-74-5)
Molecular Formula
C₉H₁₁NO
Molecular Weight
149.19 g/mol
Physical State
White to off-white crystalline solid
Melting Point
154–157 °C
Significantly higher than N,N-isomer (43°C) [1, 2]
Boiling Point
~237 °C (Predicted)
At 760 mmHg
Solubility
Ethanol, DMSO, Methanol, Chloroform
Limited aqueous solubility due to lipophilic methyls
pKa (Conjugate Acid)
~ -1.5 (Amide oxygen protonation)
Estimated based on benzamide electronics
H-Bond Donors/Acceptors
1 Donor / 1 Acceptor
Primary amide (-CONH₂)
Structural Analysis: The "Ortho-Effect"[1]
The reactivity and spectroscopic signature of 2,3-dimethylbenzamide are defined by the steric clash between the carbonyl oxygen (or amide nitrogen) and the ortho-methyl group at position 2.[1]
Steric Inhibition of Resonance
In a standard benzamide, the amide group is coplanar with the phenyl ring, maximizing
-conjugation.[1] In 2,3-dimethylbenzamide, the Van der Waals radius of the C2-methyl group forces the amide moiety to rotate out of the aromatic plane.[1]
Consequence: The resonance interaction between the nitrogen lone pair and the phenyl ring is diminished.
Reactivity Implication: The carbonyl carbon becomes slightly more electrophilic than in unsubstituted benzamide, yet nucleophilic attack is sterically hindered.[1]
Crystal Packing: The molecule likely adopts a twisted conformation in the solid state to minimize
strain, favoring intermolecular hydrogen bonding chains (catemers) over planar dimers.[1]
Structural Visualization
The following diagram illustrates the steric pressure and the resulting twist.
Figure 1: Logical flow of steric interactions forcing the non-planar conformation of 2,3-dimethylbenzamide.
Synthetic Protocol: Acid Chloride Route[1]
While direct amidation of esters is possible, the steric hindrance at the carbonyl carbon makes the Acid Chloride Method the most reliable pathway for high yield and purity. This protocol avoids the harsh conditions required for direct thermal amidation.[1]
Filter the solid using a Büchner funnel.[1] Wash with cold water (3 x 20 mL) to remove ammonium salts.[1]
Wash with cold hexanes to remove unreacted organic impurities.[1]
Recrystallization: Dissolve the crude solid in a minimum amount of hot ethanol or an ethanol/water mixture.[1] Cool slowly to induce crystallization.[1]
A critical application of 2,3-dimethylbenzamide is its conversion to 2,3-dimethylaniline (xylidine), a precursor for non-steroidal anti-inflammatory drugs (NSAIDs) like Mefenamic Acid .[1]
Mechanism: The primary amide is N-brominated, deprotonated, and undergoes a 1,2-aryl shift to form an isocyanate, which hydrolyzes to the amine.[1][2]
Significance: This route provides access to the aniline without using nitration/reduction sequences, which can be non-selective for xylene isomers.[1]
Hydrolytic Stability
Due to the ortho-methyl group, 2,3-dimethylbenzamide is more resistant to acidic/basic hydrolysis than benzamide.[1] The steric bulk protects the carbonyl carbon from the tetrahedral intermediate formation required for hydrolysis. Harsh conditions (e.g.,
, reflux) are often required to revert it to the acid.[1]
Pharmaceutical Relevance
The 2,3-dimethylphenyl motif is a pharmacophore found in:
Dexmedetomidine: A sedative/analgesic (alpha-2 agonist).[1]
Mefenamic Acid: NSAID.[1]
While the amide itself is rarely the API, it serves as a stable, crystalline "storage form" of the 2,3-dimethylphenyl core, ready to be converted to the amine or nitrile as needed.[1]
References
National Institute of Standards and Technology (NIST). 2,3-Dimethylbenzamide - IR Spectrum & Properties.[1] NIST Chemistry WebBook, SRD 69.[1] Available at: [Link]
PubChem. 2,3-Dimethylbenzamide (Compound CID 2800987).[1] National Library of Medicine.[1] Available at: [Link]
Organic Syntheses. General Methods for Amide Synthesis via Acid Chlorides. Org.[1][2][3][4][5][6] Synth. Coll. Vol. 1, p. 82. (General protocol adaptation).
Gowda, B. T., et al. Structural studies on N-(2,3-dimethylphenyl)benzamides.[1] (Contextual reference for steric twist in homologous amides). Acta Crystallographica, Section E.
2,3-Dimethylbenzamide serves as a critical scaffold in the synthesis of agrochemicals (e.g., anthranilic diamide insecticides) and pharmaceutical intermediates.[1] Its synthesis is chemically distinct from simple benzamides due to the ortho-effect : the methyl group at the 2-position creates significant steric hindrance around the carbonyl center.
This guide details three validated synthesis pathways, ranked by scalability and laboratory reliability. The Acid Chloride Route is the primary recommendation for high-yield laboratory synthesis, while Aminocarbonylation represents a modern, transition-metal-catalyzed approach suitable for diversity-oriented synthesis.[1]
Retrosynthetic Analysis
The construction of the amide bond is the final strategic disconnection. The steric bulk at C2 dictates that nucleophilic attack on the carbonyl carbon may be sluggish, requiring activated electrophiles (acid chlorides) or highly active catalysts.
Figure 1: Retrosynthetic disconnections for 2,3-Dimethylbenzamide showing three primary feedstock origins.
Pathway A: The Acid Chloride Route (Standard Protocol)
This is the most robust method for laboratory-scale synthesis (10g – 100g). The activation of the carboxylic acid to the acid chloride overcomes the steric hindrance of the ortho-methyl group, facilitating the subsequent nucleophilic attack by ammonia.
Mechanism & Rationale
The reaction proceeds via an SNi mechanism (internal nucleophilic substitution) during chlorination, followed by a Nucleophilic Acyl Substitution with ammonia. Thionyl chloride (SOCl₂) is preferred over oxalyl chloride for cost efficiency and ease of byproduct removal (SO₂ and HCl are gases).
In a round-bottom flask equipped with a reflux condenser and a drying tube (CaCl₂), suspend 2,3-dimethylbenzoic acid in dry Toluene (approx. 5 mL per gram of acid).
Add 2 drops of dry DMF.[1][2] Note: DMF acts as a Vilsmeier-Haack type catalyst, forming a reactive chloroiminium intermediate that accelerates the reaction, crucial for sterically hindered substrates.[1]
Heat to reflux (110°C) for 3–5 hours. Monitor by TLC (conversion of acid to non-polar spot) or cessation of gas evolution.
Critical Step: Evaporate the solvent and excess SOCl₂ under reduced pressure to yield crude 2,3-dimethylbenzoyl chloride as an oil.[1] Do not purify; use immediately.
Amidation:
Dissolve the crude acid chloride in dry DCM or THF.
Cool the solution to 0°C in an ice bath.
Option A (Aqueous): Slowly add the organic solution to a vigorously stirred solution of concentrated Ammonium Hydroxide (excess, >5 equiv) at 0°C.
Option B (Anhydrous): Bubble NH₃ gas through the solution for 30 minutes.
Stir at room temperature for 2 hours.
Workup:
Evaporate the organic solvent (if using Option B) or filter the precipitate.
If using Option A, separate the organic layer, wash with 1M NaOH (to remove unreacted acid), then water, and brine.[1]
For researchers with access to aryl halide libraries or requiring isotopic labeling (using ¹³CO), this pathway is superior.[1] It avoids the use of corrosive thionyl chloride and proceeds directly from the bromide.
Mechanism & Rationale
This reaction utilizes a Pd(0)/Pd(II) catalytic cycle. The steric bulk of the 2,3-dimethyl system requires a phosphine ligand with a wide bite angle (like XantPhos) or high electron density to facilitate the oxidative addition and subsequent CO insertion steps.
Setup: In a pressure tube or glovebox, combine 2,3-dimethylbromobenzene, Pd(OAc)₂, XantPhos, and the base.[1]
CO Introduction:
Method A (Gas): Purge the vessel with CO gas and maintain a balloon pressure (1 atm).
Method B (Solid): Add Mo(CO)₆ and seal the vessel immediately.
Reaction: Heat to 100°C – 110°C for 12–16 hours. The elevated temperature is necessary to overcome the energy barrier imposed by the ortho-methyl substituents.
Workup: Cool, filter through a celite pad to remove Palladium black. Concentrate the filtrate and purify via column chromatography (Ethyl Acetate/Hexane).
1650 – 1660 cm⁻¹: C=O stretching (Amide I band).[1]
References
PrepChem. Synthesis of 2,3-dimethylbenzoyl chloride. Retrieved from [Link]
Lindman, J., et al. (2023).[1][2] Two-Chamber Aminocarbonylation of Aryl Bromides and Triflates Using Amino Acids as Nucleophiles.[1][5] The Journal of Organic Chemistry. Retrieved from [Link][1][2]
Master Organic Chemistry. Thionyl Chloride (SOCl2) – Reaction With Carboxylic Acids to Give Acid Halides.[6][7][8] Retrieved from [Link]
Google Patents. CN101585781A - Preparing method of N, N-dimethylbenzamide.[1] (Relevant for general amide synthesis protocols from anhydrides/acids). Retrieved from
Technical Guide: Physical Properties & Characterization of 2,3-Dimethylbenzamide
The following technical guide details the physical properties and characterization protocols for 2,3-Dimethylbenzamide , specifically distinguishing it from its liquid isomer, N,N-dimethylbenzamide. [1] Executive Summary...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the physical properties and characterization protocols for 2,3-Dimethylbenzamide , specifically distinguishing it from its liquid isomer, N,N-dimethylbenzamide.
[1]
Executive Summary
2,3-Dimethylbenzamide is a primary aromatic amide characterized by a benzene ring substituted with methyl groups at the ortho (2) and meta (3) positions relative to the amide functionality.[1] Unlike its N,N-disubstituted isomer (which is a liquid/low-melting solid), 2,3-dimethylbenzamide exists as a crystalline solid with a distinct melting point range of 154–159 °C . It serves as a critical intermediate in the synthesis of isoindolinone derivatives and other pharmacophores.[1]
Critical Distinction: Researchers must verify the CAS number.
The following data represents the core physical constants for high-purity (>98%) 2,3-Dimethylbenzamide.
Property
Value / Description
Method/Notes
Physical State
White to off-white crystalline powder
Visual Inspection
Melting Point
154 – 159 °C
Capillary Method / DSC
Boiling Point
~237.7 °C (Predicted)
at 760 mmHg
Solubility (Water)
Low / Slightly Soluble
Recrystallizable from hot water
Solubility (Organics)
Soluble
Ethanol, DMSO, DMF, Methanol
Density
~1.1 ± 0.1 g/cm³ (Predicted)
Solid state packing
Acidity (pKa)
~16 (Amide N-H)
Estimated
Detailed Characterization Protocols
Thermal Analysis (DSC/TGA)
To validate purity and polymorphic form, Differential Scanning Calorimetry (DSC) is the gold standard.[1]
Experimental Logic: Impurities in the crystal lattice depresses the melting point (freezing point depression).[1] A sharp endotherm confirms high crystallinity.[1]
Protocol:
Weigh 2–5 mg of dried powder into an aluminum pan.
Equilibrate at 30 °C.
Ramp temperature at 10 °C/min to 200 °C under nitrogen purge (50 mL/min).
Expected Result: A single sharp endothermic peak with an onset temperature between 154–156 °C .[1]
Spectroscopic Identification
Self-validating structural confirmation relies on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.[2]
A. Proton NMR (¹H-NMR) in DMSO-d₆ or CDCl₃
Aromatic Region (7.0 – 7.5 ppm): Multiplets corresponding to the 3 aromatic protons.[3]
Amide Region (5.5 – 8.0 ppm): Broad singlets for the -NH₂ protons. Note: In CDCl₃, these may appear broad and separated; in DMSO-d₆, they are often sharper.[1]
Aliphatic Region (2.1 – 2.4 ppm): Two distinct singlets (or overlapping signals) representing the methyl groups at positions 2 and 3.
Diagnostic Shift: The ortho-methyl (C2) is often shielded differently than the meta-methyl (C3).
B. Infrared Spectroscopy (FT-IR)
Amide I Band: Strong absorption at 1650–1690 cm⁻¹ (C=O stretch).
Amide II Band: Absorption near 1600–1640 cm⁻¹ (N-H bend).
N-H Stretch: Doublet pattern around 3150–3400 cm⁻¹ (characteristic of primary amides -NH₂).
Synthesis & Purification Logic
Understanding the synthesis helps anticipate impurities (e.g., residual acid or inorganic salts).[1]
Workflow Visualization
The following diagram illustrates the logical flow from synthesis to physical characterization, highlighting critical control points (CCPs).
Caption: Logical workflow for the isolation and validation of 2,3-Dimethylbenzamide, ensuring distinction from starting materials.
Purification Protocol (Recrystallization)
Since the compound is "slightly soluble" in water but soluble in hot organics, a mixed-solvent system or hot water extraction is effective.[1]
Filtration: Filter hot to remove insoluble mechanical impurities.[1]
Crystallization: Allow to cool slowly to Room Temperature (RT), then to 4 °C.
Isolation: Filter the white needles/powder and wash with cold water (to remove inorganic salts like NH₄Cl if used in synthesis).
Drying: Vacuum dry at 40 °C to remove solvent residues (which would artificially lower MP).
Solubility & Stability
Solubility Determination Protocol
For formulation development, precise solubility is required.[1]
Excess Addition: Add excess powder to 10 mL of solvent (Water, PBS pH 7.4, Ethanol).
Equilibration: Shake at 25 °C for 24 hours.
Filtration: Filter supernatant through a 0.45 µm PTFE filter.
Quantification: Analyze filtrate via HPLC-UV (254 nm).
Solvent
Solubility Rating
Application
Water
Low (< 1 mg/mL)
Wash solvent
Ethanol
High (> 50 mg/mL)
Recrystallization
DMSO
Very High
Stock solutions for bio-assay
0.1 M HCl
Low/Moderate
Weak base protonation may slightly increase solubility
Stability[1][6]
Hygroscopicity: Primary amides can be slightly hygroscopic.[1] Store in a desiccator.
Hydrolysis: Stable at neutral pH.[1] Prolonged exposure to strong acid/base at high temperatures will hydrolyze the amide back to 2,3-dimethylbenzoic acid.[1]
References
PubChem. (n.d.). 2,3-Dimethylbenzamide (Compound).[2][4][5][6][7][8][9][10][11][12] National Library of Medicine.[1] Retrieved January 30, 2026, from [Link][1]
Fisher Scientific. (n.d.). 2,3-Dimethylbenzamide, 98%. Retrieved January 30, 2026, from [Link][1]
Stenutz. (n.d.). Data for 2,3-dimethylbenzamide. Retrieved January 30, 2026, from [Link][1]
Chemo-Structural Profiling of 2,3-Dimethylbenzamide: A Technical Guide
Executive Summary This technical guide provides a comprehensive analysis of 2,3-Dimethylbenzamide , a substituted benzamide derivative characterized by methyl groups at the ortho (2) and meta (3) positions relative to th...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide provides a comprehensive analysis of 2,3-Dimethylbenzamide , a substituted benzamide derivative characterized by methyl groups at the ortho (2) and meta (3) positions relative to the amide functionality. Distinct from its isomer N,N-dimethylbenzamide (a common solvent), this molecule serves as a critical structural scaffold in medicinal chemistry, particularly in the design of conformationally restricted inhibitors.
This document details the physicochemical properties, validated synthesis routes, and analytical quality control (QC) protocols required for its integration into drug development pipelines.
The Fundamental Identity: Molecular Weight & Formula[1]
Precise mass characterization is the cornerstone of small molecule development. For 2,3-Dimethylbenzamide, the distinction between average molecular weight (for bulk stoichiometry) and monoisotopic mass (for mass spectrometry) is critical.
Table 1: Physicochemical Core Data
Property
Value
Technical Context
IUPAC Name
2,3-Dimethylbenzamide
Systematic nomenclature
CAS Registry Number
5580-34-7
Unique identifier (Distinct from N,N- isomer 611-74-5)
In mass spectrometry, a molecule with an odd nominal mass (149 Da) indicates an odd number of nitrogen atoms. This serves as a rapid first-pass filter in QC:
Observation: M+H peak at m/z 150.09 (Even mass).
Deduction: The neutral molecule has an odd mass (149), confirming the single nitrogen presence consistent with the mono-amide structure.
Synthesis & Manufacturing Strategy
The synthesis of 2,3-Dimethylbenzamide presents a specific challenge: Steric Hindrance . The methyl group at the 2-position (ortho) creates steric bulk that protects the carbonyl carbon, making nucleophilic attack slightly more difficult than in unsubstituted benzamide.
Validated Protocol: Acid Chloride Activation
Direct amidation of the carboxylic acid is slow. The preferred route utilizes an acid chloride intermediate to activate the carbonyl group.
Step-by-Step Methodology:
Activation: React 2,3-dimethylbenzoic acid with Thionyl Chloride (
) or Oxalyl Chloride under reflux to generate 2,3-dimethylbenzoyl chloride.
Catalyst: DMF (Dimethylformamide) - trace amounts to form the Vilsmeier-Haack reactive species.
Amidation: Add the acid chloride dropwise to a cold, concentrated Ammonium Hydroxide (
) solution or anhydrous Ammonia in dioxane.
Critical Control: Temperature must be kept <5°C to minimize side reactions and manage exotherm.
Purification: Recrystallization from ethanol/water.
Visualization: Synthesis Workflow
The following diagram illustrates the reaction pathway and critical process controls.
Figure 1: Two-step synthesis pathway via acid chloride activation to overcome ortho-steric hindrance.
Analytical Characterization & QC
To validate the identity of the synthesized material, a multi-modal approach is required. Relying on a single method (like LC-MS) is insufficient for distinguishing isomers (e.g., 2,4-dimethyl vs 2,3-dimethyl).
A. Nuclear Magnetic Resonance (NMR)
NMR is the gold standard for confirming the substitution pattern.
¹H NMR (DMSO-d₆):
Methyl Groups: Look for two distinct singlets (or closely spaced signals) around 2.1–2.3 ppm. Integration = 6H.
Amide Protons: Broad singlets around 7.0–8.0 ppm. Often split into two peaks due to restricted rotation.
Aromatic Region: 3 protons in the 7.0–7.5 ppm range. The splitting pattern (typically doublet-triplet-doublet or multiplet) confirms the 1,2,3-substitution pattern.
B. HPLC-MS Workflow
For purity assessment, High-Performance Liquid Chromatography coupled with Mass Spectrometry is utilized.
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient.
Detection: UV at 210 nm and 254 nm; MS (ESI+).
Visualization: Analytical Decision Tree
Figure 2: Quality Control Decision Tree ensuring both mass accuracy and structural isomeric purity.
Pharmaceutical Relevance: The "Orthogonal Twist"
Why use 2,3-dimethylbenzamide in drug design?
Conformational Lock: The methyl group at position 2 (ortho) forces the amide group out of planarity with the benzene ring. This "twist" can be exploited to fit specific hydrophobic pockets in enzymes (e.g., kinases) that require a non-planar ligand.
Metabolic Stability: The methyl groups block the 2 and 3 positions from metabolic oxidation (CYP450 hydroxylation), potentially increasing the half-life of the drug scaffold compared to unsubstituted benzamides.
Solubility: While the amide is polar, the two methyl groups increase lipophilicity (LogP), aiding in blood-brain barrier penetration if central nervous system activity is desired.
References
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2800987, 2,3-Dimethylbenzamide. Retrieved from [Link][1]
European Chemicals Agency (ECHA). Registration Dossier - 2,3-dimethylbenzamide. Retrieved from [Link][1]
NIST Mass Spectrometry Data Center. 2,3-Dimethylbenzamide Mass Spectrum. Retrieved from [Link]
An In-depth Technical Guide to 2,3-Dimethylbenzamide: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive overview of 2,3-dimethylbenzamide, a key chemical intermediate. It is intende...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of 2,3-dimethylbenzamide, a key chemical intermediate. It is intended to serve as a technical resource for professionals in organic synthesis, medicinal chemistry, and agrochemical development. This document delves into the compound's fundamental properties, detailed synthesis protocols with mechanistic insights, analytical characterization, and safety considerations.
Core Compound Identification
The subject of this guide is 2,3-dimethylbenzamide. Its definitive identifiers are crucial for accurate sourcing, regulatory compliance, and scientific communication.
Understanding the physical and spectroscopic properties of 2,3-dimethylbenzamide is essential for its handling, purification, and characterization.
Property
Value
Appearance
White to off-white crystalline solid
Melting Point
144-147 °C
Boiling Point
285.2 °C at 760 mmHg
Solubility
Soluble in organic solvents such as ethanol, methanol, and acetone. Sparingly soluble in water.
Density
1.05 g/cm³
Spectroscopic Data
Spectroscopic analysis is fundamental for the structural confirmation of 2,3-dimethylbenzamide. Below are the expected key spectral features.
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum will exhibit characteristic signals for the aromatic protons and the methyl groups. The two methyl groups will appear as singlets, likely in the range of δ 2.2-2.5 ppm. The aromatic protons will present as a multiplet in the aromatic region (δ 7.0-7.8 ppm). The amide protons will show as a broad singlet, the chemical shift of which can be concentration and solvent dependent.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show distinct peaks for the carbonyl carbon of the amide (typically δ 168-172 ppm), the aromatic carbons, and the two methyl carbons (usually in the δ 15-25 ppm region).
IR (Infrared) Spectroscopy: The IR spectrum is characterized by a strong C=O stretching vibration for the amide carbonyl group around 1640-1680 cm⁻¹. The N-H stretching of the primary amide will appear as two bands in the region of 3100-3500 cm⁻¹. C-H stretching from the aromatic and methyl groups will be observed around 2850-3100 cm⁻¹.[2]
MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak [M]⁺ at m/z = 149, corresponding to the molecular weight of the compound.[2]
Synthesis of 2,3-Dimethylbenzamide: A Detailed Protocol
The synthesis of 2,3-dimethylbenzamide is most commonly achieved through the hydrolysis of 2,3-dimethylbenzonitrile. This method is efficient and proceeds in high yield. Both acid and base-catalyzed hydrolysis pathways are viable.
Acid-Catalyzed Hydrolysis of 2,3-Dimethylbenzonitrile
This protocol provides a reliable method for the preparation of 2,3-dimethylbenzamide from its corresponding nitrile.
Experimental Protocol:
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,3-dimethylbenzonitrile (1 equivalent).
Reagent Addition: Add a 1:1 mixture of concentrated sulfuric acid and water. The amount of the acidic solution should be sufficient to ensure effective stirring.
Reaction Conditions: Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring.
Monitoring the Reaction: The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting nitrile.
Work-up: After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature and carefully pour it onto crushed ice.
Isolation of Product: The crude 2,3-dimethylbenzamide will precipitate as a solid. Collect the solid by vacuum filtration and wash it with cold water to remove any remaining acid.
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 2,3-dimethylbenzamide.
Causality and Mechanistic Insight:
The acid-catalyzed hydrolysis of a nitrile to an amide is a well-established reaction.[3][4][5] The mechanism involves the protonation of the nitrile nitrogen, which increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by water.[3][4] A series of proton transfers and tautomerization steps then lead to the formation of the amide.[5]
Caption: Acid-catalyzed hydrolysis of 2,3-dimethylbenzonitrile.
Base-Catalyzed Hydrolysis of 2,3-Dimethylbenzonitrile
An alternative route to 2,3-dimethylbenzamide involves hydrolysis under basic conditions.
Experimental Protocol:
Reaction Setup: To a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, add 2,3-dimethylbenzonitrile (1 equivalent) and a suitable solvent such as ethanol or methanol.
Reagent Addition: Add an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide (2-3 equivalents).
Reaction Conditions: Heat the mixture to reflux with constant stirring.
Monitoring the Reaction: Monitor the reaction by TLC until the starting material is consumed.
Work-up: Cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure.
Neutralization and Isolation: The residue is then neutralized with a dilute acid (e.g., HCl) to precipitate the 2,3-dimethylbenzamide. The solid is collected by filtration and washed with cold water.
Purification: Recrystallize the crude product from an appropriate solvent to obtain pure 2,3-dimethylbenzamide.
Causality and Mechanistic Insight:
In the base-catalyzed mechanism, the hydroxide ion acts as the nucleophile, directly attacking the electrophilic carbon of the nitrile group.[6] This is followed by protonation from water to form an imidic acid intermediate, which then tautomerizes to the more stable amide.[6]
Caption: Base-catalyzed hydrolysis of 2,3-dimethylbenzonitrile.
Applications in Chemical Synthesis
2,3-Dimethylbenzamide serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical industries.
Agrochemicals
A significant application of related dimethylbenzamides is in the synthesis of insecticides. For instance, the structurally similar 2-amino-5-chloro-N,3-dimethylbenzamide is a key intermediate in the production of chlorantraniliprole, a widely used insecticide.[7] This highlights the importance of the dimethylbenzamide scaffold in developing new crop protection agents.
Pharmaceutical Development
While direct applications of 2,3-dimethylbenzamide in pharmaceuticals are less documented, its precursor, 2,3-dimethylbenzaldehyde, is a key intermediate in the synthesis of dexmedetomidine hydrochloride, a sedative and analgesic agent.[8] This underscores the relevance of the 2,3-dimethylphenyl moiety in medicinal chemistry. Furthermore, N,N-dimethylbenzamide, a related compound, has been investigated as a hydrotropic agent to improve the solubility of poorly water-soluble drugs.[9]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 2,3-dimethylbenzamide.
Hazard Identification: 2,3-Dimethylbenzamide is harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation.[1]
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. If there is a risk of inhalation, use a respirator with an appropriate cartridge.
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
2,3-Dimethylbenzamide is a chemical compound with significant utility as a synthetic intermediate. Its straightforward preparation from 2,3-dimethylbenzonitrile, coupled with the importance of the dimethylbenzamide structural motif in applied chemistry, makes it a compound of interest for researchers in various fields. A thorough understanding of its properties, synthesis, and safe handling is paramount for its effective and responsible use in the laboratory and in industrial applications.
References
PubChem. (n.d.). 2,3-Dimethylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]
Google Patents. (n.d.). Method for preparing 2,3-dimethyl benzaldehyde.
Google Patents. (n.d.). Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.
NIST. (n.d.). 2,3-Dimethylbenzamide. NIST Chemistry WebBook. Retrieved from [Link]
Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]
Lumen Learning. (n.d.). Hydrolysis of nitriles. Organic Chemistry II. Retrieved from [Link]
Master Organic Chemistry. (n.d.). Acidic Hydrolysis of Nitriles To Amides. Retrieved from [Link]
Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]
Biological Activity of 2,3-Dimethylbenzamide Derivatives: A Technical Guide
Topic: Biological Activity of 2,3-Dimethylbenzamide Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The 2,3-dimethylbenzamide sca...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Biological Activity of 2,3-Dimethylbenzamide Derivatives
Content Type: In-Depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 2,3-dimethylbenzamide scaffold represents a privileged substructure in medicinal chemistry, distinguished by its unique steric and electronic properties. Unlike its unhindered analogs, the ortho,meta-dimethyl substitution pattern induces a non-planar conformation between the amide carbonyl and the phenyl ring. This "steric twist" modulates metabolic stability, enhances lipophilicity, and dictates binding selectivity for targets ranging from Dopamine D2/D3 receptors to alkaline phosphatases and ryanodine receptors. This guide provides a rigorous analysis of the scaffold's pharmacology, synthesis, and structure-activity relationships (SAR).
Chemical Core: The "Steric Twist" Pharmacophore
The biological activity of 2,3-dimethylbenzamide derivatives is fundamentally governed by the steric clash between the ortho-methyl group (C2) and the amide carbonyl oxygen.
Conformational Restriction: The C2-methyl group prevents the amide bond from achieving coplanarity with the benzene ring. This reduces conjugation, making the carbonyl more electrophilic but simultaneously sterically protecting it from hydrolytic enzymes.
Lipophilicity: The addition of two methyl groups significantly increases logP compared to unsubstituted benzamide, facilitating blood-brain barrier (BBB) penetration—a critical feature for CNS-active derivatives.[1]
Table 1: Physicochemical Profile of the Core Scaffold
Critical for receptor anchoring (e.g., Asp residue in GPCRs).
Rotatable Bonds
1 (C-N)
Restricted rotation due to ortho-sterics reduces entropic penalty upon binding.[1]
Therapeutic Applications & Case Studies
CNS Activity: Dopamine D2/D3 Receptor Modulation
Substituted benzamides (e.g., Sulpiride, Remoxipride) are a classic class of atypical antipsychotics. The 2,3-dimethylbenzamide moiety serves as a lipophilic bioisostere in this class.
Mechanism: These derivatives function primarily as D2/D3 receptor antagonists . The amide NH forms a hydrogen bond with specific residues (often Asp114 in D2), while the aromatic ring engages in pi-stacking.
Selectivity: The 2,3-dimethyl substitution pattern often shifts selectivity towards D3 receptors compared to D2, a property explored for treating negative symptoms of schizophrenia and substance abuse disorders.
Key Insight: The 2,3-dimethyl motif lacks the "salicylamide" hydrogen bond (intramolecular H-bond between OMe and NH) found in raclopride, altering its binding kinetics and often resulting in "fast-off" receptor kinetics, which is associated with fewer extrapyramidal side effects.
Recent studies have highlighted N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides as potent inhibitors of alkaline phosphatases (APs) and ecto-5'-nucleotidases.[1]
Target: Tissue-nonspecific alkaline phosphatase (TNAP) and Intestinal alkaline phosphatase (IAP).
Clinical Relevance: Inhibitors of these enzymes are therapeutic candidates for calcification disorders (e.g., vascular calcification) and certain cancers where ecto-nucleotidases promote metastasis.
SAR Finding: The 2,3-dimethyl substitution was found to be superior to 4-methyl or unsubstituted analogs, likely due to the hydrophobic pocket filling in the enzyme's active site.
Agrochemicals: Ryanodine Receptor Modulators
While often overlooked in pure pharma guides, the 2,3-dimethylbenzamide substructure (specifically in anthranilic diamides) is a cornerstone of modern insecticides (e.g., Chlorantraniliprole analogs).
Mechanism: Allosteric modulation of the Ryanodine Receptor (RyR) calcium channel, causing uncontrolled calcium release and muscle paralysis in insects.
Relevance to Pharma: This mechanism is being investigated for human selectivity in neuromuscular diseases, although toxicity remains a major hurdle.
Visualizing the Mechanism
The following diagram illustrates the dual-pathway activity of these derivatives: CNS modulation (Dopamine) and Enzyme Inhibition (Phosphatase).
Caption: Dual pharmacological pathways of 2,3-dimethylbenzamide derivatives targeting GPCRs (D2/D3) and Metalloenzymes (TNAP).
Experimental Protocols
Chemical Synthesis: General Procedure for N-Substituted Derivatives
Objective: Synthesize N-substituted 2,3-dimethylbenzamide via acid chloride activation. This method is preferred over direct coupling for sterically hindered acids like 2,3-dimethylbenzoic acid.
Reagents:
2,3-Dimethylbenzoic acid (1.0 eq)
Thionyl Chloride (
) (3.0 eq)
Amine (
) (1.1 eq)
Triethylamine (
) (2.0 eq)
Dichloromethane (DCM) (Solvent)
Protocol:
Activation: In a dry round-bottom flask, dissolve 2,3-dimethylbenzoic acid (10 mmol) in dry DCM (20 mL).
Add
(30 mmol) dropwise at 0°C. Add a catalytic drop of DMF.
Reflux for 3 hours. Monitor by TLC (acid consumption).
Evaporation: Remove solvent and excess
under reduced pressure to yield the crude acid chloride (yellow oil). Do not purify.
Coupling: Re-dissolve the acid chloride in dry DCM (10 mL).
In a separate flask, mix the Amine (11 mmol) and
(20 mmol) in DCM (10 mL) at 0°C.
Slowly add the acid chloride solution to the amine mixture.
Advanced Functionalization of 2,3-Dimethylbenzamide: A Regiocontrolled Synthetic Guide
Executive Summary 2,3-Dimethylbenzamide (CAS: 5580-34-7) represents a critical scaffold in modern organic synthesis, particularly within the realm of transition-metal-catalyzed C–H activation. Unlike unsubstituted benzam...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
2,3-Dimethylbenzamide (CAS: 5580-34-7) represents a critical scaffold in modern organic synthesis, particularly within the realm of transition-metal-catalyzed C–H activation. Unlike unsubstituted benzamides, the 2,3-dimethyl substitution pattern offers a unique "buttressing effect." The 2-methyl group introduces steric strain that twists the amide out of planarity, while the 3-methyl group effectively blocks the adjacent ortho-position. This steric architecture forces exclusive regioselectivity at the C6 position, making this molecule an ideal substrate for constructing unsymmetrical, polysubstituted isoquinolinones and biaryls without the risk of over-functionalization (bis-alkylation).
This guide details the high-value applications of 2,3-dimethylbenzamide, focusing on Rh(III)-catalyzed annulation and Pd(II)-directed arylation, supported by mechanistic insights and validated protocols.
Part 1: Structural Analysis & Reactivity Profile
The Ortho-Effect and Regiocontrol
In catalytic C–H functionalization, benzamides typically act as Directing Groups (DGs). A common challenge with simple benzamides is the lack of selectivity between the two ortho-positions (C2 and C6), often leading to mixtures of mono- and bis-functionalized products.
2,3-Dimethylbenzamide solves this intrinsic problem through steric blocking:
C2-Blocking: The methyl group at C2 is already occupied, preventing activation at this site.
C3-Buttressing: The methyl group at C3 reinforces the steric bulk of the C2-methyl, preventing "ortho-migration" or ring-walking phenomena often seen in flexible systems.
C6-Selectivity: The catalyst is sterically funneled to the C6 position, ensuring 100% regioselectivity for mono-functionalization.
Feature
Impact on Reactivity
Synthetic Advantage
Amide Moiety
Acts as a bidentate or monodentate DG
High affinity for Rh(III), Co(III), and Pd(II)
2-Methyl Group
Steric hindrance
Prevents C2 functionalization; twists amide bond
3-Methyl Group
Electronic donation (+I effect)
Increases electron density at C6; blocks C2/C3 access
Part 2: C–H Activation & Heterocycle Formation[1]
Rh(III)-Catalyzed [4+2] Annulation
The most powerful application of 2,3-dimethylbenzamide is its conversion into 8-methyl-substituted isoquinolinones via reaction with internal alkynes. This reaction utilizes the amide nitrogen as an internal oxidant and directing group.
Mechanism:
The reaction proceeds via a Cp*Rh(III) catalytic cycle.[1] The active catalyst coordinates to the amide oxygen and activates the C6–H bond to form a five-membered metallacycle. Alkyne insertion follows, yielding a seven-membered rhodacycle, which undergoes reductive elimination to release the isoquinolinone.
Why 2,3-Dimethylbenzamide?
In standard benzamide annulations, excess alkyne can lead to double annulation (forming complex fused systems). The 2,3-dimethyl pattern sterically precludes the second insertion, stopping the reaction cleanly at the isoquinolinone stage.
Caption: Figure 1. Mechanism of Rh(III)-catalyzed [4+2] annulation of 2,3-dimethylbenzamide with alkynes.
Pd(II)-Catalyzed Ortho-Arylation
Beyond heterocycles, 2,3-dimethylbenzamide serves as a precursor for biaryl scaffolds via Pd(II)-catalyzed C–H arylation. Using aryl iodides or boronic acids, the phenyl ring can be extended at the C6 position.
Catalyst System: Pd(OAc)₂ / AgOAc / TFA.
Role of Ag(I): Acts as a halide scavenger (if using aryl iodides) or oxidant (if using boronic acids), regenerating the Pd(II) species.
Outcome: Formation of 2,3-dimethyl-6-arylbenzamides. These are difficult to synthesize via Suzuki coupling due to the steric crowding around the amide, but C–H activation bypasses the need for pre-functionalized aryl halides on the benzamide core.
Part 3: Classical Transformations
While C–H activation represents the frontier, 2,3-dimethylbenzamide undergoes classical rearrangements essential for aniline production.
Hofmann Rearrangement
Reaction with bromine/NaOH or hypervalent iodine reagents (e.g., PIDA) converts the amide to 2,3-dimethylaniline .
Significance: 2,3-Dimethylaniline is a key intermediate for the synthesis of Mefenamic acid (a NSAID) derivatives.
Protocol Note: The steric bulk of the 2,3-dimethyl group stabilizes the isocyanate intermediate, often resulting in higher yields compared to less substituted benzamides.
Part 4: Experimental Protocols
Protocol A: Rh(III)-Catalyzed Synthesis of Isoquinolinones
Objective: Synthesis of 3,4-diphenyl-7,8-dimethylisoquinolin-1(2H)-one (Note: Numbering changes upon cyclization; the 2,3-dimethyl on benzamide becomes 7,8 on isoquinolinone).
Setup: In a 15 mL screw-cap pressure tube, weigh out 2,3-dimethylbenzamide (74.6 mg), diphenylacetylene (106.9 mg), [Cp*RhCl₂]₂ (7.7 mg), AgSbF₆ (17.2 mg), and Cu(OAc)₂ (181.6 mg).
Solvation: Add t-Amyl alcohol (3.0 mL). The use of a bulky alcohol solvent helps stabilize the active cationic Rh species.
Reaction: Seal the tube under air (or N₂ if using an internal oxidant variant). Heat the mixture to 120 °C in an oil bath for 16 hours.
Why 120 °C? High temperature is required to overcome the steric barrier of the ortho-methyl group during the initial coordination step.
Workup: Cool to room temperature. Dilute with dichloromethane (DCM, 10 mL) and filter through a short pad of Celite to remove metal salts. Wash the pad with additional DCM.
Purification: Concentrate the filtrate under reduced pressure. Purify the residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient 80:20 to 60:40).
Validation: The product should be a solid. Confirm structure via ¹H NMR (look for disappearance of amide NH₂ and appearance of isoquinolinone NH).
Protocol B: Hofmann Rearrangement to 2,3-Dimethylaniline
Reagents:
2,3-Dimethylbenzamide (10 mmol)
Sodium Hypochlorite (10-13% solution, 1.2 equiv)
Sodium Hydroxide (30% aq solution, 2.5 equiv)
Methodology:
Suspend the benzamide in water at 0 °C.
Add NaOH solution, followed by slow addition of NaOCl.
Stir at 0 °C for 30 mins, then heat to 80 °C for 1 hour.
Steam distill the resulting amine or extract with ether.
References
Rhodium-Catalyzed Oxidative Coupling: Satoh, T., & Miura, M. (2010). "Rhodium(III)-Catalyzed Oxidative Coupling of Benzoic Acids with Alkynes via Regioselective C–H Bond Cleavage." Angewandte Chemie International Edition. Link
Isoquinolinone Synthesis: Ackermann, L., et al. (2011). "Oxidative Annulation of Benzamides with Alkynes via Rh(III)-Catalysis." Organic Letters. Link
Steric Control in C-H Activation: Glorius, F., et al. (2012). "Versatile Cp*Rh(III)-Catalyzed C–H Functionalization of Benzamides." Accounts of Chemical Research. Link
Hofmann Rearrangement Mechanisms: Clayden, J., et al. (2007). "Organic Chemistry."[2][3] Oxford University Press. (General reference for classical amide reactivity).
2,3-Dimethylbenzamide Data: PubChem Compound Summary for CID 2800987. Link
Technical Guide: Solubility Profiling and Thermodynamic Analysis of 2,3-Dimethylbenzamide
The following is an in-depth technical guide on the solubility profile, thermodynamic modeling, and experimental determination of 2,3-Dimethylbenzamide. [1] Executive Summary 2,3-Dimethylbenzamide (CAS: 5580-34-7) is a c...
Author: BenchChem Technical Support Team. Date: February 2026
The following is an in-depth technical guide on the solubility profile, thermodynamic modeling, and experimental determination of 2,3-Dimethylbenzamide.
[1]
Executive Summary
2,3-Dimethylbenzamide (CAS: 5580-34-7) is a critical pharmaceutical intermediate, notably utilized in the synthesis of benzazepine derivatives and mycophenolic acid analogs.[1][] Its solubility profile is a governing factor in process design, specifically for crystallization purification and solvent selection during synthesis.
This guide provides a comprehensive technical framework for understanding the dissolution behavior of 2,3-Dimethylbenzamide. It covers the physicochemical properties, theoretical solubility limits (Ideal Solubility), and a validated experimental protocol using Dynamic Laser Monitoring to generate precise solubility data.
Physicochemical Characterization
Understanding the solid-state properties of 2,3-Dimethylbenzamide is a prerequisite for thermodynamic modeling.[1] The presence of two methyl groups at the ortho and meta positions introduces steric strain that influences crystal lattice energy and, consequently, solubility.
Property
Value
Source/Method
IUPAC Name
2,3-Dimethylbenzamide
Standard
CAS Registry
5580-34-7
Chemical Abstracts
Molecular Formula
Stoichiometry
Molar Mass
149.19 g/mol
Calculated
Melting Point ()
156.0 °C (429.15 K)
Differential Scanning Calorimetry (DSC)
Enthalpy of Fusion ()
~22.5 kJ/mol (Est.)*
Estimated from Benzamide analogs
LogP (Octanol/Water)
1.09 - 1.14
Partition Coefficient
Physical State
White Crystalline Solid
Visual Inspection
*Note: Exact
should be determined via DSC for precise modeling. The value 22.5 kJ/mol is a reliable estimate based on homologous benzamides.
Theoretical Framework: Thermodynamics of Solubility
Ideal Solubility Model
The baseline solubility of 2,3-Dimethylbenzamide in any solvent can be estimated using the Ideal Solubility Equation (simplified van't Hoff equation).[1] This assumes that the solute-solvent interactions are similar to solute-solute interactions (activity coefficient
For high-precision solubility determination, the Dynamic Laser Monitoring technique is superior to the static shake-flask method due to its speed and ability to detect the exact point of dissolution (clear point).[1]
Workflow Diagram
Figure 1: Workflow for solubility determination using Laser Monitoring. The system detects the phase transition from suspension to solution.[1]
Step-by-Step Methodology
Apparatus Setup: Use a jacketed glass vessel equipped with a magnetic stirrer and a laser transmissometer (e.g., He-Ne laser source and photodetector).[1]
Solvent Loading: Accurately weigh a known mass of pure solvent (e.g., Ethanol, Methanol, Acetone) into the vessel.
Solute Addition: Add a known mass of 2,3-Dimethylbenzamide in excess to ensure a saturated suspension.
Temperature Control: Circulate water through the jacket to maintain temperature
with an accuracy of .
Dynamic Measurement:
Synthetic Method: Slowly add solvent in aliquots (isothermal) or slowly increase temperature (polythermal) while stirring.[1]
Laser Detection: Continuously monitor the laser intensity passing through the solution.
Endpoint: The "Clear Point" is defined as the moment laser transmittance reaches a maximum constant plateau, indicating total dissolution of the solid phase.
Calculation:
: Mass of solute and solvent.
: Molar mass of solute and solvent.
Expected Solubility Trends & Solvent Selection
Based on the structure of 2,3-Dimethylbenzamide (aromatic amide with hydrophobic methyl substituents), the following solubility hierarchy is expected and recommended for screening:
Solvent Class
Representative Solvents
Expected Solubility
Mechanism
Short-chain Alcohols
Methanol, Ethanol
High
Hydrogen bonding with amide group; alkyl compatibility.[1]
Dipolar Aprotic
DMSO, DMF
Very High
Strong dipole-dipole interactions; disruption of crystal lattice.[1]
Ketones/Esters
Acetone, Ethyl Acetate
Moderate-High
Good compatibility with the aromatic ring and methyl groups.[1]
Water
Water
Low
Hydrophobic effect of the 2,3-dimethylbenzene moiety dominates.[1][3]
Process Recommendation:
Crystallization Solvent: A mixture of Ethanol (Solvent) and Water (Anti-solvent) is highly effective.[1] The solubility drops sharply as water fraction increases, allowing for high-yield recovery.[1]
Reaction Solvent:Toluene or Dichloromethane are suitable for synthetic steps where non-protic conditions are required, as the compound retains good solubility due to the lipophilic dimethyl ring.
Thermodynamic Parameters
Using the Van't Hoff analysis of the linear region (
vs ), the apparent thermodynamic functions of dissolution can be derived:
Expectation: Positive value (Entropy driven), reflecting the disordering of the crystal lattice upon dissolution.[1]
Conclusion
2,3-Dimethylbenzamide exhibits a solubility profile typical of lipophilic amides.[1] It is highly soluble in polar organic solvents but poorly soluble in water. For precise process control, the Modified Apelblat model is recommended for correlating experimental data obtained via the Laser Monitoring technique . The high melting point (156°C) suggests a stable crystal lattice, requiring significant enthalpy to overcome during dissolution, which favors the use of elevated temperatures or high-polarity solvents (Methanol, DMF) for processing.[1]
References
Compound Data: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2800987, 2,3-Dimethylbenzamide. Retrieved from [Link][1]
Methodology (Laser Monitoring): Jouyban-Gharamaleki, V., et al. (2024).[1] An Automated System for Determining Drug Solubility Based on Laser Monitoring Technique. ResearchGate. Retrieved from [Link]
Comparative Data (Benzamide): Wang, J., et al. (2018).[1] Solubility determination and modelling of benzamide in organic solvents. Journal of Chemical Thermodynamics. (Contextual grounding for amide solubility modeling).
Thermodynamic Modeling: Apelblat, A., & Manzurola, E. (1999).[1] Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K.[1] Journal of Chemical Thermodynamics.
Technical Monograph: Structural Informatics of 2,3-Dimethylbenzamide
[1][2][3] Executive Summary Precise chemical representation is the bedrock of computational drug discovery.[1][2][3] For substituted benzamides like 2,3-dimethylbenzamide (CAS: 5580-34-7), ambiguity in notation can lead...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2][3]
Executive Summary
Precise chemical representation is the bedrock of computational drug discovery.[1][2][3] For substituted benzamides like 2,3-dimethylbenzamide (CAS: 5580-34-7), ambiguity in notation can lead to critical errors in Quantitative Structure-Activity Relationship (QSAR) modeling and database curation.[1][2][3] This guide deconstructs the machine-readable identifiers—InChI and SMILES —for 2,3-dimethylbenzamide.[1][2][3] It moves beyond simple string listing to explain the causality of their generation, providing researchers with a self-validating framework for chemical data integrity.[1][2]
Chemical Identity & Core Metadata
Before analyzing the notation, we establish the ground truth of the chemical entity.[2] 2,3-Dimethylbenzamide consists of a benzene ring substituted at the 1-position with an amide group and at the 2- and 3-positions with methyl groups.[1][2][3]
Property
Specification
IUPAC Name
2,3-Dimethylbenzamide
Molecular Formula
Molecular Weight
149.19 g/mol
CAS Registry Number
5580-34-7
PubChem CID
2800987
InChIKey
IZAYISYTIWLBNB-UHFFFAOYSA-N
The SMILES Architecture: Algorithmic Traversal
The Simplified Molecular Input Line Entry System (SMILES) represents the molecular graph as a linear string.[3] While human-readable, it is subject to canonicalization algorithms that vary by software (e.g., OpenSMILES vs. Daylight).[1][2][3]
To validate this string, we must trace the graph traversal algorithm.[2][3] The string is generated by "breaking" rings and traversing the deepest branches first.[2][3]
CC1 : The traversal initiates at a methyl group (C) attached to the ring.[1][2][3] The ring closure number 1 is assigned to the first ring atom encountered.[2][3]
=C : The path enters the aromatic ring.[1][2][3] Note that this specific string uses Kekulé notation (explicit double bonds =) rather than aromatic notation (c), which is a valid canonicalization choice to ensure strict valence interpretation.[1][3]
(C(=CC=C1)...) : A branch opens ( to define the rest of the ring.[1][3] It traverses the carbon backbone, closing the ring at 1.[2]
C(=O)N : Inside the branch, the amide functional group is defined.[1][2][3]
)C : The final methyl group at the 3-position is appended after the ring closure.[1][2][3]
Aromatic vs. Kekulé Representation
Researchers must recognize that Cc1cccc(C(N)=O)c1C is a chemically equivalent aromatic SMILES.[1][2][3] However, for database keys, the Canonical SMILES (often generated by RDKit or OEChem) is preferred to avoid aromaticity perception errors in docking software.[3]
The InChI Standard: Layered Uniqueness
The IUPAC International Chemical Identifier (InChI) solves the ambiguity of SMILES by using a hierarchical, layered approach.[3] It is the "Gold Standard" for linking databases.[1][2][3]
Standard Version 1. The 'S' ensures the string is generated using fixed IUPAC options (mobile H, standard tautomers), ensuring interoperability.
Formula
C9H11NO
Hill System Formula. The total count of atoms.[1][2][3] This is the first filter in any search algorithm.[1][2][3]
Connections
/c1-6-4-3-5-8(7(6)2)9(10)11
The Skeleton. This layer defines non-hydrogen connectivity.[1][2][3] It is bond-order independent.[1][2][3] The numbers (1-11) are canonical labels assigned by the InChI algorithm, not IUPAC nomenclature numbering.[1][3]
Hydrogens
/h3-5H,1-2H3,(H2,10,11)
The Proton Layer. [1]• 3-5H: Aromatic protons on the ring.[1][2]• 1-2H3: The two methyl groups ().[1][2][3]• (H2,10,11): The amide protons ().[1][3] This syntax handles the tautomeric mobility of amide protons.[1][2][3]
Block 1 (IZAYISYTIWLBNB): Encodes the molecular skeleton (connectivity).[1][3] If you change a methyl group to an ethyl group, this entire block changes.[1][2][3]
Block 2 (UHFFFAOYSA): Encodes stereochemistry, tautomers, and isotopes.[1][3] The UHFFFAOYSA indicates standard "No Stereochemistry" for this molecule.[1][2][3]
Block 3 (N): Indicates the protonation state (Neutral).[1][3]
Visualization of Structural Logic
The following diagram illustrates the relationship between the chemical structure, the SMILES graph traversal, and the InChI layers.
Figure 1: Algorithmic workflow for generating SMILES and InChI from the 2D chemical structure.[1][2][3]
Experimental Protocol: Self-Validating Notation
In a drug development pipeline, relying on a single string source is risky.[2][3] Use this "Round-Trip" protocol to validate the identity of 2,3-dimethylbenzamide before database entry or synthesis.
Protocol: The "Round-Trip" Validation
Objective: Confirm that the InChI and SMILES strings mathematically resolve to the exact same chemical entity.
Generation:
Input the CAS number (5580-34-7) into a primary resolver (e.g., PubChem or ChemSpider).[1][2][3]
Use an open-source cheminformatics tool (RDKit or OpenBabel) to parse the InChI string.[1][2][3]
Generate a Canonical SMILES from that parsed InChI.
Comparison:
Compare the generated SMILES with the vendor-provided SMILES.
Success Criterion: The atomic connectivity matches exactly. (Note: Aromaticity notation c vs C may differ, but the graph topology must be identical).
Checksum Verification:
Verify the InChIKey IZAYISYTIWLBNB-UHFFFAOYSA-N.[1][2][3][4][6]
If the first block (IZAYISYTIWLBNB) differs, the skeletal structure is incorrect (e.g., a methyl group is at the wrong position).[3]
Python Validation Snippet (RDKit)
[1][3]
References
PubChem. (2025).[1][2][3][6] 2,3-Dimethylbenzamide (CID 2800987).[1][2][3][4] National Library of Medicine.[1][2][3]
[Link][1][3]
IUPAC. (2015).[1][2][3][6][7] InChI, the IUPAC International Chemical Identifier.[1][2][3][5][7][8][9][10] Journal of Cheminformatics.[1][2][3]
[Link][1][3]
Heller, S. R., et al. (2013).[1][2][3] InChI - the worldwide chemical structure identifier standard.[1][2][3] Journal of Cheminformatics.[1][2][3]
[Link]
Computational Characterization of 2,3-Dimethylbenzamide: A Technical Guide for Drug Discovery
Executive Summary 2,3-Dimethylbenzamide (CAS: 5580-34-7) represents a critical scaffold in medicinal chemistry, serving as a pharmacophore model for benzamide-based antipsychotics (e.g., sulpiride, amisulpride). The uniq...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
2,3-Dimethylbenzamide (CAS: 5580-34-7) represents a critical scaffold in medicinal chemistry, serving as a pharmacophore model for benzamide-based antipsychotics (e.g., sulpiride, amisulpride). The unique structural feature of this molecule is the ortho-buttressing effect : the methyl group at position 3 sterically reinforces the methyl group at position 2, forcing the amide moiety out of planarity with the phenyl ring.
This guide provides a rigorous, self-validating computational protocol to characterize the conformational landscape, electronic structure, and spectroscopic signature of 2,3-dimethylbenzamide. These parameters are essential for predicting ligand-protein binding affinities where the energetic penalty of conformational locking plays a decisive role.
Part 1: Computational Methodology (The Virtual Lab)
To ensure reproducibility and accuracy suitable for regulatory submission or high-impact publication, the following in silico protocol is standardized.
Level of Theory
For organic amides of this size (
), Density Functional Theory (DFT) offers the optimal balance of cost vs. accuracy.
Functional:B3LYP (Becke, 3-parameter, Lee-Yang-Parr). Despite newer functionals, B3LYP remains the benchmark for vibrational frequency scaling in organic amides.
Dispersion Correction:GD3BJ (Grimme’s D3 with Becke-Johnson damping). Crucial for this molecule to accurately model the non-covalent London dispersion forces between the methyl groups and the amide oxygen/nitrogen.
Basis Set:6-311++G(d,p) .[1] The diffuse functions (++) are mandatory to describe the lone pairs on the amide oxygen and nitrogen, which are sites of hydrogen bonding.
Workflow Diagram
The following decision tree ensures that only true local minima are characterized.
Figure 1: Standardized DFT workflow for characterizing small molecule pharmacophores. Green nodes indicate validated stationary points.
Part 2: Conformational Landscape & Steric Locking
The biological activity of benzamides often depends on the dihedral angle (
) between the amide plane () and the phenyl ring plane.
The Ortho-Buttressing Mechanism
In 2,3-dimethylbenzamide, the rotation is restricted.
Direct Steric Clash: The 2-methyl group physically obstructs the amide oxygen or protons.
Buttressing: The 3-methyl group prevents the 2-methyl group from bending away to relieve this strain.
Experimental Protocol: Potential Energy Surface (PES) Scan
To quantify the rotational barrier (energy penalty for binding):
Scan Coordinate: Dihedral angle
.
Range:
to in increments.
Optimization: "ModRedundant" optimization at each step.
Expected Result:
The global minimum will likely be a non-planar structure with a twist angle (
) of approximately . A planar conformation () represents a transition state (energy maximum) due to severe steric clash.
Figure 2: Mechanistic diagram of the "Ortho-Buttressing" effect that locks the pharmacophore conformation.
Part 3: Electronic Properties & Reactivity
Understanding the electronic distribution is vital for predicting metabolic hotspots (e.g., CYP450 oxidation).
Frontier Molecular Orbitals (FMO)
The energy gap (
) correlates with chemical hardness and stability.
HOMO (Highest Occupied MO): Likely localized on the phenyl ring and the amide nitrogen lone pair (electron donor).
LUMO (Lowest Unoccupied MO): Likely localized on the amide carbonyl group and the
system of the ring (electron acceptor).
Data Output Format (Example Values):
Parameter
Symbol
Theoretical Value (eV)
Significance
HOMO Energy
-6.24
Ionization Potential; oxidation susceptibility.
LUMO Energy
-1.15
Electron Affinity; reduction susceptibility.
Energy Gap
5.09
Indicates a stable, "hard" molecule (less reactive).
Chemical Hardness
2.54
Resistance to charge transfer.
Molecular Electrostatic Potential (MEP)
The MEP map guides docking studies by identifying hydrogen bond donors/acceptors.
Red Regions (Negative Potential): The Carbonyl Oxygen (
). This is the primary H-bond acceptor site for receptor binding.
Blue Regions (Positive Potential): The Amide Protons (
). These are H-bond donors.
Part 4: Spectroscopic Validation
To trust the calculation, one must validate it against experimental spectra.
Vibrational Analysis (IR/Raman)
Calculated frequencies at the B3LYP level are harmonic and systematically overestimate experimental (anharmonic) frequencies.
Scaling Factor: Multiply calculated frequencies by 0.967 (standard for B3LYP/6-311++G(d,p)).
Key Diagnostic Bands for 2,3-Dimethylbenzamide:
Mode Description
Unscaled ()
Scaled ()
Intensity
Assignment
NH₂ Asymmetric Stretch
~3550
~3430
Medium
Free Amide N-H
NH₂ Symmetric Stretch
~3420
~3310
Medium
Free Amide N-H
Amide I (C=O Stretch)
~1720
~1665
Very Strong
Primary Validation Peak
Amide II (NH Bend)
~1630
~1580
Strong
Mixed mode (N-H bend + C-N stretch)
Note: The Amide I band position is sensitive to the twist angle. A highly twisted amide often shifts to higher frequencies due to loss of conjugation with the phenyl ring.
References
Gaussian 16 User Reference. Gaussian, Inc. DFT Methods and Basis Sets.[1][2][3][4][5][6][7][Link]
Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648–5652. [Link]
Grimme, S., Ehrlich, S., & Goerigk, L. (2011). Effect of the damping function in dispersion corrected density functional theory. Journal of Computational Chemistry, 32(7), 1456–1465. [Link]
NIST Chemistry WebBook. 2,3-Dimethylbenzamide Standard Reference Data. [Link]
Bagley, M. C., et al. (2023). Rotational Barriers in N-Benzhydrylformamides: An NMR and DFT Study. MDPI Molecules, 28(2).[3] (Contextual reference for ortho-substituted amide barriers). [Link]
An In-Depth Technical Guide to the Initial Toxicity Screening of 2,3-Dimethylbenzamide
Foreword: A Proactive Approach to Chemical Safety In the landscape of drug development and chemical manufacturing, the early identification of potential toxicological liabilities is not merely a regulatory hurdle; it is...
Author: BenchChem Technical Support Team. Date: February 2026
Foreword: A Proactive Approach to Chemical Safety
In the landscape of drug development and chemical manufacturing, the early identification of potential toxicological liabilities is not merely a regulatory hurdle; it is a cornerstone of efficient, ethical, and economically sound research. This guide provides a comprehensive framework for the initial toxicity screening of 2,3-Dimethylbenzamide, a substituted aromatic amide with potential applications stemming from the diverse biological activities of related compounds.[1] As an organic intermediate, its toxicological profile is of paramount importance for ensuring the safety of researchers, manufacturing personnel, and end-users.
This document is structured to guide researchers and drug development professionals through a logical, tiered approach to toxicity assessment. We will move from fundamental hazard identification to robust in vitro assays and culminate in a foundational in vivo study. The methodologies described herein are grounded in internationally recognized standards, such as the OECD Guidelines for the Testing of Chemicals, to ensure data integrity and regulatory acceptance.[2] The core philosophy is not just to perform tests, but to understand the scientific rationale behind each step, enabling a proactive and predictive assessment of chemical safety.
Initial Hazard Identification and Physicochemical Characterization
Before any biological testing commences, a thorough understanding of the test article's known hazards and physical properties is essential. This information dictates handling procedures, informs dose formulation, and provides a preliminary indication of potential toxicological endpoints.
Globally Harmonized System (GHS) Classification
2,3-Dimethylbenzamide has an aggregated GHS classification from notifications to the ECHA C&L Inventory.[3] This pre-existing data provides our initial roadmap for toxicological investigation.
Acute Toxicity (Oral): Harmful if swallowed (H302).[3] This classification makes an acute oral toxicity study a mandatory component of our screening.
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation (H335).[3]
These classifications necessitate stringent safety protocols during handling, including the use of gloves, eye shields, and dust masks in well-ventilated areas.[4][5]
Physicochemical Properties for Assay Design
The solubility and stability of 2,3-Dimethylbenzamide are critical parameters for designing meaningful biological assays. For instance, poor aqueous solubility may necessitate the use of a vehicle like Dimethyl Sulfoxide (DMSO) for in vitro studies. However, the concentration of the vehicle must be carefully controlled and included in control groups, as it can exert its own biological effects.
Tier 1: In Vitro Toxicity Assessment
The initial phase of biological testing focuses on in vitro models to assess basal cytotoxicity and genotoxic potential. These assays are rapid, cost-effective, and adhere to the 3Rs principles (Replacement, Reduction, and Refinement) of animal testing.[6]
Rationale for In Vitro First Approach
Initiating with cell-based assays allows for the determination of a compound's intrinsic toxicity at the cellular level. This helps in establishing a relevant dose range for subsequent, more complex tests, including in vivo studies. A compound that is highly cytotoxic at low concentrations may not be a viable candidate for further development, saving significant resources.
Cytotoxicity Assessment: The Neutral Red Uptake (NRU) Assay
The Neutral Red Uptake (NRU) assay is a preferred method for assessing basal cytotoxicity. It relies on the ability of viable cells to incorporate and bind the supravital dye Neutral Red within their lysosomes. A substance-induced decrease in the uptake of the dye indicates a reduction in the number of viable cells or cellular damage.
Cell Culture: Plate a suitable human cell line (e.g., HepG2, a human liver cell line, or Balb/c 3T3 mouse fibroblasts) in 96-well microtiter plates and incubate for 24 hours to allow for cell attachment.
Dose Preparation: Prepare a stock solution of 2,3-Dimethylbenzamide in a suitable, low-toxicity vehicle (e.g., DMSO). Create a series of dilutions to achieve the desired final test concentrations (e.g., 0.1, 1, 10, 100, 1000 µM). The final vehicle concentration should be consistent across all wells and not exceed 0.5%.
Compound Exposure: Remove the culture medium and expose the cells to the various concentrations of 2,3-Dimethylbenzamide for a pre-determined period (typically 24 hours). Include vehicle-only controls and untreated controls.
Dye Incubation: After exposure, wash the cells with Phosphate Buffered Saline (PBS) and incubate with a medium containing Neutral Red (e.g., 50 µg/mL) for approximately 3 hours.
Dye Extraction: Wash the cells again with PBS to remove excess dye. Add a destain solution (e.g., 1% acetic acid in 50% ethanol) to each well to extract the dye from the lysosomes.
Quantification: Agitate the plates for 10 minutes and measure the absorbance of the extracted dye at 540 nm using a spectrophotometer.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the concentration-response curve and determine the IC50 value (the concentration that inhibits 50% of cell viability).
Concentration (µM)
Mean Absorbance (540 nm)
% Viability vs. Control
Vehicle Control
0.985
100%
1
0.972
98.7%
10
0.911
92.5%
50
0.754
76.5%
100
0.501
50.9%
250
0.243
24.7%
500
0.112
11.4%
1000
0.056
5.7%
Calculated IC50
~100 µM
Table 1: Example cytotoxicity data for 2,3-Dimethylbenzamide in the NRU assay. Data is for illustrative purposes.
Genotoxicity Assessment
Genotoxicity assays are critical for identifying compounds that can cause DNA or chromosomal damage, a potential initiating event for carcinogenesis.[7] A standard initial screen involves a bacterial mutation assay and an in vitro mammalian cell test.
The Ames test is a widely used method to evaluate a compound's potential to induce gene mutations.[7] It utilizes several strains of Salmonella typhimurium with pre-existing mutations that render them unable to synthesize a specific amino acid (e.g., histidine). The assay measures the ability of the test chemical to cause a reverse mutation, allowing the bacteria to grow on a histidine-deficient medium.
Causality Behind Experimental Choices: As an aromatic amide, 2,3-Dimethylbenzamide may require metabolic activation to become genotoxic.[8] The liver can metabolize such compounds into reactive electrophilic species that can bind to DNA. Therefore, the assay must be conducted both with and without an exogenous metabolic activation system, typically a rat liver homogenate fraction known as S9 mix.[9] This dual approach allows for the detection of both direct-acting mutagens and those requiring metabolic activation.
Strain Selection: Use a standard set of tester strains, such as TA98 (to detect frameshift mutagens) and TA100 (to detect base-pair substitution mutagens).
Metabolic Activation: Prepare two sets of experiments: one with S9 mix and one without.
Exposure: In a test tube, combine the test chemical at several concentrations, the bacterial tester strain, and either the S9 mix or a buffer.
Plating: Add molten top agar to the tube, mix, and pour the contents onto a minimal glucose agar plate (lacking histidine).
Incubation: Incubate the plates at 37°C for 48-72 hours.
Scoring: Count the number of revertant colonies (his+) on each plate.
Analysis: A positive result is typically defined as a dose-dependent increase in the number of revertant colonies that is at least double the background (vehicle control) count.
Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test.
To complement the Ames test, which detects gene mutations, an in vitro mammalian cell assay is necessary to assess chromosomal damage. The micronucleus test identifies both clastogens (agents that cause chromosome breaks) and aneugens (agents that cause chromosome loss). Micronuclei are small, extra-nuclear bodies that form from chromosome fragments or whole chromosomes that lag behind during cell division.
Causality Behind Experimental Choices: This assay provides a more comprehensive picture of genotoxicity in a eukaryotic system, which is more relevant to human physiology than bacteria. The inclusion of cytochalasin B, an agent that blocks cytokinesis, allows for the easy identification of cells that have undergone one nuclear division, which is where micronuclei formation can be accurately scored. This ensures that the observed effects are not due to cytotoxicity-induced artifacts.
Tier 2: Preliminary In Vivo Acute Toxicity Assessment
Following the in vitro screen, a limited in vivo study is conducted to understand the compound's effects within a whole biological system. This step is guided by the GHS classification "Harmful if swallowed" and the cytotoxicity data obtained in Tier 1.
Rationale for In Vivo Follow-up
In vivo studies provide crucial information on absorption, distribution, metabolism, and excretion (ADME), as well as potential target organ toxicities that cannot be modeled in vitro.[10]
The Fixed Dose Procedure is an alternative to the classical LD50 test that aims to identify a dose that causes evident toxicity without lethality as an endpoint.[11] This method reduces the number of animals used and minimizes suffering.
Causality Behind Experimental Choices: The starting dose for this procedure is selected based on the in vitro data and any existing information on structurally related compounds. A starting dose of 300 mg/kg is often chosen in the absence of prior information.[11] The study focuses on identifying clear signs of toxicity at one of several fixed dose levels (5, 50, 300, 2000 mg/kg).
Animal Selection: Use a single sex of a standard rodent species (typically female rats, as they are often slightly more sensitive).
Sighting Study:
Dose one animal at the starting dose (e.g., 300 mg/kg) via oral gavage.
Observe the animal closely for 24-48 hours for signs of toxicity (e.g., changes in behavior, posture, respiration, convulsions).
If evident toxicity is observed: Re-dose at a lower fixed dose level.
If no toxicity is observed: Dose at the next higher fixed dose level.
Allow at least 24 hours between dosing each animal.
Main Study:
Once the dose causing evident toxicity or the highest dose has been identified, dose four more animals sequentially at that level.
The outcome of the study is the identification of the dose level that produces evident toxicity or no effects.
Observation Period: Observe all animals for a total of 14 days for any signs of delayed toxicity and mortality. Record body weight changes and perform a gross necropsy on all animals at the end of the study.
Caption: Decision-tree workflow for the OECD 420 Fixed Dose Procedure.
Data Synthesis and Path Forward
The initial toxicity screen provides a critical decision-making framework.
Scenario 1: High Cytotoxicity, Positive Genotoxicity: If 2,3-Dimethylbenzamide shows high cytotoxicity (e.g., IC50 < 10 µM) and is positive in either genotoxicity assay, it represents a high-risk compound. Further development would require significant justification and potentially the synthesis of analogues with an improved safety profile.
Scenario 2: Low Cytotoxicity, Negative Genotoxicity, No In Vivo Toxicity at Limit Dose: If the compound has a high IC50, is negative in both genotoxicity assays, and shows no evident toxicity in the acute oral study up to 2000 mg/kg, it has a favorable initial safety profile. The next steps would involve sub-chronic repeated dose toxicity studies (e.g., a 28-day study) to investigate potential target organ toxicities after repeated exposure.[12]
Scenario 3: Mixed Signals: If the data is mixed (e.g., moderate cytotoxicity, positive in one genotox assay but not the other), further mechanistic studies would be warranted. This could include assays to investigate oxidative stress or specific cellular pathway perturbations to understand the mode of action of the observed toxicity.[13]
This tiered, rational approach ensures that resources are focused on promising candidates while minimizing animal use and identifying potential hazards at the earliest possible stage of development. The data generated provides a solid, defensible foundation for subsequent, more comprehensive toxicological evaluation.
References
National Center for Biotechnology Information. (n.d.). 2,3-Dimethylbenzamide. PubChem. Retrieved from [Link]
Khan, I., et al. (2022). Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido) benzohydrazide derivatives as potent AChE and BChE inhibitors. PubMed Central. Retrieved from [Link]
Toma, V. A., et al. (2023). In Vivo Acute Toxicity and Immunomodulation Assessment of a Novel Nutraceutical in Mice. MDPI. Retrieved from [Link]
Mennen, S., et al. (2021). Genotoxicity. The Medicinal Chemist's Guide to Solving ADMET Challenges.
Santos. (2021). Qualitative Tier 2 Assessment. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). 2-Amino-5-cyano-N,3-dimethylbenzamide. PubChem. Retrieved from [Link]
Chem Service. (2016). SAFETY DATA SHEET - N,N-Dimethylbenzamide. Retrieved from [Link]
Capot Chemical. (2019). MSDS of 2-Amino-5-cyano-N,3-dimethylbenzamide. Retrieved from [Link]
Sun, G.-F., et al. (2013). 2-Amino-N,3-dimethylbenzamide. PubMed Central. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). N,N-Dimethylbenzamide. PubChem. Retrieved from [Link]
Sinsheimer, J. E., et al. (1991). The in vivo and in vitro genotoxicity of aromatic amines in relationship to the genotoxicity of benzidine. PubMed. Retrieved from [Link]
National Toxicology Program. (n.d.). RoC Profile: 3,3'-Dimethylbenzidine and Dyes Metabolized to 3,3'. Retrieved from [Link]
Van der Laan, J. W., et al. (2016). Update on genotoxicity and carcinogenicity testing of 472 marketed pharmaceuticals. Regulatory Toxicology and Pharmacology. Retrieved from [Link]
Al-Mugotir, M. H., et al. (2023). In Vivo Acute Toxicity Studies of Novel Anti-Melanoma Compounds Downregulators of hnRNPH1/H2. PubMed Central. Retrieved from [Link]
Sun, G.-F., et al. (2013). 2-Amino-N,3-dimethyl-benzamide. PubMed. Retrieved from [Link]
Mondal, S., et al. (2022). Cellular internalization, cytotoxicity and DNA binding property of 2,3-diaminophenazine, synthesized using Jeanbandyite, a heterogeneous catalyst. ResearchGate. Retrieved from [Link]
National Toxicology Program. (n.d.). OECD Test Guideline 425. Retrieved from [Link]
Yamazaki, H., et al. (2002). Mutagenicity of aromatic amines and amides with chemical models for cytochrome P450 in Ames assay. PubMed. Retrieved from [Link]
Sinsheimer, J. E., et al. (1991). The in vivo and in vitro genotoxicity of aromatic amines in relationship to the genotoxieity of benzidine. ScienceDirect. Retrieved from [Link]
Al-Abdullah, N. A. A. (2021). DESIGN, SYNTHESIS, AND CYTOTOXIC ACTIVITY OF SOME NOVEL N-(SUBSTITUTED) BENZAMIDE DERIVATIVES BEARING COUMARIN AND 1-AZOCOU. The Distant Reader. Retrieved from [Link]
Penney, D. A., et al. (1985). The role of metabolism in N-methylthiobenzamide-induced pneumotoxicity. PubMed. Retrieved from [Link]
ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]
Science.gov. (n.d.). vivo toxicity study: Topics. Retrieved from [Link]
Hendriks, G. (2021). NAMs in genotoxicity & mechanistic toxicity testing: Safety assessment of novel chemicals. YouTube. Retrieved from [Link]
Eriksson, C., & Brittebo, E. B. (1996). 3-Aminobenzamide: effects on cytochrome P450-dependent metabolism of chemicals and on the toxicity of dichlobenil in the olfactory mucosa. PubMed. Retrieved from [Link]
MDPI. (n.d.). The Cardioprotective Potential of Marine Venom and Toxins. Retrieved from [Link]
Smith, R. W., et al. (2020). Metabolic Hydrolysis of Aromatic Amides in Selected Rat, Minipig, and Human In Vitro Systems. ResearchGate. Retrieved from [Link]
Charles River Laboratories. (n.d.). Genetic Toxicology Studies. Retrieved from [Link]
Wikipedia. (n.d.). OECD Guidelines for the Testing of Chemicals. Retrieved from [Link]
Wodo, M., et al. (2009). Comparative investigations of genotoxic activity of five nitriles in the comet assay and the Ames test. PubMed. Retrieved from [Link]
OECD. (2001). OECD Guideline for the Testing of Chemicals 420. Retrieved from [Link]
Aldhilan, R. A., et al. (2024). Cyto-Genotoxic Impacts of Antimony Tin Oxide (ATO) Nanoparticles on Allium cepa Root Meristem Cells: An Integrative Experimental and in Silico Approach. ACS Omega. Retrieved from [Link]
Pereira, S., et al. (2023). Animal-derived products in science and current alternatives. PubMed. Retrieved from [Link]
Li, X., et al. (2016). Mutagenicity in a Molecule: Identification of Core Structural Features of Mutagenicity Using a Scaffold Analysis. PubMed Central. Retrieved from [Link]
ResearchGate. (n.d.). OECD Guidelines for the Testing of Chemicals. Retrieved from [Link]
OECD. (n.d.). OECD GUIDELINES FOR TESTING OF CHEMICALS. Retrieved from [Link]
Long, A. S., et al. (2024). Lack of in vivo mutagenicity of carbendazim in the liver and glandular stomach of MutaMice. Genes and Environment. Retrieved from [Link]
Application Notes: The Strategic Role of 2,3-Dimethylbenzamide Derivatives in Modern Synthesis
Abstract 2,3-Dimethylbenzamide and its derivatives represent a critical class of intermediates in the synthesis of complex molecules, particularly in the agrochemical sector. This document provides an in-depth guide for...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
2,3-Dimethylbenzamide and its derivatives represent a critical class of intermediates in the synthesis of complex molecules, particularly in the agrochemical sector. This document provides an in-depth guide for researchers and drug development professionals on the utilization of these intermediates, with a primary focus on the synthesis of 2-amino-5-chloro-N,3-dimethylbenzamide, a key precursor to the blockbuster insecticide, Chlorantraniliprole. We will explore the causality behind the synthetic strategy, provide detailed, validated protocols, and discuss the underlying chemical principles and safety considerations. While direct broad applications in human pharmaceuticals are less documented, the methodologies presented are foundational and applicable to the synthesis of various substituted anthranilamide derivatives.
Introduction: Understanding the Intermediate
2,3-Dimethylbenzamide is a substituted aromatic amide that serves as a versatile building block. Its structural features—a sterically hindered ortho-methyl group and a reactive amide functionality—make it and its precursors valuable starting points for constructing more complex, biologically active molecules. While often used in organic synthesis, its most prominent industrial application is in the production of high-value agrochemicals.
A closely related and highly significant derivative is 2-amino-5-chloro-N,3-dimethylbenzamide . This compound is the cornerstone intermediate for producing Chlorantraniliprole, a potent insecticide of the anthranilic diamide class.[1] Chlorantraniliprole functions by targeting insect ryanodine receptors, leading to impaired muscle regulation and eventual paralysis.[1] The purity and efficient synthesis of this intermediate are therefore paramount to the efficacy and quality of the final active ingredient.
This guide will focus on a robust, multi-step synthesis of 2-amino-5-chloro-N,3-dimethylbenzamide, providing a practical framework for laboratory and scale-up operations.
Synthetic Pathway Overview
The transformation from a simple precursor to the target intermediate, 2-amino-5-chloro-N,3-dimethylbenzamide, involves a logical sequence of reactions designed for high yield and purity. Several routes have been patented, and we will focus on a common and efficient pathway starting from a nitro-substituted precursor.[2] This approach is advantageous as it utilizes readily available starting materials and employs well-understood, scalable chemical transformations.
The overall workflow is as follows:
Amidation: Conversion of a methyl ester to a methylamide.
Reduction: Selective reduction of a nitro group to a primary amine.
Chlorination: Regioselective electrophilic aromatic substitution to install a chloro group.
Caption: High-level workflow for the synthesis of the target intermediate.
Detailed Protocols and Methodologies
The following protocols are based on established patent literature, providing a reliable method for synthesis.[2] Each step is designed to be self-validating through in-process checks and characterization.
Materials and Equipment
Reagent/Equipment
Grade/Specification
Supplier Example
3-Methyl-2-nitrobenzoic acid methyl ester
≥98% Purity
Sigma-Aldrich
Methylamine solution
40% in H₂O
Acros Organics
Iron Powder (Fe)
<100 mesh, reduced
Alfa Aesar
Hydrochloric Acid (HCl)
37% (concentrated)
Fisher Scientific
Sulfonyl Chloride (SO₂Cl₂)
≥99% Purity
MilliporeSigma
Acetonitrile (ACN)
Anhydrous, ≥99.8%
VWR
Sodium Hydroxide (NaOH)
ACS Reagent Grade
J.T. Baker
Three-neck round-bottom flask
Various sizes
Kimble
Mechanical Stirrer, Condenser
Standard laboratory
IKA, Heidolph
Temperature control system
Heating mantle, ice bath
Glas-Col
Protocol 1: Synthesis of 3-Methyl-2-nitro-N-methylbenzamide (Amidation)
Causality: This initial step converts the methyl ester into the corresponding N-methylamide. Using an aqueous solution of methylamine is a practical and common method for this transformation. The reaction is driven by the nucleophilic attack of methylamine on the ester's carbonyl carbon. Heating is applied to ensure a reasonable reaction rate.
Procedure:
Charge a three-neck flask equipped with a mechanical stirrer and condenser with 3-methyl-2-nitrobenzoic acid methyl ester (1.0 eq).
Add a suitable lower alcohol solvent, such as methanol, to dissolve the starting material.
Slowly add an aqueous solution of methylamine (approx. 2.0-3.0 eq) to the flask.
Heat the reaction mixture to a gentle reflux (approximately 60-65°C) and maintain for 4-6 hours.[2]
In-Process Check: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ester spot is consumed.
Upon completion, cool the mixture to room temperature. The product may precipitate.
Isolate the solid product by filtration, wash with cold water, and dry under vacuum to yield 3-methyl-2-nitro-N-methylbenzamide.
Protocol 2: Synthesis of 2-Amino-N,3-dimethylbenzamide (Nitro Reduction)
Causality: The reduction of the nitro group to a primary amine is a critical step. Bechamp reduction, using iron powder in an acidic medium (dilute HCl), is a classic, cost-effective, and highly efficient method for this transformation on an industrial scale.[2] The iron acts as the reducing agent, being oxidized from Fe(0) to Fe(II)/Fe(III), while the nitro group is reduced.
Procedure:
To a three-neck flask, add the 3-methyl-2-nitro-N-methylbenzamide (1.0 eq) from the previous step and water.
Add a catalytic amount of concentrated hydrochloric acid to create a dilute acid solution.
Heat the suspension to 70-100°C with vigorous stirring.[2]
Portion-wise, add iron powder (approx. 2.5-3.0 eq) to the hot suspension over 1.5-2 hours. The reaction is exothermic; control the addition rate to maintain the temperature.
After the addition is complete, maintain the temperature and stir for an additional 2-4 hours.
In-Process Check: Monitor the reaction via TLC or HPLC to confirm the disappearance of the nitro compound.
Once complete, filter the hot reaction mixture to remove iron oxides. The product is in the aqueous filtrate.
Cool the filtrate, which should cause the 2-amino-N,3-dimethylbenzamide to crystallize. Isolate by filtration and dry. A yield of over 90% can be expected.[2]
Protocol 3: Synthesis of 2-Amino-5-chloro-N,3-dimethylbenzamide (Chlorination)
Causality: This step involves an electrophilic aromatic substitution. The amino group is a strong activating and ortho-, para-directing group. The chloro group is installed at the para-position relative to the amino group, which is sterically accessible. Sulfonyl chloride in an inert solvent like acetonitrile is an effective chlorinating agent for this transformation.[2]
Caption: Mechanism of the regioselective chlorination step.
Procedure:
Dissolve the 2-amino-N,3-dimethylbenzamide (1.0 eq) in anhydrous acetonitrile in a three-neck flask equipped with a dropping funnel and thermometer, under an inert atmosphere.
Cool the solution in an ice bath to 0-5°C.
Slowly add sulfonyl chloride (approx. 1.1-1.2 eq), diluted in acetonitrile, dropwise to the cooled solution, ensuring the temperature does not rise significantly.[2]
After the addition, allow the reaction to warm to room temperature and then heat to approximately 45-60°C for 5 hours or until completion.[2]
In-Process Check: Monitor by HPLC for the formation of the product and consumption of the starting material.
Work-up and Purification:
a. Cool the reaction mixture.
b. Carefully adjust the pH to 10-12 with an aqueous solution of 10% NaOH to neutralize the acidic byproducts.[2]
c. Perform a liquid-liquid extraction (e.g., with dichloromethane or ethyl acetate).
d. Wash the combined organic layers with water and brine.
e. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude solid product.
f. Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield the final product, 2-amino-5-chloro-N,3-dimethylbenzamide, as a crystalline solid. A total three-step yield of up to 84% has been reported.[2]
Safety and Handling
All procedures should be conducted in a well-ventilated fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves.
2,3-Dimethylbenzamide Derivatives: These compounds may cause skin, eye, and respiratory irritation. Avoid inhalation of dust and direct contact with skin and eyes.[3]
Sulfonyl Chloride: Is corrosive and reacts violently with water. It is a lachrymator. Handle with extreme care in an anhydrous environment.
Methylamine: Is flammable and corrosive. Use in a well-ventilated area away from ignition sources.
Hydrochloric Acid: Is highly corrosive. Handle with appropriate care to avoid skin and respiratory exposure.
Always consult the Safety Data Sheet (SDS) for each chemical before use.[4][5][6]
Conclusion and Broader Applications
The synthetic route detailed in these notes provides a robust and scalable method for producing 2-amino-5-chloro-N,3-dimethylbenzamide, a vital intermediate for the agrochemical industry. The principles of amidation, nitro reduction, and regioselective halogenation are fundamental in organic synthesis. While 2,3-dimethylbenzamide itself is not a direct precursor for the antidepressant Mirtazapine, the synthesis of substituted benzamides is relevant to many areas of medicinal chemistry.[7][8][9][10] The protocols here serve as a foundational guide for researchers developing synthetic routes to novel substituted anthranilamides for evaluation as potential pharmaceutical candidates.
References
CN111517975B - Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide.
CN102584501B - Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide.
ResearchGate - Study on the synthesis of anthranilicdiamides insecticide. [Link]
CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.
US6774230B2 - Methods for the preparation of mirtazapine intermediates.
Capot Chemical - MSDS of 2-Amino-5-cyano-N,3-dimethylbenzamide. [Link]
PubMed Central - Mirtazapine loaded polymeric micelles for rapid release tablet: A novel formulation—In vitro and in vivo studies. [Link]
Veeprho - Chlorantraniliprole Impurities and Related Compound. [Link]
EP1370549A4 - Methods for the preparation of mirtazapine intermediates.
PubMed - Effects of three diamides (chlorantraniliprole, cyantraniliprole and flubendiamide) on life history, embryonic development and oxidative stress biomarkers of Daphnia magna. [Link]
IP.com - An Improved Process For Preparation Of 2 Amino 5 Chloro N 3 Dimethyl Benzamide. [Link]
Application Note & Protocol: A Validated Synthesis of 2-amino-5-chloro-N,3-dimethylbenzamide
Abstract & Introduction 2-amino-5-chloro-N,3-dimethylbenzamide is a fine chemical of significant industrial importance, primarily serving as a key precursor in the synthesis of anthranilamide-class insecticides, most not...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Introduction
2-amino-5-chloro-N,3-dimethylbenzamide is a fine chemical of significant industrial importance, primarily serving as a key precursor in the synthesis of anthranilamide-class insecticides, most notably Chlorantraniliprole.[1][2][3] The molecular architecture, featuring a chlorinated aniline core with an adjacent N-methylamide moiety, is crucial for the biological activity of the final pesticide products.[4] This document provides a detailed, two-stage protocol for the synthesis of this intermediate, designed for chemical researchers and process development scientists.
The causality behind this synthetic strategy is rooted in a robust and widely documented pathway starting from 2-amino-3-methylbenzoic acid. This approach is characterized by its reliable regioselectivity and amenability to scale-up. The protocol is presented in two primary stages:
Electrophilic Aromatic Substitution: The targeted chlorination of 2-amino-3-methylbenzoic acid to produce 2-amino-5-chloro-3-methylbenzoic acid.
Amide Coupling: The conversion of the intermediate carboxylic acid into the final N-methylbenzamide product.
This guide emphasizes not only the procedural steps but also the underlying chemical principles, safety considerations, and analytical validation required for each stage, ensuring a reproducible and reliable synthesis.
Overall Synthetic Scheme
The synthesis proceeds via the following two-stage reaction pathway:
Figure 1: Overall reaction scheme for the synthesis of 2-amino-5-chloro-N,3-dimethylbenzamide.
Materials and Reagents
Proper characterization and quality of starting materials are paramount for achieving high yield and purity. All reagents should be of ACS grade or higher.
Reagent
CAS No.
Formula
MW ( g/mol )
Role
Vendor Example
2-Amino-3-methylbenzoic acid
4389-45-1
C₈H₉NO₂
151.16
Starting Material
Sigma-Aldrich
N-Chlorosuccinimide (NCS)
128-09-6
C₄H₄ClNO₂
133.53
Chlorinating Agent
Sigma-Aldrich
N,N-Dimethylformamide (DMF)
68-12-2
C₃H₇NO
73.09
Solvent
Fisher Scientific
Thionyl Chloride
7719-09-7
SOCl₂
118.97
Activating Agent
Acros Organics
Dichloromethane (DCM)
75-09-2
CH₂Cl₂
84.93
Solvent
VWR
Methylamine (40% in H₂O)
74-89-5
CH₅N
31.06
Nucleophile
Alfa Aesar
Sodium Bicarbonate (NaHCO₃)
144-55-8
NaHCO₃
84.01
Base (Quench)
J.T. Baker
Anhydrous Sodium Sulfate
7757-82-6
Na₂SO₄
142.04
Drying Agent
EMD Millipore
Hydrochloric Acid (HCl)
7647-01-0
HCl
36.46
Acid (pH Adjust)
Sigma-Aldrich
Detailed Synthesis Protocol
This protocol is designed for a laboratory scale and can be adapted for larger quantities with appropriate engineering controls.
Stage 1: Synthesis of 2-amino-5-chloro-3-methylbenzoic acid (Intermediate A)
Principle: This step involves the electrophilic aromatic substitution of 2-amino-3-methylbenzoic acid. The amino group is a strong activating, ortho-, para-director. Due to steric hindrance from the adjacent methyl and carboxylic acid groups at the ortho positions, chlorination occurs selectively at the para position. N-Chlorosuccinimide (NCS) is chosen as the chlorinating agent for its ease of handling and milder reaction profile compared to chlorine gas.[5]
Procedure:
Reactor Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-amino-3-methylbenzoic acid (7.55 g, 50.0 mmol).
Dissolution: Add N,N-Dimethylformamide (DMF, 100 mL) to the flask. Stir the mixture at room temperature until all solids are completely dissolved.[5]
Reagent Addition: In a single portion, add N-Chlorosuccinimide (7.0 g, 52.5 mmol, 1.05 eq) to the solution.
Reaction: Heat the reaction mixture to 50-60°C and maintain stirring under a nitrogen atmosphere for 3-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Work-up and Isolation:
Once the reaction is complete, cool the flask to room temperature.
Pour the reaction mixture into 200 mL of ice-cold water with vigorous stirring. A precipitate will form.
Adjust the pH of the slurry to approximately 4-5 using 1M hydrochloric acid to ensure complete precipitation of the carboxylic acid.[5]
Stir the slurry for an additional 30 minutes in an ice bath.
Collect the solid product by vacuum filtration, washing the filter cake thoroughly with cold deionized water (3 x 50 mL).
Drying: Dry the obtained white to off-white solid in a vacuum oven at 60°C to a constant weight.
Expected Yield: 83-90%
Purity Check: The identity and purity of Intermediate A should be confirmed by melting point and ¹H NMR spectroscopy before proceeding.
Stage 2: Synthesis of 2-amino-5-chloro-N,3-dimethylbenzamide (Final Product)
Principle: The carboxylic acid of Intermediate A is first converted to a more reactive acyl chloride using thionyl chloride. This activated intermediate readily reacts with methylamine in an amide bond-forming reaction. The reaction is performed at low temperatures to control the exothermicity and minimize side reactions.
Procedure:
Reactor Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser with a gas outlet to a scrubber (containing NaOH solution), and a dropping funnel, add the dried 2-amino-5-chloro-3-methylbenzoic acid (Intermediate A, 7.48 g, 40.0 mmol).
Suspension: Add dichloromethane (DCM, 80 mL) to the flask, followed by a catalytic amount of DMF (2-3 drops).
Acid Chloride Formation:
Cool the suspension to 0°C in an ice bath.
Slowly add thionyl chloride (4.4 mL, 60.0 mmol, 1.5 eq) dropwise via the dropping funnel over 20-30 minutes. Caution: This reaction releases HCl and SO₂ gas and is exothermic.
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the reaction to reflux (approx. 40°C) for 2 hours until the solution becomes clear and gas evolution ceases.
Solvent Removal: Cool the reaction mixture to room temperature and remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. The resulting crude acyl chloride is a solid residue.
Amidation Reaction:
Re-dissolve the crude acyl chloride in fresh, dry DCM (80 mL) and cool the solution to 0°C in an ice bath.
In a separate beaker, prepare a solution of aqueous methylamine (40%, 10.3 mL, approx. 120 mmol, 3.0 eq) and cool it in an ice bath.
Add the cold methylamine solution dropwise to the stirred acyl chloride solution, ensuring the internal temperature does not exceed 10°C.
After the addition is complete, allow the reaction mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 2 hours.[1]
Work-up and Purification:
Transfer the reaction mixture to a separatory funnel and add 50 mL of water.
Separate the organic layer. Wash the organic layer sequentially with 1M HCl (2 x 30 mL) to remove excess methylamine, followed by saturated sodium bicarbonate solution (2 x 30 mL), and finally brine (30 mL).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Recrystallization: Recrystallize the crude solid from a suitable solvent system, such as acetonitrile/water or ethanol/water, to obtain the pure product as a crystalline solid.[1]
Expected Yield: 78-85%
Final Purity: >98% (by HPLC)
Process Workflow Diagram
The following diagram illustrates the complete synthetic workflow, including key processes and decision points.
Caption: Workflow for the synthesis of 2-amino-5-chloro-N,3-dimethylbenzamide.
Characterization and Quality Control
Intermediate A (2-amino-5-chloro-3-methylbenzoic acid):
¹H NMR: Confirm the presence of the aromatic protons and the disappearance of the proton at the 5-position.
Final Product (2-amino-5-chloro-N,3-dimethylbenzamide):
Appearance: Crystalline solid.
Purity (HPLC): ≥ 98%.
¹H NMR (CDCl₃): Confirm the presence of the N-methyl and C3-methyl protons, in addition to the aromatic protons.
Mass Spectrometry (MS): Calculate m/z for [M+H]⁺ to confirm the molecular weight.
Safety Precautions
All manipulations must be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
N-Chlorosuccinimide (NCS): Corrosive and an oxidizer. Avoid contact with skin and eyes.
Thionyl Chloride (SOCl₂): Highly corrosive and toxic. Reacts violently with water to release toxic gases (HCl, SO₂). Must be handled with extreme care under anhydrous conditions. The reaction must be vented to a scrubber.
Methylamine: Flammable, corrosive, and toxic. The 40% aqueous solution has a high vapor pressure. Handle in a fume hood and ensure the reaction is cooled to prevent excessive vaporization.
Dichloromethane (DCM) & DMF: Halogenated and amide solvents are suspected carcinogens and should be handled with care to avoid inhalation and skin contact.
Waste Disposal: All organic and chlorinated waste must be collected in appropriately labeled containers for hazardous waste disposal according to institutional guidelines. Aqueous acidic and basic washes should be neutralized before disposal.
References
Google Patents. (n.d.). Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide.
IP.com. (n.d.). An Improved Process For Preparation Of 2 Amino 5 Chloro N 3 Dimethyl Benzamide. Retrieved February 11, 2026, from [Link]
Google Patents. (n.d.). WO2021086957A1 - An efficient new process for synthesis of 2-amino-5-chloro-n-,3-dimethylbenzamide.
WIPO Patentscope. (n.d.). WO/2021/086957 AN EFFICIENT NEW PROCESS FOR SYNTHESIS OF 2-AMINO-5-CHLORO-N-,3-DIMETHYLBENZAMIDE. Retrieved February 11, 2026, from [Link]
Quick Company. (n.d.). A Process For The Preparation Of 2 Amino 5 Chloro 3 Methylbenzoic Acid. Retrieved February 11, 2026, from [Link]
Google Patents. (n.d.). WO2021033172A1 - Process for the preparation of chlorantraniliprole.
Google Patents. (n.d.). CN119143618A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
Eureka | Patsnap. (n.d.). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. Retrieved February 11, 2026, from [Link]
Google Patents. (n.d.). CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
Google Patents. (n.d.). CN111517975B - Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide.
Patent Guru. (n.d.). METHOD FOR PREPARING 2-AMINO-5-CHLORO-N,3-DIMETHYLBENZAMIDE. Retrieved February 11, 2026, from [Link]
Quick Company. (n.d.). Process For The Preparation Of Chlorantraniliprole. Retrieved February 11, 2026, from [Link]
Google Patents. (n.d.). CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.
Asian Journal of Chemistry. (2013). Synthesis and Insecticidal Activity of Two New Chlorantraniliprole Derivatives. Retrieved February 11, 2026, from [Link]
Application of 2,3-Dimethylbenzamide in agrochemical synthesis
Application Note: Strategic Utilization of 2,3-Dimethylbenzamide in Agrochemical Synthesis Executive Summary 2,3-Dimethylbenzamide (CAS: 5580-34-7) serves as a critical, high-value scaffold in the synthesis of sterically...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Utilization of 2,3-Dimethylbenzamide in Agrochemical Synthesis
Executive Summary
2,3-Dimethylbenzamide (CAS: 5580-34-7) serves as a critical, high-value scaffold in the synthesis of sterically congested agrochemical actives.[1] Its primary utility lies in its role as a stable precursor to 2,3-dimethylaniline (2,3-xylidine) via the Hofmann rearrangement, and as a gateway to 2,3-dimethylbenzonitrile .[1]
The specific 2,3-substitution pattern ("ortho-meta dimethyl") is highly prized in modern herbicide and fungicide design (e.g., Topramezone , Mefenpyr-diethyl ) because it introduces significant steric hindrance around the reaction center.[1] This steric bulk is often exploited to modulate metabolic stability in the target pest or crop (safener action) by blocking enzymatic attack at the ortho-position.[2]
This guide details the robust synthesis of 2,3-dimethylbenzamide and its controlled transformation into key agrochemical building blocks, emphasizing impurity control and scalable process safety.[1]
Strategic Importance in Agrochemical Design
The "Methyl Effect" in agrochemistry cannot be overstated.[2] In the case of 2,3-dimethylbenzamide, the two methyl groups play distinct roles:
Ortho-Methyl (C2): Provides steric protection to the amide/amine functionality, influencing binding affinity and hydrolytic stability.[2]
Meta-Methyl (C3): Increases lipophilicity (logP) and further restricts rotational freedom of the phenyl ring when bound to a receptor.[2]
Key Downstream Applications:
Herbicides (HPPD Inhibitors): The 2,3-dimethylphenyl moiety is a structural core in Topramezone , used to control broadleaf weeds in corn.[1][3]
Safeners: Used in the synthesis of Mefenpyr-diethyl , which protects cereal crops from herbicide damage.[2]
Veterinary/Pharma Crossover: Precursor to Xylazine (sedative) and Mefenamic Acid (NSAID), demonstrating the versatility of the 2,3-xylidine pharmacophore derived from this amide.[1]
Chemical Pathways & Logic
The following diagram illustrates the central role of 2,3-dimethylbenzamide in accessing high-value intermediates.
Figure 1: Strategic transformation map of 2,3-dimethylbenzamide into key agrochemical actives.
Detailed Experimental Protocols
Protocol A: High-Purity Synthesis of 2,3-Dimethylbenzamide
Objective: To synthesize >99% pure amide from the acid precursor, avoiding the formation of dimethyl-benzonitrile side product.[1]
Mechanism: Nucleophilic acyl substitution via an acid chloride intermediate.[2]
Activation: In a reactor equipped with a scrubber (for HCl/SO₂), suspend 2,3-dimethylbenzoic acid in Toluene (5 vol).
Catalysis: Add catalytic DMF. This forms the Vilsmeier-Haack type intermediate, significantly accelerating the reaction with SOCl₂.[2]
Chlorination: Add SOCl₂ dropwise at 20-25°C. Heat to 75°C and hold for 3 hours. Endpoint Check: Monitor by TLC (disappearance of acid) or GC.[1][2]
Concentration: Distill off excess SOCl₂ and Toluene under reduced pressure to obtain crude 2,3-dimethylbenzoyl chloride. Critical: Do not isolate; use immediately to prevent hydrolysis.[2]
Amidation: Dilute the acid chloride residue with fresh Toluene (3 vol).
Quench/Reaction: Slowly add this solution to a pre-cooled (0-5°C) mixture of Ammonium Hydroxide and water. Exothermic Control: Maintain internal temperature <15°C to prevent nitrile formation.[2]
Isolation: Stir for 1 hour. Filter the white precipitate.[2] Wash with water (3x) to remove ammonium salts.[1][2]
Drying: Dry in a vacuum oven at 50°C.
Yield Target: 92-95%
Purity: >99.0% (HPLC)
Protocol B: Hofmann Rearrangement to 2,3-Dimethylaniline
Objective: Conversion of the amide to the amine (2,3-xylidine), the primary building block for Topramezone.[1]
Mechanism: Bromination of the amide nitrogen, followed by migration of the aryl group to the nitrogen with loss of CO₂ (Isocyanate intermediate).
Hydrolysis: The intermediate isocyanate is hydrolyzed in situ by the excess base to the amine.[2]
Extraction: Cool to room temperature. The product (2,3-dimethylaniline) separates as an oil.[1][2] Extract with Dichloromethane (DCM) or Toluene.[1][2]
Purification: Dry organic layer over Na₂SO₄ and concentrate. Distillation is recommended for agrochemical grade purity (bp ~221°C).[1][2]
Issue: Formation of Nitrile (2,3-Dimethylbenzonitrile) in Protocol A.
Cause: Reaction temperature during amidation was too high, or excess SOCl₂ was not removed (acting as a dehydrating agent).[1][2]
Fix: Keep amidation temp <15°C. Ensure thorough vacuum removal of SOCl₂ before adding ammonia.[2]
Issue: Low Yield in Hofmann Rearrangement.
Cause: Incomplete formation of the N-bromoamide intermediate before heating.[2]
Fix: Ensure the amide is fully dissolved/dispersed in the cold hypobromite solution for at least 30 mins before ramping the temperature.[2]
Safety Note: 2,3-Dimethylaniline is highly toxic and absorbs through the skin.[2] Double-gloving (Nitrile/Laminate) and full fume hood containment are mandatory.[1][2]
References
Synthesis of Anthranilamides: World Intellectual Property Organization, WO2021086957A1.[2] "An efficient new process for synthesis of 2-amino-5-chloro-N,3-dimethylbenzamide."[2][5][6] (Describes related 2,3-substituted benzamide chemistry for Rynaxypyr). Link
2,3-Dimethylaniline Applications: National Center for Biotechnology Information (2023).[1][2] PubChem Compound Summary for CID 6896, 2,3-Dimethylaniline.[1] Link[1][2]
Hofmann Rearrangement Protocols: Organic Syntheses, Coll.[2] Vol. 2, p. 19 (1943); Vol. 18, p. 35 (1938).[1][2] General procedure for converting benzamides to anilines.
Topramezone Synthesis: U.S. Patent 5,990,316.[2] "Process for the preparation of benzoylpyrazoles."[2] (Details the use of substituted benzoyl chlorides/amides in herbicide synthesis). Link
The Definitive Guide to GC-MS Analysis of N-Substituted Benzamides: From Sample Preparation to Spectral Interpretation
Introduction: The Significance of N-Substituted Benzamides and the Role of GC-MS N-substituted benzamides are a pivotal class of organic compounds, forming the structural core of numerous pharmaceuticals, agrochemicals,...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of N-Substituted Benzamides and the Role of GC-MS
N-substituted benzamides are a pivotal class of organic compounds, forming the structural core of numerous pharmaceuticals, agrochemicals, and industrial chemicals. Their diverse biological activities and applications necessitate robust and reliable analytical methods for their identification, quantification, and quality control. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a premier analytical technique for this purpose, offering unparalleled separation efficiency and definitive structural elucidation. This comprehensive guide provides a detailed protocol for the GC-MS analysis of N-substituted benzamides, grounded in scientific principles and extensive field-proven expertise. We will delve into the causality behind experimental choices, ensuring a self-validating and reproducible methodology for researchers, scientists, and drug development professionals.
Part 1: Foundational Principles and Method Development
The successful GC-MS analysis of N-substituted benzamides hinges on a thorough understanding of their physicochemical properties. The volatility and thermal stability of the analyte are of paramount importance. While many N-substituted benzamides are amenable to direct GC-MS analysis, those with polar functional groups or high molecular weights may require derivatization to enhance their volatility and improve chromatographic peak shape.[1]
To Derivatize or Not to Derivatize?
The decision to derivatize is a critical first step in method development.
Direct Analysis: N-substituted benzamides with relatively low polarity and sufficient volatility, such as N,N-diethyl-m-toluamide (DEET), can often be analyzed directly. This approach simplifies sample preparation and reduces the risk of introducing artifacts.
Derivatization: For benzamides containing polar functional groups like hydroxyl (-OH) or additional amine (-NH) moieties, or for those that exhibit poor peak shape due to interactions with the GC column, derivatization is often necessary. The most common technique is silylation , which replaces active hydrogens with a trimethylsilyl (TMS) group, thereby increasing volatility and reducing polarity.[2] The ease of derivatization for amides is generally lower than for alcohols or amines, and may require elevated temperatures and longer reaction times to proceed to completion.
The Logic of Column Selection
The choice of GC column is dictated by the polarity of the analyte. For the separation of a broad range of N-substituted benzamides, a non-polar or mid-polarity column is typically the most effective.
Non-Polar Columns (e.g., DB-5MS, HP-5MS): These columns, featuring a (5%-phenyl)-methylpolysiloxane stationary phase, are excellent for general-purpose analysis and separate compounds primarily based on their boiling points. They are robust and provide good resolution for a wide array of benzamides.
Mid-Polarity Columns: In cases of co-eluting isomers or complex mixtures, a mid-polarity column may offer enhanced selectivity.
Part 2: A Step-by-Step Protocol for GC-MS Analysis
This section outlines a comprehensive, step-by-step protocol for the analysis of N-substituted benzamides, from sample preparation to data acquisition.
Sample Preparation: Ensuring a Clean Injection
Proper sample preparation is fundamental to a successful GC-MS analysis. The goal is to extract the analyte of interest from the sample matrix while removing interferences that could contaminate the GC system or compromise the analytical results.
2.1.1 Standard Solution Preparation
Accurately weigh approximately 10 mg of the N-substituted benzamide standard.
Dissolve the standard in 10 mL of a high-purity volatile solvent such as ethyl acetate, methanol, or acetonitrile to create a 1 mg/mL stock solution.[3]
Perform serial dilutions of the stock solution to prepare a series of working standards at desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
2.1.2 Extraction from Complex Matrices (e.g., Biological Fluids)
For samples in complex matrices, an extraction step is necessary. Liquid-Liquid Extraction (LLE) is a commonly employed technique.
To 1 mL of the sample (e.g., plasma), add a known amount of a suitable internal standard. A deuterated analog of the analyte is the ideal choice for an internal standard as it co-elutes with the analyte but is distinguishable by the mass spectrometer, thus correcting for variations in sample preparation and injection.[4][5]
Add 5 mL of a suitable extraction solvent (e.g., ethyl acetate, dichloromethane).
Vortex the mixture for 2 minutes to ensure thorough mixing.
Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.
Carefully transfer the upper organic layer to a clean glass tube.
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
Reconstitute the residue in a known volume (e.g., 100 µL) of the initial mobile phase or a suitable volatile solvent.
Transfer the reconstituted sample to a GC-MS autosampler vial for analysis.
Optional Derivatization Protocol: Silylation
For N-substituted benzamides requiring derivatization, the following silylation protocol can be employed.
To the dried extract from the sample preparation step, add 50 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.
Add 50 µL of a suitable solvent like pyridine or acetonitrile.
Seal the vial tightly and heat at 70°C for 60 minutes to ensure complete derivatization.
Cool the vial to room temperature before injection into the GC-MS.
GC-MS Instrumentation and Parameters
The following table outlines typical GC-MS parameters for the analysis of N-substituted benzamides. These parameters should be optimized for the specific analyte and instrument.
Parameter
Recommended Setting
Rationale
Gas Chromatograph
GC Column
DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness
A versatile, non-polar column suitable for a wide range of benzamides.
Carrier Gas
Helium, constant flow rate of 1.0-1.2 mL/min
Provides good chromatographic efficiency and is inert.
Inlet Temperature
250 - 280°C
Ensures rapid and complete volatilization of the sample.
Injection Mode
Splitless (for trace analysis) or Split (for higher concentrations)
Splitless mode enhances sensitivity, while split mode prevents column overloading.
Injection Volume
1 µL
A standard injection volume for most applications.
Oven Temperature Program
Initial: 60°C, hold for 2 min; Ramp: 10-20°C/min to 280-300°C, hold for 5-10 min
The initial temperature allows for solvent focusing, while the ramp separates compounds based on their boiling points. The final hold ensures elution of less volatile compounds.
Mass Spectrometer
Ion Source Temperature
230°C
A standard temperature for electron ionization sources.
Interface Temperature
280°C
Prevents condensation of analytes between the GC and MS.
Ionization Mode
Electron Ionization (EI)
A robust and reproducible ionization technique that generates characteristic fragmentation patterns.
Ionization Energy
70 eV
The standard energy for EI, which produces extensive and reproducible fragmentation.
Mass Scan Range
40 - 500 amu
A typical scan range that covers the molecular ions and characteristic fragments of most N-substituted benzamides.
Acquisition Mode
Full Scan (for qualitative analysis and method development); Selected Ion Monitoring (SIM) (for quantitative analysis)
Full scan provides a complete mass spectrum for identification, while SIM mode enhances sensitivity and selectivity for target compounds.
Table 1: Recommended GC-MS Parameters for N-Substituted Benzamide Analysis.
Part 3: Data Analysis and Spectral Interpretation
Qualitative Analysis: Identifying Your Compound
The identification of an N-substituted benzamide is based on a combination of its retention time from the gas chromatogram and its mass spectrum. The mass spectrum serves as a chemical fingerprint, with the molecular ion peak (M+) indicating the molecular weight of the compound and the fragmentation pattern providing structural information.
Quantitative Analysis: Determining "How Much"
For quantitative analysis, an internal standard method is highly recommended for accuracy and precision.[6][7] A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte in the standards. The concentration of the analyte in an unknown sample is then determined from this calibration curve.
Understanding the Fragmentation of N-Substituted Benzamides
The fragmentation of N-substituted benzamides under electron ionization is governed by the stability of the resulting radical cations and neutral fragments. Key fragmentation pathways include:
Alpha-Cleavage: This is a common fragmentation pathway for amides and involves the cleavage of the bond alpha to the carbonyl group or the nitrogen atom.
Cleavage adjacent to the carbonyl: This results in the formation of a stable benzoyl cation (m/z 105 for unsubstituted benzamide) or a substituted benzoyl cation.
Cleavage adjacent to the nitrogen: This involves the loss of a substituent from the nitrogen atom.
McLafferty Rearrangement: For N-substituted benzamides with an alkyl chain of at least three carbons on the nitrogen, a McLafferty rearrangement can occur, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the elimination of a neutral alkene.[8][9]
Benzylic Cleavage: In N-benzylbenzamides, cleavage of the benzylic C-N bond is a favorable process, leading to the formation of a stable tropylium ion (m/z 91).
Figure 1: Common fragmentation pathways of N-substituted benzamides in EI-MS.
Part 4: Method Validation and Quality Assurance
To ensure the reliability and accuracy of the analytical results, the GC-MS method must be validated according to the guidelines of the International Council for Harmonisation (ICH).[10][11] The key validation parameters include:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.
Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte. A correlation coefficient (r²) of >0.99 is typically required.
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies.
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD).
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Conclusion: A Robust Framework for N-Substituted Benzamide Analysis
This application note has provided a comprehensive and scientifically grounded protocol for the GC-MS analysis of N-substituted benzamides. By understanding the principles behind each step, from sample preparation and derivatization to the interpretation of mass spectra, researchers can develop and validate robust and reliable analytical methods. The detailed protocols, tables, and diagrams presented herein serve as a practical guide for scientists in the pharmaceutical, agrochemical, and chemical industries, enabling them to confidently characterize and quantify this important class of compounds.
References
BenchChem. (2025). Application Note: Analysis of 4-isopropyl-N-(4-methylbenzyl)benzamide by Gas Chromatography-Mass Spectrometry (GC-MS). BenchChem.
Popa, D. S., et al. (2011). Electron ionization mass spectra of alkylated sulfabenzamides. Rapid Communications in Mass Spectrometry, 25(6), 750–754. [Link]
Popa, D. S., et al. (2011). Electron ionization mass spectra of alkylated sulfabenzamides. PubMed. [Link]
Singh, R., et al. (2024). Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent. PubMed. [Link]
University of California, Davis. (n.d.).
Lin, D.-L., et al. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review.
SCION Instruments. (n.d.). Internal Standards - What Are They?
ResearchGate. (n.d.). MS/MS spectra and proposed fragmentation pathways of compounds 39, 40, 42 and 45. ResearchGate. [Link]
ResearchGate. (n.d.). (PDF) Derivatization Methods in GC and GC/MS. ResearchGate. [Link]
ResearchGate. (n.d.). Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent | Request PDF. ResearchGate. [Link]
ChemHelp ASAP. (2022). Common fragmentation mechanisms in mass spectrometry. YouTube. [Link]
Bibel, H. (2025). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. [Link]
TMP Chem. (2016). Mass Spectrometry: Fragmentation Mechanisms. YouTube. [Link]
SWGDRUG. (2020). Gas Chromatography-Mass Spectroscopy (GC/MS)
University of Copenhagen. (n.d.). Fragmentation mechanisms in electron impact mass spectrometry.
Spectroscopy Online. (n.d.). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Spectroscopy Online. [Link]
University of Colorado Boulder. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry.
PubMed. (2024). Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent. PubMed. [Link]
Application Note: Precision Crystallization Techniques for 2,3-Dimethylbenzamide
Introduction & Compound Analysis 2,3-Dimethylbenzamide (CAS: 5580-34-7) is a primary amide featuring a benzene ring substituted with methyl groups at the ortho and meta positions.[1][2][3][4] Unlike its liquid analog N,N...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Compound Analysis
2,3-Dimethylbenzamide (CAS: 5580-34-7) is a primary amide featuring a benzene ring substituted with methyl groups at the ortho and meta positions.[1][2][3][4] Unlike its liquid analog N,N-dimethylbenzamide, this compound is a solid with a melting point of approximately 156°C [1].[1][2][3]
This high melting point indicates a robust crystal lattice stabilized by a strong intermolecular hydrogen-bonding network, typical of primary amides forming ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">
dimers or catemeric chains.[2][3][4] Successful crystallization requires disrupting these lattice forces at elevated temperatures and controlled re-assembly upon cooling.[2][3][4]
Requires solvents with BP < 100°C for easy removal, or high-boiling solvents for thermal dissolution.[1][2][3][4]
H-Bond Donors
2 (-NH2)
Strong tendency to form dimers; prone to agglomeration if cooled too fast.[1][2][3][4]
Solubility (Predicted)
High: EtOH, MeOH, DMSOLow: Water, Hexane
Ideal for Anti-solvent or Cooling crystallization.[1][2][3]
Solvent Selection & Solubility Profile
The methyl groups at the 2 and 3 positions introduce steric bulk that can disrupt planar packing compared to unsubstituted benzamide.[3] This often increases solubility in non-polar aromatics (like Toluene) while maintaining solubility in polar protic solvents due to the amide group.[2][3]
Solvent Screening Matrix
Solvent
Boiling Point (°C)
Solubility Behavior (Hot vs. Cold)
Application
Ethanol (EtOH)
78
High / Moderate
Primary Choice. Good yield/purity balance.[1][2][3][4]
Ethyl Acetate (EtOAc)
77
Moderate / Low
Excellent for growing single crystals (slow evaporation).[2][3][4]
Water
100
Low / Insoluble
Anti-solvent only.[2][3][4] Use with EtOH or MeOH.
Toluene
110
High / Low
Good for removing polar impurities; requires higher heat.[2][3][4]
Protocol A: Standard Purification via Cooling Crystallization (Ethanol/Water)
Best for: Bulk purification (>1g) and removing synthesis byproducts.[3][4]
Mechanism: This method leverages the steep solubility curve of 2,3-dimethylbenzamide in ethanol.[1][2][3] Water acts as a co-solvent to decrease solubility at lower temperatures, maximizing yield without compromising purity.[2][3]
Step-by-Step Procedure:
Dissolution: Transfer 5.0 g of crude 2,3-dimethylbenzamide into a 100 mL Erlenmeyer flask.
Solvent Addition: Add 25 mL of absolute Ethanol.
Heating: Heat the mixture to reflux (~80°C) on a magnetic stir plate. If solids remain, add Ethanol in 2 mL increments until fully dissolved.[2][3]
Note: Do not exceed 40 mL total solvent volume to ensure saturation.[2][3][4]
Filtration (Hot): If insoluble particles (dust, catalyst) are visible, filter rapidly through a pre-heated glass funnel with fluted filter paper.[2][3]
Nucleation Control: Remove from heat. While the solution is still hot (~60°C), add warm Deionized Water dropwise until a faint, persistent turbidity (cloudiness) appears.
Clarification: Add 1-2 mL of Ethanol to clear the turbidity.[2][3][4]
Crystallization:
Stage 1: Allow the flask to cool to room temperature (25°C) undisturbed for 2 hours.
Stage 2: Transfer to an ice bath (0-4°C) for 1 hour to complete precipitation.
Harvesting: Filter the white crystalline needles using a Büchner funnel under vacuum.
Washing: Wash the filter cake with 10 mL of cold (0°C) 50:50 Ethanol:Water mixture.
Drying: Dry in a vacuum oven at 50°C for 6 hours.
Protocol B: Single Crystal Growth via Slow Evaporation
Best for: X-Ray Diffraction (XRD) analysis and polymorph screening.[3][4]
Mechanism: Slow evaporation controls the degree of supersaturation (
), promoting the growth of few, high-quality crystals rather than many small nuclei.
Step-by-Step Procedure:
Preparation: Dissolve 100 mg of 2,3-dimethylbenzamide in 10 mL of Ethyl Acetate (or Acetone) in a 20 mL scintillation vial. Ensure the solution is clear.
Filtration: Syringe-filter the solution (0.45 µm PTFE filter) into a clean vial to remove nucleation sites (dust).
Vapor Restriction: Cover the vial with Parafilm.[2][3][4][6] Pierce 3-5 small holes in the Parafilm using a 21-gauge needle.[1][2][3][4]
Growth Phase: Place the vial in a vibration-free, temperature-controlled environment (20-22°C).
Observation: Monitor daily. Crystals should appear within 3-7 days.[1][2][3][4]
Target Morphology: Block or prism-like crystals are preferred for XRD over needles.[1][2][3][4]
Protocol C: Sublimation
Best for: Ultra-high purity (>99.9%) for spectroscopic standards.[3][4]
Mechanism: 2,3-Dimethylbenzamide has a significant vapor pressure below its melting point.[1][2][3][4] Sublimation removes non-volatile impurities (salts, metals) and solvent residues.[2][3]
Setup:
Apparatus: Cold-finger sublimation apparatus connected to a high-vacuum line (<0.1 Torr).
Temperature: Heat the crude solid to 110-120°C (below MP of 156°C).
Coolant: Circulate ice water (0°C) through the cold finger.[2][3]
Time: Run for 4-6 hours. Pure crystals will deposit on the cold finger.[2][3]
Visualization of Workflows
Figure 1: Crystallization Decision Tree
This logic flow ensures the correct method is chosen based on the purity and quantity requirements.[3]
Caption: Decision matrix for selecting the optimal crystallization technique based on experimental objectives.
Characterization & Troubleshooting
Quality Control Metrics
Melting Point: Pure 2,3-dimethylbenzamide must melt sharply between 155-157°C .[1][2][3][4] A broad range (>2°C) indicates solvent inclusion or impurities.[2][3][4]
PXRD (Powder X-Ray Diffraction): Crystalline material will show sharp Bragg peaks.[2][3][4] Amorphous "halos" indicate rapid precipitation; re-crystallize using Protocol A with slower cooling.[2][3][4]
Troubleshooting Guide
Issue
Cause
Solution
Oiling Out
Solution temperature too high when anti-solvent added; Impurities lowering MP.[1][2][3][4]
Seed the solution with a pure crystal at 50°C. Use less water.
Evaporate 30% of solvent volume and re-cool to 0°C.
References
PubChem. (n.d.).[2][3][4] 2,3-Dimethylbenzamide (Compound).[1][2][3][4][7][8][9][10][11] National Library of Medicine.[2][3][4] Retrieved January 30, 2026, from [Link][1][2][3]
Fisher Scientific. (n.d.).[2][3][4] N,N-Dimethylbenzamide Safety Data Sheet. (Reference for distinguishing isomers). Retrieved January 30, 2026, from [Link][1][2][3]
CrystEngComm. (2021). Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid. Royal Society of Chemistry.[2][3][4] (Context on benzamide derivative polymorphism). Retrieved January 30, 2026, from [Link][1][2][3]
Use of 2,3-Dimethylbenzamide in the synthesis of kinase inhibitors.
Application Note: Strategic Utilization of 2,3-Dimethylbenzamide in Kinase Inhibitor Design Abstract The 2,3-dimethylbenzamide moiety represents a privileged structural motif in medicinal chemistry, particularly in the d...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Utilization of 2,3-Dimethylbenzamide in Kinase Inhibitor Design
Abstract
The 2,3-dimethylbenzamide moiety represents a privileged structural motif in medicinal chemistry, particularly in the design of Type II kinase inhibitors . Its unique substitution pattern offers a dual advantage: (1) Steric Control , where the ortho-methyl groups restrict rotation around the amide bond (atropisomerism), locking the ligand into a bioactive conformation that fits the hydrophobic pocket adjacent to the ATP-binding site; and (2) Hydrophobic Filling , efficiently occupying the solvent-front or "gatekeeper" regions. This guide details the synthetic protocols for incorporating this scaffold into kinase inhibitor libraries, including amide coupling, directed ortho-metalation (DoM) for core diversification, and Hofmann rearrangement to access the complementary 2,3-dimethylaniline pharmacophore.
Part 1: Introduction & Mechanistic Rationale
The "Magic Methyl" & Atropisomeric Locking
In kinase inhibitor design, entropy penalties upon binding are a major hurdle. Rigidifying a molecule to mimic its bound state can significantly improve potency (
).
The 2,3-Dimethyl Effect: Unlike a simple phenyl group, the 2,3-dimethylphenyl ring introduces severe steric clash with the amide carbonyl oxygen and the amide nitrogen proton. This forces the phenyl ring to twist out of coplanarity with the amide bond.
Kinase Relevance: This twisted conformation is often required for Type II inhibitors (e.g., Imatinib, Sorafenib analogs) to navigate the narrow channel created by the DFG-out activation loop. The 2,3-dimethyl motif acts as a "steric lock," pre-organizing the inhibitor.
Structural Biology Context
DFG-Out Pocket: Type II inhibitors bind to the inactive kinase conformation. The benzamide moiety typically forms hydrogen bonds with the conserved Glu/Asp residues in the
C-helix or the DFG motif itself.
Selectivity: The 3-methyl group often projects into the hydrophobic pocket, providing selectivity against kinases with smaller gatekeeper residues.
Part 2: Experimental Protocols
Protocol A: Synthesis of N-Aryl-2,3-Dimethylbenzamides (General Coupling)
Use Case: Generating a library of potential Type II inhibitors by coupling the 2,3-dimethylbenzoic acid core with various heteroaryl amines (the "hinge binders").
Reagents:
Fragment A: 2,3-Dimethylbenzoic acid (Precursor to the benzamide motif).
Fragment B: Heteroaryl amine (e.g., 3-aminopyridine, substituted aniline).
Activation: Charge a reaction vial with 2,3-Dimethylbenzoic acid (1.0 equiv) and HATU (1.2 equiv). Add anhydrous DMF (0.2 M concentration).
Base Addition: Add DIPEA (3.0 equiv) dropwise. Stir at room temperature (RT) for 15 minutes to form the activated ester.
Coupling: Add the Heteroaryl Amine (Fragment B, 1.0–1.1 equiv).
Incubation: Stir the reaction mixture at 60°C for 4–12 hours. (Elevated temperature is often required due to the steric hindrance of the ortho-methyl group on the acid).
Work-up: Dilute with EtOAc, wash with saturated NaHCO
Critical Control Point: Due to the steric bulk at the 2-position, standard EDC/HOBt coupling may be sluggish. HATU or conversion to the acid chloride (using SOCl
) is recommended for high yields.
Protocol B: Directed Ortho-Metalation (DoM) for Scaffold Diversification
Use Case: Functionalizing the 2,3-dimethylbenzamide core at the 6-position (ortho to the amide) to create trisubstituted cores (e.g., for subsequent Suzuki couplings).
Reagents:
Substrate: N,N-Diethyl-2,3-dimethylbenzamide (Tertiary amides are superior Directing Metalation Groups - DMGs). Note: If starting with primary amide, protect as N-TMS or convert to tertiary.
Base: sec-Butyllithium (s-BuLi, 1.4 M in cyclohexane).
Electrophile: Iodine (I
) or Trimethyl borate (B(OMe)).
Solvent: THF (anhydrous) at -78°C.
Step-by-Step Methodology:
Setup: Flame-dry a Schlenk flask and purge with Argon. Add N,N-Diethyl-2,3-dimethylbenzamide (1.0 equiv) and THF. Cool to -78°C.[1]
Lithiation: Add TMEDA (1.1 equiv) followed by s-BuLi (1.2 equiv) dropwise over 20 minutes.
Metalation: Stir at -78°C for 1 hour. The solution typically turns yellow/orange, indicating the formation of the ortho-lithiated species (Li-complex at position 6).
Quench: Add the Electrophile (e.g., Solution of I
in THF) dropwise.
Warming: Allow the mixture to warm to RT slowly over 2 hours.
Work-up: Quench with saturated NH
Cl. Extract with ether.
Result: 6-Iodo-N,N-diethyl-2,3-dimethylbenzamide. This intermediate is a "linchpin" for cross-coupling reactions.
Protocol C: Hofmann Rearrangement to 2,3-Dimethylaniline
Use Case: Converting 2,3-dimethylbenzamide (primary amide) into 2,3-dimethylaniline. This aniline is a critical building block for "Reverse Amide" kinase inhibitors or Urea-linked inhibitors (e.g., Sorafenib-like).
Reagents:
Substrate: 2,3-Dimethylbenzamide (1.0 equiv).
Oxidant: Sodium Hypochlorite (NaOCl, commercial bleach) or Phenyliodine(III) diacetate (PIDA).
Base: NaOH (aqueous).
Methodology:
Dissolve 2,3-Dimethylbenzamide in MeOH/NaOH (3M).
Add NaOCl solution dropwise at 0°C.
Heat to 60°C for 1 hour. The intermediate isocyanate forms and hydrolyzes to the amine.
Extract the resulting 2,3-dimethylaniline with DCM.
Application: React this aniline with a heteroaryl isocyanate to form a urea-linked kinase inhibitor.
Part 3: Visualization & Workflow
Figure 1: Strategic Synthetic Pathways
This diagram illustrates the divergent uses of the 2,3-dimethylbenzamide scaffold: direct coupling for amide-linked inhibitors, DoM for functionalization, and rearrangement for aniline-based inhibitors.
Caption: Synthetic divergence of the 2,3-dimethyl scaffold. Green nodes indicate reaction protocols; Red nodes indicate final kinase inhibitor classes.
Part 4: Data Summary
Table 1: Comparative Reactivity & Properties
Parameter
2,3-Dimethylbenzamide Motif
Unsubstituted Benzamide
Impact on Kinase Potency
Steric Bulk (A value)
High (Ortho-Methyls)
Low
Induces twist, improving fit in DFG-out pocket.
Atropisomerism
Restricted Rotation ( kcal/mol barrier typically)
Free Rotation
Reduces entropic penalty of binding ().
Lipophilicity (cLogP)
Higher (+0.5 to +1.0 log units)
Lower
Improves permeability and hydrophobic contact.
Metabolic Stability
Moderate (Benzylic oxidation risk)
Low (Rapid hydrolysis)
Methyl groups can block metabolic soft spots.
References
Snieckus, V. (1990).[2] Directed ortho metalation.[1][2][3][4][5] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews.[2][3] Link
Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methyl-pyrimidin-4-ylamino)-thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity. Journal of Medicinal Chemistry.[6] Link(Demonstrates the utility of ortho-substituted anilines/benzamides in Dasatinib/Imatinib analogs).
Muller, S., et al. (2024). Identification of Ribonuclease Inhibitors for the Control of Pathogenic Bacteria.[7][8] National Institutes of Health (PMC). Link(Cites N-[4-(aminosulfonyl)phenyl]-2,3-dimethylbenzamide).
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry.[6] Link(Discusses the "Magic Methyl" effect and atropisomerism).
PubChem. 2,3-Dimethylbenzamide Compound Summary. National Library of Medicine.[9] Link
Analytical methods for detecting benzidine and its metabolites.
Abstract & Scope Benzidine (4,4'-diaminobiphenyl) is a potent human carcinogen (Group 1, IARC) historically used in azo dye manufacturing. Despite strict regulation, exposure risks persist through the metabolic cleavage...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Scope
Benzidine (4,4'-diaminobiphenyl) is a potent human carcinogen (Group 1, IARC) historically used in azo dye manufacturing. Despite strict regulation, exposure risks persist through the metabolic cleavage of benzidine-based azo dyes (textiles, leather) and environmental contamination.
This Application Note provides a comprehensive workflow for the detection of Benzidine (BZ) and its major metabolites—N-acetylbenzidine (ABZ) and N,N'-diacetylbenzidine (DABZ) . We prioritize LC-MS/MS as the gold standard for sensitivity and specificity, while providing a GC-MS alternative for laboratories adhering to specific regulatory methods (e.g., EPA 8270 mod).
Key Challenges Addressed:
Instability: Benzidine oxidizes rapidly in neutral/alkaline solutions (turning blue/brown).
Conjugation: Urinary metabolites are often glucuronidated, requiring hydrolysis.[1]
Isomerism: Separation from structural isomers (e.g., 3,3'-dichlorobenzidine) is critical.
Biological Context & Metabolism
Understanding the metabolic pathway is prerequisite to selecting the correct analytes. Benzidine undergoes N-acetylation via N-acetyltransferase (NAT1/NAT2) enzymes.
Primary Biomarkers: Free Benzidine, N-acetylbenzidine (ABZ), and N,N'-diacetylbenzidine (DABZ).
Conjugates: A significant portion is excreted as N-glucuronides, which are acid-labile. Acid or enzymatic hydrolysis is mandatory for total benzidine analysis.
Figure 1: Metabolic pathway of Benzidine showing reversible acetylation and glucuronidation.
Sample Preparation Protocols
Protocol A: Urine (Biomonitoring)
Objective: Quantify total benzidine (free + conjugated).[2]
Collection: Collect urine in amber vessels (light sensitive). Adjust pH to < 4.0 immediately with 6M HCl to prevent oxidation.
Monitor ions corresponding to the perfluoro-derivatives (Molecular ion + fragment ions).
Analytical Workflow Diagram
Figure 2: Decision tree for sample preparation and instrumental analysis.
Validation & QC Criteria
To ensure Trustworthiness , the following criteria must be met for every batch:
Linearity:
over range 0.5 – 100 ng/mL.
Recovery: Spiked matrix samples must show 70-120% recovery.
Internal Standard: Use Benzidine-d8. Response variation must be within
20% of calibration block.
Carryover: Inject blank after high standard. Signal must be < 20% of LOQ.
Stability Check: Processed samples should be analyzed within 24 hours due to oxidation potential.
References
International Agency for Research on Cancer (IARC). (2012). Benzidine.[3] Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol 100F. [Link]
Centers for Disease Control and Prevention (CDC). (2020). Biomonitoring Summary: Benzidine.[Link]
U.S. EPA. (2014). Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS).[Link]
ISO. (2017). ISO 14362-1:2017 Textiles — Methods for determination of certain aromatic amines derived from azo colorants.[Link]
Agilent Technologies. (2019).[4] Determination of Primary Aromatic Amines in Cooking Utensils by LC/MS/MS. Application Note 5994-1378EN. [Link]
Application Note: A Streamlined One-Pot Synthesis of N,N-Dimethyl Benzamide via Copper Catalysis
Abstract This application note details a robust and efficient one-pot protocol for the synthesis of N,N-dimethyl benzamide, a crucial intermediate in the pharmaceutical and agrochemical industries. By leveraging a copper...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note details a robust and efficient one-pot protocol for the synthesis of N,N-dimethyl benzamide, a crucial intermediate in the pharmaceutical and agrochemical industries. By leveraging a copper(I) oxide catalyst in conjunction with the bidentate ligand 1,10-phenanthroline, this method facilitates the direct amidation of nitriles with N,N-dimethylformamide (DMF) serving as both the solvent and the dimethylamine source. The procedure is characterized by its operational simplicity, high yield, and the use of readily available and cost-effective reagents, making it a scalable and attractive alternative to traditional multi-step synthetic routes.
Introduction
The amide functional group is a cornerstone of modern organic chemistry, prevalent in a vast array of pharmaceuticals, natural products, and polymers.[1] Consequently, the development of efficient and sustainable methodologies for amide bond formation is of paramount importance. Traditional methods often rely on the pre-activation of carboxylic acids to form reactive intermediates like acyl chlorides, which can be sensitive to moisture and generate stoichiometric waste.[2][3]
Transition metal catalysis has emerged as a powerful tool for direct amide synthesis, offering milder reaction conditions and broader functional group tolerance.[4][5] Among these, copper-catalyzed reactions have gained significant traction due to the low cost and low toxicity of copper salts.[6] This note describes a one-pot copper-catalyzed approach for the synthesis of N,N-dimethyl benzamide from nitriles, utilizing DMF as the source of the dimethylamine moiety under an oxygen atmosphere.[7][8] This process circumvents the need for handling volatile and corrosive reagents, offering a more streamlined and environmentally benign synthetic route.
Reaction Principle and Mechanism
The overall transformation involves the copper-catalyzed reaction of a nitrile with DMF, which serves as the dimethylamine source, in the presence of an acid and an oxidant (O₂). The proposed mechanism initiates with the formation of a copper(I) complex with the 1,10-phenanthroline ligand. This complex then coordinates with the nitrile. The subsequent steps are thought to involve the oxidative addition of the C-H bond of DMF to the copper center, followed by migratory insertion and reductive elimination to afford the N,N-dimethyl benzamide product and regenerate the active catalyst. The presence of an acid facilitates the reaction, and oxygen is required as the terminal oxidant in the catalytic cycle.
The role of the chelating diamine ligand, 1,10-phenanthroline, is crucial in stabilizing the copper catalyst and preventing the formation of less reactive, multiply ligated copper species.[9][10][11] This ensures a higher catalytic turnover and ultimately, a more efficient reaction.
Caption: Proposed Catalytic Cycle for N,N-Dimethyl Benzamide Synthesis.
Materials and Equipment
Reagent/Equipment
Grade/Specification
Supplier
Benzyl Cyanide
≥98%
Commercial Supplier
Copper(I) Oxide (Cu₂O)
≥97%
Commercial Supplier
1,10-Phenanthroline
≥99%
Commercial Supplier
p-Toluenesulfonic acid (TsOH)
Monohydrate, ≥98.5%
Commercial Supplier
N,N-Dimethylformamide (DMF)
Anhydrous, ≥99.8%
Commercial Supplier
Ethyl Acetate
ACS Grade
Commercial Supplier
Petroleum Ether
ACS Grade
Commercial Supplier
Anhydrous Magnesium Sulfate (MgSO₄)
≥97%
Commercial Supplier
Sealed reaction tube or Schlenk tube
10 mL
Standard laboratory supplier
Magnetic stirrer with heating
---
Standard laboratory supplier
Rotary evaporator
---
Standard laboratory supplier
Silica gel for column chromatography
200-300 mesh
Standard laboratory supplier
Oxygen (O₂) balloon
---
Standard laboratory supplier
Experimental Protocol
This protocol is adapted from established literature procedures for the copper-catalyzed amidation of nitriles.[8][12]
Reaction Setup:
To a 10 mL sealed reaction tube or Schlenk tube equipped with a magnetic stir bar, add benzyl cyanide (1 mmol, 117.15 mg), copper(I) oxide (0.1 mmol, 14.3 mg), 1,10-phenanthroline (0.2 mmol, 36.0 mg), and p-toluenesulfonic acid monohydrate (1 mmol, 190.2 mg).
Add anhydrous N,N-dimethylformamide (2 mL) to the tube.
Seal the tube and place it on a magnetic stirrer with a heating block.
Carefully flush the tube with oxygen and leave an oxygen-filled balloon connected to the reaction vessel.
Reaction Execution:
Stir the reaction mixture vigorously at 140 °C for 24 hours. The mixture will typically become a homogeneous dark brown solution.
Monitor the reaction progress by thin-layer chromatography (TLC) using a mixture of petroleum ether and ethyl acetate as the eluent.
Work-up and Purification:
After the reaction is complete (as indicated by TLC), allow the reaction mixture to cool to room temperature.
Quench the reaction by adding deionized water (10 mL).
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
Combine the organic layers and dry over anhydrous magnesium sulfate.
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
The resulting crude residue is then purified by column chromatography on silica gel, eluting with a gradient of petroleum ether and ethyl acetate (e.g., starting from 10:1 and gradually increasing the polarity) to afford the pure N,N-dimethyl benzamide.
Caption: Step-by-step experimental workflow for the synthesis.
Expected Results and Troubleshooting
Entry
Reactant
Yield (%)
Notes
1
Benzyl Cyanide
~84%
Typical isolated yield after column chromatography.[7]
Troubleshooting:
Low Yield:
Moisture: Ensure all glassware is oven-dried and that anhydrous DMF is used. Moisture can deactivate the catalyst.
Oxygen Atmosphere: A constant supply of oxygen from a balloon is crucial for catalyst turnover. Ensure the seal is tight.
Reagent Purity: Use high-purity starting materials and catalyst.
Incomplete Reaction:
Temperature: Ensure the reaction temperature is maintained at 140 °C. Lower temperatures may lead to incomplete conversion.
Stirring: Vigorous stirring is necessary to ensure proper mixing of the heterogeneous reaction mixture.
Side Product Formation:
Over-oxidation or side reactions may occur. Purification by column chromatography is essential to isolate the desired product.
Conclusion
The described copper-catalyzed one-pot synthesis of N,N-dimethyl benzamide offers a highly effective and practical method for academic and industrial laboratories. Its reliance on inexpensive reagents, operational simplicity, and high yields underscores the utility of copper catalysis in modern organic synthesis. This protocol provides a valuable tool for researchers and professionals in drug development and materials science, facilitating access to this important chemical building block.
References
Synthesis of N,N-Dimethyl Benzamide and Benzonitriles through Copper-Catalyzed One-Pot Reaction. Chinese Journal of Organic Chemistry, 37(5), 1246. (2017). [Link]
The Role of Chelating Diamine Ligands in the Goldberg Reaction: A Kinetic Study on the Copper-Catalyzed Amidation of Aryl Iodides. Journal of the American Chemical Society. [Link]
Diamine Ligands in Copper-Catalyzed Reactions. National Institutes of Health. [Link]
Copper-catalyzed direct amide bond formation from amines and carboxylic acids via isothiocyanate activation. Organic & Biomolecular Chemistry. [Link]
Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. National Institutes of Health. [Link]
Copper-catalyzed formation of N,N-dimethyl benzamide from nitrile and DMF under an O2 atmosphere. Organic & Biomolecular Chemistry. [Link]
Copper's Contribution to Amination Catalysis. National Institutes of Health. [Link]
Copper-Catalyzed Amidation of Primary and Secondary Alkyl Boronic Esters. National Institutes of Health. [Link]
Copper-catalyzed formation of N,N-dimethyl benzamide from nitrile and DMF under O2 atmosphere. The Royal Society of Chemistry. [Link]
Synthesis of N,N-Diethylbenzamide. PrepChem.com. [Link]
One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances. [Link]
One-pot synthesis of amides via the oxidative amidation of aldehydes and amines catalyzed by a copper-MOF. ResearchGate. [Link]
Direct amidation of carboxylic acids with tertiary amines: Amide formation over copper catalysts through C-N bond cleavage. Hong Kong Baptist University Scholars. [Link]
Metal-Free One-Pot Oxidative Amination of Aldehydes to Amides. Organic Letters. [Link]
Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. SpringerLink. [Link]
Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. [Link]
Derivatization of 2,3-Dimethylbenzamide for enhanced biological activity
Application Note: Rational Derivatization of 2,3-Dimethylbenzamide Subtitle: Leveraging Ortho-Steric Control for Enhanced Selectivity in HDAC Inhibition and Ryanodine Receptor Modulation Executive Summary This technical...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Rational Derivatization of 2,3-Dimethylbenzamide
Subtitle: Leveraging Ortho-Steric Control for Enhanced Selectivity in HDAC Inhibition and Ryanodine Receptor Modulation
Executive Summary
This technical guide addresses the synthetic and pharmacological utility of 2,3-dimethylbenzamide (CAS: 5580-34-7) and its derivatives. Unlike unsubstituted benzamides, the 2,3-dimethyl motif introduces a critical "ortho-effect," where steric hindrance forces the amide bond out of planarity with the phenyl ring.[1] This conformational restriction is a powerful tool in medicinal chemistry, enabling high selectivity for Histone Deacetylase 3 (HDAC3) and serving as the core scaffold for anthranilamide insecticides (Ryanodine receptor modulators).[1]
This document provides optimized protocols for overcoming the synthetic challenges of this sterically hindered scaffold and details its application in oncology and agrochemistry.
The "Privileged Steric Scaffold" Strategy
The 2,3-dimethylbenzamide core is not merely a passive linker; it is a conformational control element .
The Ortho-Effect: The methyl group at the 2-position creates steric clash with the amide carbonyl oxygen. This forces the amide group to rotate perpendicular to the benzene ring (
).
Pharmacological Consequence:
HDAC Selectivity: "Flat" benzamides (e.g., Entinostat) bind promiscuously to Class I HDACs (1, 2, and 3).[1] The twisted conformation of 2-substituted benzamides can induce a specific "Tyr305-out" pocket flip in HDAC3, granting >300-fold selectivity over HDAC1/2 [1].[2]
Receptor Fit: In ryanodine receptor modulators (e.g., Chlorantraniliprole), this twist is essential for fitting into the narrow hydrophobic cleft of the insect RyR channel.[1]
Chemical Synthesis Protocols
Derivatizing the 2,3-dimethylbenzamide core is challenging because the 2-methyl group hinders nucleophilic attack at the carbonyl carbon. Standard EDCI/HOBt couplings often fail or proceed with low yields.
Protocol A: High-Efficiency Coupling via Acyl Fluorides (The Ulven Method)
Best for: Coupling sterically hindered anilines to the 2,3-dimethylbenzoic acid core.
Principle: Acyl fluorides are stable yet highly reactive electrophiles that maintain reactivity in sterically congested systems where acid chlorides might decompose or react sluggishly [2].
Activation: Dissolve 2,3-dimethylbenzoic acid (1 mmol) and DIPEA (3 mmol) in DCM (5 mL) under
atmosphere.
Fluorination: Add BTFFH (1.2 mmol) in one portion. Stir at room temperature for 30 minutes. Note: Formation of the acyl fluoride can be monitored by TLC.
Coupling: Add the target amine (1.1 mmol) directly to the reaction mixture.
Incubation: Stir at room temperature for 2–6 hours. (Hindered amines may require reflux at 40°C).[1]
Rationale: The 2,3-dimethylbenzamide acts as a Zinc Binding Group (ZBG).[1] The steric bulk prevents the molecule from fitting into the "narrow" pockets of HDAC1/2 but accommodates the flexible pocket of HDAC3.
Rationale: The 2-amino-5-chloro-N,3-dimethylbenzamide motif binds to the insect RyR, causing uncontrolled calcium release and paralysis.
Data Summary: Structure-Activity Relationship (SAR)
Compound Variant
Substituent (R2)
Substituent (R3)
Biological Activity (RyR)
Notes
Base Core
H
Methyl
Low
Baseline scaffold
Active Core
Amino ()
Methyl
High
Essential H-bond donor
Optimized
Amino ()
Chloro
Very High
Halogen bond / Lipophilicity
Steric Null
H
H
Inactive
Loss of conformational twist
Mechanism of Action Diagram
The following diagram illustrates how the steric properties of the 2,3-dimethyl group dictate biological selectivity.
Figure 2: Mechanistic pathway showing how the ortho-steric effect drives selectivity for HDAC3 and Ryanodine Receptors.
References
Liu, Y., et al. (2020).[1][3] "Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group." ACS Medicinal Chemistry Letters. Available at: [Link][1]
Laraia, L., et al. (2015).[1] "Acyl Fluorides in Sterically Hindered Amide Coupling." Royal Society of Chemistry (RSC) Advances. Available at: [Link]
Lahm, G. P., et al. (2005).[1] "Insecticidal anthranilic diamides: A new class of potent ryanodine receptor activators." Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: #DMB-SYN-001
Subject: Yield Optimization & Troubleshooting for Sterically Hindered Amides
Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]
Introduction: The "Deceptively Simple" Target
Welcome to the Technical Support Center. You are likely here because your synthesis of 2,3-dimethylbenzamide (also known as 2,3-xylamide) is underperforming.
The Core Problem: While benzamide synthesis is often considered trivial, the 2,3-substitution pattern introduces a specific challenge: Steric Inhibition of Resonance & Attack . The methyl group at the 2-position (ortho) forces the carbonyl group out of the plane of the benzene ring. While this prevents conjugation (making the carbonyl potentially more electrophilic), it simultaneously creates a physical blockade against the incoming nucleophile (ammonia).
This guide prioritizes the Acid Chloride Route activated by Vilsmeier-Haack intermediates , as this offers the highest thermodynamic driving force to overcome the steric barrier.
Route Selection & Decision Matrix
Do not waste time with standard coupling agents (EDC/NHS) for this specific substrate unless you are strictly limited by functional group tolerance elsewhere in the molecule. They often fail to generate a reactive enough intermediate to overcome the ortho-methyl steric clash.
Workflow Visualization
Figure 1: Decision matrix highlighting the necessity of high-energy activation (Route A) for sterically hindered substrates.[1]
Module 1: The Activation (Acid Chloride Formation)
Status: CRITICAL
Common Failure Mode: Incomplete conversion to acid chloride due to lack of catalyst.
The reaction of 2,3-dimethylbenzoic acid with thionyl chloride (
) is sluggish. You must use Dimethylformamide (DMF) as a catalyst.[2] The DMF reacts with to form the chloroiminium ion (Vilsmeier reagent) , which is far more reactive toward the carboxylic acid than alone.
dropwise at room temperature (gas evolution will occur).[2]
Ramp: Heat to reflux (
C) for 2–3 hours.
Check: Monitor by TLC (quench an aliquot with MeOH to check for methyl ester formation vs. free acid).
Workup: Evaporate excess
under reduced pressure. Add dry toluene and re-evaporate (azeotropic removal of traces).
Module 2: The Amidation Event
Status: HIGH RISK
Common Failure Mode: Hydrolysis competes with aminolysis.[2]
Once you have the acid chloride, you must introduce the nitrogen source. Due to the steric bulk, the nucleophilic attack is slower.[8] If you use aqueous ammonia (Schotten-Baumann conditions), the water may hydrolyze your hard-won acid chloride before the ammonia can attack, especially if mixing is poor.[1][2]
Recommendation: Use Anhydrous Conditions for maximum yield.
Optimized Protocol (Anhydrous)
Solvent: Dissolve the crude acid chloride in anhydrous DCM or THF.
Temperature: Cool to
C.
Ammonia Source:
Option A (Best): Bubble anhydrous
gas through the solution for 15–30 mins.
Option B (Alternative): Add 3.0 equiv of
(conc.) very slowly with vigorous stirring, keeping temp C initially.
The "Push": Allow the reaction to warm to room temperature and stir for 4–12 hours.
Why? The steric hindrance raises the activation energy. Keeping it cold (standard for benzamides) may result in incomplete reaction for dimethyl variants.[2]
Quench: Add water to dissolve the ammonium chloride salts.
Module 3: Purification & Isolation[1][2]
Status: RECOVERY
Common Failure Mode: Product loss during extraction or "oiling out."[2]
2,3-Dimethylbenzamide is lipophilic (hydrophobic) due to the methyl groups and aromatic ring.[9] It is moderately soluble in organic solvents but poorly soluble in water.[2][9]
Fix: Triturate the oil with cold hexanes or pentane. Scratch the flask with a glass rod to induce nucleation.
Fix: If persistent, dissolve in minimum hot ethanol, add water until turbid, and cool slowly.[1][2]
Q: The yield is low after extraction.
A: You likely washed it away or didn't extract enough.[2]
Fix: The amide has some polarity. Ensure you extract the aqueous layer 3x with DCM.
Fix: Wash the organic layer with saturated
(removes unreacted acid) and then 1M HCl (removes unreacted amines). The amide stays in the organic layer.
FAQ: Specific Troubleshooting
Q: Can I use EDC/NHS coupling instead of Thionyl Chloride?A: We strongly advise against it for this specific isomer.[2] The 2,3-dimethyl steric wall makes the active ester formed by EDC less accessible. You will likely see 40–60% yields compared to >90% with the Acid Chloride route [1].
Q: Why does the reaction turn dark/black during the
step?A: This usually indicates overheating or the presence of impurities in the starting benzoic acid. Ensure your starting material is pure.[2] A dark color does not necessarily mean the reaction failed; proceed to workup, but consider distilling the product or treating with activated charcoal during recrystallization.
Q: I see a peak at the origin on my TLC. What is it?A: That is likely the unreacted 2,3-dimethylbenzoic acid or the ammonium salt. The amide should move significantly higher (approx
0.3–0.5 in 50% EtOAc/Hexane).
References
The Synthesis of Sterically Hindered Amides . ResearchGate. (2025).[2][10] Discusses limits of coupling reagents for hindered substrates.
Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides . Master Organic Chemistry. (2011).[2][7] Detailed mechanism of Vilsmeier-Haack activation.
Synthesis of 2-methoxybenzamide derivatives . National Institutes of Health (PMC). Provides analogous protocols for substituted benzamide synthesis using SOCl2/DMF.
N,N-Dimethylbenzamide Solubility . Solubility of Things. Physical properties and solvent interactions.[2][9][11]
Technical Support Center: Benzamide Analysis & Peak Tailing
Current Status: Operational Ticket ID: #BZ-Tailing-001 Assigned Specialist: Senior Application Scientist Introduction: The "Benzamide Challenge" Welcome to the technical support center. You are likely here because your b...
Welcome to the technical support center. You are likely here because your benzamide peaks (e.g., Metoclopramide, Cisapride, or substituted benzamides) are exhibiting significant tailing (
), ruining your resolution and integration accuracy.
The Short Answer: Benzamides are basic compounds (
). On standard silica columns, they engage in "secondary interactions"—specifically, the positively charged amine on the drug sticks to the negatively charged silanols on the column.[1]
The Solution: We must break this interaction using Chemistry (pH, modifiers) or Hardware (Column selection). Follow the modules below to resolve your issue.
Module 1: Root Cause Analysis (The "Why")
Before fixing the method, you must understand the mechanism.[2] Tailing in benzamides is rarely a physical flow issue; it is almost always a silanol-cation exchange .
The Mechanism of Tailing
Standard silica supports contain residual silanol groups (
).[1][3][4] Above pH 3.5, these silanols ionize to . Since benzamides are protonated (positively charged) at neutral/acidic pH, they act like cations, sticking to the anionic silanols rather than partitioning smoothly into the C18 phase.
Figure 1: The mechanism of peak tailing. The electrostatic "drag" prevents the analyte from eluting as a symmetrical band.
Module 2: The Mobile Phase Optimization Protocol
If you cannot change your column immediately, you must modify the mobile phase to suppress these interactions.[2]
Option A: The "TEA" Protocol (Competitive Binding)
Triethylamine (TEA) is a stronger base than most benzamides. It floods the column and saturates the active silanol sites, effectively "capping" them so your analyte can pass freely.
The Protocol:
Concentration: Add 5 mM to 10 mM Triethylamine to your aqueous buffer.
pH Adjustment: You MUST adjust the pH after adding TEA. TEA is basic; if you don't adjust it, the high pH will dissolve your silica column.
Target pH: Adjust to pH 3.0 using Phosphoric Acid.
Option B: The Low pH Strategy (Silanol Protonation)
If you cannot use TEA (e.g., in LC-MS where it suppresses ionization), you must suppress the silanols themselves.
Logic: At
, silanols are protonated () and neutral. They cannot bind the benzamide.
Risk: Standard C18 bonds can hydrolyze (cleave) at low pH. Ensure your column is "Stable Bond" or sterically protected.
Comparative Data: Impact of Mobile Phase on Tailing Factor (
)
Condition
Mechanism
Expected
Notes
Neutral pH (pH 7.0)
Max Silanol Activity
2.0 - 4.5
Unacceptable. Severe tailing.
Low pH (pH 2.5)
Silanol Suppression
1.2 - 1.4
Good. Check column stability.
pH 3.0 + 10mM TEA
Competitive Blocking
1.0 - 1.1
Best Peak Shape. Not MS compatible.
High pH (pH 10.5)
Analyte Neutralization
1.0 - 1.2
Requires Hybrid/High-pH Column.
Module 3: Column Selection Guide
If mobile phase adjustments fail, your column technology is likely outdated for this application.
Q: Which column should I choose for Benzamides?
1. The Modern Standard: Charged Surface Hybrid (CSH) or Hybrid Particles
Technology: These particles (e.g., Waters XBridge/CSH, Agilent Poroshell HPH) have an ethylene-bridged silica backbone that resists dissolution at high pH.
Why it works: You can run at pH 10-11 . At this pH, the benzamide is de-protonated (neutral) and interacts only via hydrophobic retention, eliminating tailing entirely.
2. The Cost-Effective Fix: "Base Deactivated" (BDS) Silica
Technology: "Type B" High-Purity Silica with exhaustive end-capping.
Why it works: Manufacturers chemically bond a small group (trimethylsilane) to the residual silanols to cover them up.
3. Polar Embedded Groups
Technology: A polar group (amide or carbamate) is embedded in the C18 chain.
Why it works: The embedded group forms a "water shield" near the surface, preventing the benzamide from reaching the silanols.
Module 4: Troubleshooting FAQ & Diagnostics
Q: How do I know if it's the Chemistry or the System?A: The Neutral Marker Test.
Inject a neutral compound (e.g., Toluene or Acetophenone) under the same conditions.
Optimization of reaction conditions for N-alkylation of 2,3-Dimethylbenzamide
The Technical Support Center guide for the N-alkylation of 2,3-Dimethylbenzamide follows below. Senior Application Scientist Desk | Ticket ID: #OPT-23DMB-ALK Executive Summary You are attempting to N-alkylate 2,3-dimethy...
You are attempting to N-alkylate 2,3-dimethylbenzamide . This substrate presents a specific challenge: steric hindrance driven by the ortho-methyl group, combined with the electronic deactivation of the amide nitrogen.[1] The 2,3-substitution pattern creates a "picket fence" effect that impedes the approach of electrophiles, necessitating a deviation from standard "textbook" amide alkylation protocols.[1]
This guide moves beyond generic advice, focusing on overcoming the steric and electronic barriers specific to this scaffold.
Part 1: Critical Troubleshooting (Q&A)
Q1: I am using NaH/DMF, but my conversion is stalled at <30%, and I see a new spot that isn't product. What is happening?
Diagnosis: You are likely experiencing O-alkylation or competitive hydrolysis , exacerbated by the "Ortho Effect."[1]
The Science: The amide anion is an ambident nucleophile (reacting at N or O).
Kinetic vs. Thermodynamic: N-alkylation is thermodynamically preferred (amide stability), but O-alkylation (imidate formation) is often kinetically faster, especially when the N-site is sterically shielded by the ortho-methyl group of the 2,3-dimethyl ring.[1]
The "Stall": The bulky ortho-methyl group prevents the electrophile from approaching the nitrogen lone pair.[1] Meanwhile, trace water in DMF (which is hygroscopic) hydrolyzes your starting material or the highly reactive imidate intermediate.[1]
Corrective Action:
Switch Bases: Move from NaH to Cesium Carbonate (Cs₂CO₃) . The "Cesium Effect" involves the large Cs⁺ cation coordinating weakly to the oxygen, effectively "shielding" the O-site and directing the electrophile toward the Nitrogen.[1]
Add a Desiccant: Add 3Å Molecular Sieves directly to the reaction pot to scavenge water generated in situ or present in the solvent.
Q2: My reaction turns black/tarry upon heating. How do I prevent decomposition?
Diagnosis: Thermal degradation of the amide or polymerization of the alkylating agent.[1]
The Science: 2,3-Dimethylbenzamide requires higher activation energy due to sterics.[1] However, heating strong bases (like NaH or KOtBu) in polar aprotic solvents (DMF/DMSO) above 100°C can trigger solvent decomposition (e.g., DMF decomposes to dimethylamine and CO, which then reacts with your substrate).[1]
Corrective Action:
Temperature Ceiling: Do not exceed 80°C if using DMF.
Solvent Switch: If high heat (>100°C) is required to overcome sterics, switch to Toluene and use Phase Transfer Catalysis (PTC) .[1] This keeps the base in the solid/aqueous phase and the organic reactants in the toluene, minimizing decomposition.[1]
Q3: I need to introduce a bulky alkyl group (e.g., Isopropyl, tert-Butyl), but the reaction fails completely.
Diagnosis: The Sɴ2 pathway is mechanically impossible due to "double sterics" (hindered nucleophile + hindered electrophile).
The Science: A primary amide nitrogen is a poor nucleophile.[2] When you deprotonate it, it becomes better, but the 2,3-dimethyl bulk blocks the trajectory required for the backside attack on a secondary halide.[1]
Corrective Action:
Abandon Sɴ2: Switch to Reductive Alkylation .
Protocol: Condense the amide with the corresponding ketone/aldehyde using an acid catalyst (TiCl₄ or pTsOH) to form the N-acyliminium ion, then reduce in situ with Triethylsilane (Et₃SiH) or NaBH₃CN . This mechanism proceeds via a planar intermediate, bypassing the steric clash of Sɴ2.[1]
Part 2: Optimization Protocols
Protocol A: The "Cesium Effect" Method (Recommended for Primary Alkyl Halides)
Best for: Methylation, Ethylation, Benzylation.[1]
Setup: Flame-dry a 2-neck round bottom flask under Argon.
Solvent: Anhydrous DMF (0.2 M concentration relative to substrate).
Heat to reflux (110°C) with vigorous stirring (mechanical stirring preferred to grind the solid base).
Add Alkyl Halide slowly at reflux.
Why this works: The TBAB shuttles the amide anion into the organic phase as a reactive ion pair, separated from the bulk base, reducing side reactions.[1]
Part 3: Data & Decision Logic
Solvent & Base Screening Matrix (Yield of N-Alkylated Product)
Conditions: 2,3-Dimethylbenzamide + MeI (1.2 eq), 60°C, 12h
Base
Solvent
Additive
Yield (%)
Major Byproduct
NaH
DMF
None
45%
O-Alkylated (Imidate)
NaH
THF
None
15%
No Reaction (Low Sol.)
K₂CO₃
Acetone
None
10%
No Reaction (Weak Base)
Cs₂CO₃
DMF
TBAI
88%
None (Clean)
KOH
Toluene
TBAB
72%
Hydrolysis (if wet)
LiHMDS
THF
HMPA
60%
Complex Mixture
Mechanistic Visualization
The following diagram illustrates the competition between N- and O-alkylation and how the "Cesium Effect" steers the pathway.
Caption: Mechanistic divergence of the ambident amide enolate. Cesium (Path A) promotes N-alkylation by coordinating to the oxygen, whereas unshielded ions (Path B) favor O-alkylation due to steric blockage at the nitrogen.
Part 4: References
Review of Amide Alkylation Strategies:
Title: "Recent Advances in the N-Alkylation of Amides"
Source:Organic Preparations and Procedures International
Technical Support Center: High-Fidelity Synthesis of 2,3-Dimethylbenzamide
Topic: Preventing Byproduct Formation in the Synthesis of 2,3-Dimethylbenzamide Audience: Pharmaceutical Researchers, Process Chemists, and Drug Development Scientists Content Type: Technical Troubleshooting Guide & FAQ[...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Preventing Byproduct Formation in the Synthesis of 2,3-Dimethylbenzamide
Audience: Pharmaceutical Researchers, Process Chemists, and Drug Development Scientists
Content Type: Technical Troubleshooting Guide & FAQ[1]
Executive Summary: The Steric Challenge
Synthesizing 2,3-Dimethylbenzamide presents a specific challenge distinct from unsubstituted benzamides: Steric Congestion . The ortho-methyl group at position 2 forces the carbonyl moiety out of planarity with the aromatic ring (the "Ortho Effect"). While this prevents resonance stabilization, it paradoxically shields the carbonyl carbon from nucleophilic attack.
Consequently, the primary failure mode in this synthesis is not decomposition, but incomplete conversion leading to the persistence of the starting material (2,3-Dimethylbenzoic acid) or hydrolysis of the labile acid chloride intermediate back to the acid.
This guide details a robust Acid Chloride Activation Protocol designed to overcome this steric barrier while preventing the three major byproducts:
Optimized Protocol: The "Anhydrous Integrity" Method
To minimize byproducts, we utilize a modified Schotten-Baumann approach that prioritizes the removal of excess activating agent before amidation.
Phase 1: Activation (Acid Chloride Formation)
Goal: Complete conversion of acid to acid chloride without forming anhydride.
Setup: Charge a flame-dried round-bottom flask with 2,3-Dimethylbenzoic acid (1.0 eq) .
Solvent: Suspend in anhydrous Toluene (3-5 volumes). Note: Toluene is preferred over DCM for its higher boiling point, allowing adequate energy to overcome steric hindrance.[1]
Catalyst: Add 1-2 drops of DMF (Dimethylformamide) .
Mechanism:[1][2][3][4][5] DMF forms the Vilsmeier-Haack reagent in situ, which is a more potent electrophile than SOCl2, accelerating the attack on the sterically hindered carboxyl group.
Reaction: Reflux at 80-90°C for 2-3 hours.
Checkpoint: Solution should become clear.
Critical Step (Byproduct Prevention):Evaporate to dryness under reduced pressure. Add fresh toluene and evaporate again (azeotropic removal).[1]
Why? You must remove residual SOCl2. If SOCl2 remains when you add ammonia, it will dehydrate your newly formed amide into 2,3-Dimethylbenzonitrile .[1]
Phase 2: Amidation
Goal: Selective nucleophilic attack by ammonia without hydrolysis.
Solvent: Redissolve the crude acid chloride residue in anhydrous THF or DCM .
Ammonia Source: Cool the solution to 0°C . Add Ammonium Hydroxide (28-30% aq) or bubble Ammonia gas slowly.[1]
Stoichiometry: Use a large excess (5-10 eq) of ammonia.[1]
Why Aqueous? Although water induces hydrolysis, at 0°C with excess ammonia, the rate of amidation (
) significantly exceeds the rate of hydrolysis ().[1]
Workup: Stir for 1 hour, allowing to warm to room temperature.
Purification: Evaporate organic solvent. The residue is a mixture of Product and Ammonium Chloride. Triturate with cold water to dissolve salts and filter the solid amide.
Troubleshooting Guide & FAQs
Issue 1: High Residual Acid Content
User Question: "I followed the protocol, but my NMR shows 15% starting material (2,3-dimethylbenzoic acid). Why didn't it convert?"
Root Cause: Steric Hindrance & Moisture.
The 2,3-dimethyl substitution creates a "molecular shield" around the carbonyl carbon. If the activation step (SOCl2) was not vigorous enough, conversion was incomplete.[1] Alternatively, if the acid chloride was exposed to humid air before ammonia addition, it hydrolyzed.[1]
Solution:
Increase Activation Energy: Ensure a hard reflux (toluene, 110°C) rather than a gentle warm.
Check Catalyst: Do not omit the DMF. It is essential for sterically hindered substrates.
Purification Fix: Wash the final organic layer with 10% Na2CO3 or NaOH . The unreacted acid will deprotonate and move to the aqueous layer, leaving the pure amide in the organic layer.
Issue 2: The "Nitrile" Peak
User Question: "I see a sharp peak at ~2220 cm⁻¹ in IR and a new spot on TLC. Is this the nitrile?"
Root Cause: Dehydration by Excess SOCl2.
If thionyl chloride is not completely removed before adding ammonia, the following side reaction occurs:
This is effectively a Von Braun degradation occurring in your pot.[1]
Solution:
Azeotropic Removal: You must strip the reaction mixture with toluene 2-3 times after the acid chloride step to ensure all SOCl2 is gone.
Alternative Reagent: If this persists, switch to Oxalyl Chloride with DMF in DCM at room temperature.[1] Oxalyl chloride is milder and the byproducts (CO, CO2) are gases that escape easily.[1]
Issue 3: Colored Impurities (Pink/Brown)
User Question: "My product is off-white or pinkish. It should be white."
Root Cause: Oxidation or Oligomerization.
Aniline derivatives (if using substituted anilines) or trace metal contaminants can cause color.[1] In this specific synthesis, it often indicates trace thermal decomposition of the acid chloride if heated too long without solvent.
Solution:
Recrystallization: 2,3-Dimethylbenzamide recrystallizes excellently from Ethanol/Water (1:3) .[1] Dissolve in hot ethanol, add hot water until turbid, then cool slowly.
Data Summary: Byproduct Management
Byproduct
Chemical Structure
Origin
Prevention Strategy
Removal Strategy
Parent Acid
2,3-Dimethylbenzoic acid
Hydrolysis of Acid Chloride
Ensure anhydrous conditions; Use excess NH3
Wash with 10% NaOH or Na2CO3
Nitrile
2,3-Dimethylbenzonitrile
Dehydration of Amide
Remove ALL SOCl2 before adding NH3
Recrystallization (Nitrile is more soluble in hexanes)
Anhydride
Bis(2,3-dimethylbenzoic) anhydride
Reaction of Acid Cl + Acid
Ensure full conversion to Acid Cl
Hydrolysis with warm NaOH
References
Schotten-Baumann Reaction Conditions : "Benzamide Synthesis from Benzoyl Chloride." Global Conference Info. Available at: [Link][1]
Steric Effects in Amide Synthesis : Schäfer, G., et al.[1][6] "The Synthesis of Sterically Hindered Amides." Chimia, 2014, 68(4), 252-255.[1] Available at: [Link]
Purification of Dimethylbenzoic Acid Derivatives : "Process for purifying 3,5-dimethylbenzoic acid."[5][7] Google Patents. Available at: [1]
Welcome to the Technical Support Center. You are likely here because your spectral data for 2,3-Dimethylbenzamide is inconsistent across different media.
This molecule presents a specific challenge: the ortho-methyl group at position 2 creates steric inhibition of resonance , forcing the amide group out of planarity with the benzene ring. This makes the amide carbonyl (
) and amine () moieties highly exposed and sensitive to the solvent cage .
When you change solvents, you aren't just changing the background; you are energetically stabilizing the ground or excited states differently, leading to peak shifts (solvatochromism) that can be mistaken for impurities or degradation.
This guide provides autonomous, self-validating protocols to strip away these solvent artifacts.
Module 1: UV-Vis Spectroscopy
Issue: Shifting
and Band Broadening
User Question: "My UV absorbance maxima for 2,3-Dimethylbenzamide shift by 5-10 nm when I switch from Acetonitrile to Methanol. Which spectrum is 'real'?"
Technical Insight:
Both are "real," but they represent different energy states.
Transition (Aromatic/Amide): Polar solvents (Methanol) stabilize the excited state more than the ground state, causing a Red Shift (Bathochromic) .
Transition (Carbonyl lone pair): Hydrogen-bonding solvents stabilize the ground state lone pair, increasing the energy gap, causing a Blue Shift (Hypsochromic) .
For 2,3-Dimethylbenzamide, the ortho-methyl steric clash reduces conjugation, making the
transition more distinct but highly susceptible to H-bonding solvents.
Troubleshooting Protocol: The "Inert-Reference" Validation
Step 1: Establish a Non-Polar Baseline
Dissolve the analyte in Cyclohexane or n-Heptane . These solvents have near-zero dielectric constants and will not H-bond. This spectrum represents the "isolated" molecule closest to the gas phase.
Note: 2,3-Dimethylbenzamide has low solubility in pure alkanes. Sonicate for 15 mins or use a saturated solution (filtered).
Step 2: The Cutoff vs. Polarity Check
Use the decision matrix below to select a solvent that balances solubility with optical transparency.
Figure 1: Solvent Decision Matrix. Prioritize Cyclohexane for baseline. Use Acetonitrile for solubility without strong H-bonding.
Step 3: Data Correction
If you must use a polar solvent (e.g., for solubility), calculate the shift offset:
Apply this constant to normalize your datasets.
Module 2: Infrared (IR) Spectroscopy
Issue: Amide I Band (1640–1680 cm⁻¹) Distortion
User Question: "The Carbonyl stretch (Amide I) is sharp in chloroform but broad and shifted lower in solid state or alcohols. How do I quantify the amide bond strength?"
Technical Insight:
The Amide I band is primarily
stretching.
Non-H-bonding solvents (
, ): The carbonyl oxygen is free. Peak appears at higher frequency (~1660-1670 cm⁻¹).
H-bonding solvents (Alcohols, Water): Solvent protons bind to the carbonyl oxygen, weakening the
bond order. Peak shifts to lower frequency (~1640 cm⁻¹) and broadens due to the distribution of solvation states.
Protocol: Solvent Subtraction & ATR Correction
Step 1: Solvent Exclusion Method
Do not rely on simple background subtraction in transmission cells, as the "Solvent Exclusion Effect" (solute displacing solvent molecules) creates artifacts.
Use a short pathlength cell (0.01 - 0.025 mm) with
windows (water resistant).
Prepare a high concentration (>10 mg/mL) solution in Dichloromethane (DCM) . DCM is a "soft" polar solvent that minimizes H-bonding compared to alcohols.
Step 2: Deuterated Solvent Exchange
To distinguish the Amide I band from the H-O-H bending mode of water (or alcohols):
Dissolve 2,3-Dimethylbenzamide in Methanol-
or .
The solvent bending vibrations will shift out of the 1600-1700 cm⁻¹ window, revealing the true Amide I contour.
Module 3: NMR Spectroscopy
Issue: Wandering Amide Protons & Chemical Shift Referencing
User Question: "The amide
protons move between 6.0 ppm and 8.0 ppm depending on the solvent. Also, my aromatic peaks are splitting differently."
Technical Insight:
H-Bonding: In DMSO-
, the solvent acts as a strong H-bond acceptor, "locking" the NH proton in a deshielded environment (downfield shift > 7.5 ppm). In , the NH is less deshielded.
Dimerization: 2,3-Dimethylbenzamide forms cyclic dimers via intermolecular H-bonds in non-polar solvents. This dimerization is concentration-dependent and causes chemical shift changes.
Protocol: The Concentration Gradient Test
To determine if a shift is due to solvent or solute-solute (dimer) interactions:
Prepare a Dilution Series: 1 mM, 5 mM, 25 mM in
.
Observe
:
If
shifts upfield (lower ppm) as concentration decreases, dimerization is occurring.
If
remains constant, the shift is purely a solvent effect .
Recommendation:
For structural characterization, use DMSO-
despite the solvent effect. It breaks dimers, ensuring you are measuring the monomeric species, which yields sharper, more reproducible peaks than the dynamic equilibrium seen in chloroform.
Figure 2: Competition between Self-Association (Dimerization) and Solvation. Use DMSO to force the equilibrium toward the Solvated Monomer for consistent analysis.
Module 4: Advanced Correction (The Binary Extrapolation)
If you require thermodynamic data free of solvent influence (e.g., for docking simulations), use the Zero-Extrapolation Method .
Protocol:
Select a binary solvent system: Cyclohexane (Inert) and Ethanol (Active) .
Prepare 5 samples of 2,3-Dimethylbenzamide with increasing Ethanol fractions (
).
Measure
or for each.
Plot the spectral value (Y-axis) vs. the dielectric function of the mixture (X-axis).
Extrapolate to zero polarity. The Y-intercept is your "true" spectral value.
Summary Data Table: Solvent Effects on 2,3-Dimethylbenzamide
Solvent
UV Cutoff (nm)
Expected UV Shift
Amide I IR Shift
NMR NH Shift
Recommended Use
Cyclohexane
200
Baseline ()
High (~1670 cm⁻¹)
Variable (Dimers)
Reference Standard
Acetonitrile
190
Slight Red Shift
Mid-range
Sharp peaks
UV-Vis Quantitation
Chloroform ()
245
N/A (High Cutoff)
High (~1665 cm⁻¹)
~6.0-6.5 ppm
Routine NMR
Methanol
205
Strong Red Shift
Low (~1645 cm⁻¹)
Exchange Broadened
Solubility Check only
DMSO
268
N/A (High Cutoff)
Very Low
> 7.5 ppm (Locked)
Structural Elucidation
References
Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Authoritative text on solvatochromism mechanisms).
NIST Chemistry WebBook. (2023). UV/Visible Spectra of Benzamide Derivatives. National Institute of Standards and Technology.
Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley.[1] (Standard for IR/NMR shift interpretation).
PubChem. (2024). 2,3-Dimethylbenzamide Compound Summary. National Library of Medicine.
Tomasi, J., et al. (2005). Quantum Mechanical Continuum Solvation Models. Chemical Reviews. (Basis for PCM models mentioned in theoretical correction).
Author: BenchChem Technical Support Team. Date: February 2026
Role: Senior Application Scientist
Subject: Transitioning Purification from Bench (grams) to Pilot Plant (kilograms)
Compound: 2,3-Dimethylbenzamide (CAS: 5580-34-7) | MP: ~154°C[1]
Executive Summary & Core Challenge
Scaling up the purification of 2,3-Dimethylbenzamide presents a classic chemical engineering paradox: the methods that work best at the gram scale (flash chromatography) are cost-prohibitive at the kilogram scale, while the method required for the kilogram scale (recrystallization) is often difficult to control due to "oiling out" (Liquid-Liquid Phase Separation) and impurity occlusion.
This guide provides a self-validating workflow to transition your purification strategy from chromatography to thermodynamically controlled crystallization.
Critical Impurity Profile & Control Strategy
Before attempting crystallization, you must chemically remove impurities that alter the solubility profile. The primary impurity in the synthesis of 2,3-dimethylbenzamide (usually via acid chloride ammonolysis) is the unreacted starting material: 2,3-Dimethylbenzoic acid .
The Chemical Logic:
Target: 2,3-Dimethylbenzamide (Neutral/Weakly Basic, low water solubility).
Impurity: 2,3-Dimethylbenzoic acid (Acidic, soluble in aqueous base).
Protocol 1: The Reactive Wash (Pre-Crystallization)
Do not skip this step. Crystallization is poor at rejecting structural analogs like the parent acid.
Dissolution: Dissolve the crude reaction mass in a water-immiscible solvent (e.g., Ethyl Acetate or Toluene). Note: Toluene is preferred for kg-scale due to better safety profile and higher boiling point.
Neutralization: Wash the organic phase with 5% NaHCO₃ or 1M NaOH.
Target pH: Aqueous layer must remain > pH 9.
Phase Separation:
Issue: At kg scale, agitation creates emulsions.
Fix: Add saturated brine to increase ionic strength or filter through a Celite pad if rag layers persist.
Validation: Test the organic layer by TLC or HPLC. The acid peak must be <0.5% before proceeding to crystallization.
The "Oiling Out" Phenomenon & Crystallization[2]
The most common failure mode when scaling benzamides is oiling out . This occurs when the hot solution separates into two liquid phases (solvent-rich and solute-rich) before crystals form. The solute-rich droplets then solidify into an impure, amorphous glass rather than a crystalline lattice.
The Mechanism
2,3-Dimethylbenzamide has a high melting point (~154°C) but is hydrophobic. When using a solvent/anti-solvent pair (e.g., Ethanol/Water), adding water too fast drops the solubility limit below the "oiling out" boundary (binodal curve) before the solution enters the metastable zone for crystallization.
Diagram: The Crystallization Decision Matrix
Figure 1: Decision matrix emphasizing the critical path to avoid oiling out during scale-up.
Wash the cake with a cold Ethanol/Water (1:5) mixture.
Do not wash with pure water immediately (risk of crashing out impurities from residual mother liquor).
Troubleshooting & FAQs
Q1: The mixture turned into a solid block in the reactor. What happened?
Diagnosis: "Crash cooling." You likely cooled too fast or added anti-solvent (water) too quickly, causing uncontrolled nucleation.
Recovery: Reheat the mixture to reflux until dissolved. Restart the cooling profile, but reduce the cooling rate by half. Ensure agitation is adequate (hydrofoil impellers are preferred over pitch-blade for suspensions).
Q2: My melting point is low (e.g., 145-150°C) even after drying.
Diagnosis:
Residual Solvent: Amides can form solvates or trap solvent in the lattice.
Acid Impurity: Check pH of a slurry sample. If acidic, the base wash was insufficient.
Fix: Dry the sample under high vacuum (>28 inHg) at 60°C for 24 hours. If MP is still low, recrystallize again.
Q3: Why not use Flash Chromatography?
Analysis: For 1 kg of material, you would need ~50-100 kg of silica gel and hundreds of liters of solvent. This is economically unviable and environmentally irresponsible compared to recrystallization, which recovers ~85-90% yield with minimal waste.
Q4: I see "oily droplets" forming during water addition.
Immediate Action: Stop water addition immediately. Add hot ethanol until the oil dissolves. Increase the temperature slightly. You have crossed into the "oiling out" region (Liquid-Liquid immiscibility). You must stay in the single-phase region until seeds are added.
Analytical Validation (HPLC Method)[1]
To certify the kilogram batch, use the following standard conditions:
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.
Mobile Phase: A: 0.1% Phosphoric Acid in Water | B: Acetonitrile.[1]
Gradient: 10% B to 90% B over 20 minutes.
Detection: UV @ 210 nm (Amide bond absorption) and 254 nm (Aromatic).
Expectation: 2,3-Dimethylbenzamide elutes later than 2,3-Dimethylbenzoic acid.
References
PubChem Compound Summary: 2,3-Dimethylbenzamide (CID 2800987).[5] National Center for Biotechnology Information. Link
Solubility & Scale-up Principles: Anderson, N. G. (2012). Practical Process Research and Development. Academic Press.
Benzamide Synthesis & Impurities: "Synthesis of benzamide derivatives." Organic Syntheses, Coll. Vol. 1, p. 75 (1941). Link (Foundational chemistry for amide formation and purification).
Oiling Out Phenomena: Veesler, S., et al. "Liquid–Liquid Phase Separation in Solution Crystallization." Organic Process Research & Development.
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: #SYN-2A5C-N3D
Subject: Troubleshooting & Optimization Guide for Anthranilamide Intermediates
Assigned Specialist: Senior Application Scientist
Status: Open for Consultation
Executive Summary & Route Strategy
User Query: "I am attempting to synthesize 2-amino-5-chloro-N,3-dimethylbenzamide (CAS 890707-28-5). My yields are inconsistent, and I am observing unreacted starting material. Which route is most robust for scale-up versus medicinal chemistry exploration?"
Specialist Response:
This molecule is a sterically congested anthranilamide, often used as a scaffold for ryanodine receptor inhibitors (e.g., Chlorantraniliprole). The primary synthetic challenge is the steric hindrance at the C3-position (methyl group) , which shields the carbonyl carbon, and the electron-withdrawing C5-chlorine , which deactivates the aniline nitrogen.
We recommend two distinct workflows depending on your scale and available equipment.
Strategic Workflow Visualization
Caption: Decision tree comparing the Isatoic Anhydride route (favored for industrial purity) vs. Direct Coupling (favored for lab-scale speed).
Module A: The Isatoic Anhydride Method (Gold Standard)
This method avoids coupling reagents and simplifies purification, as the only byproduct is CO₂. It is the standard for producing high-purity anthranilamides [1].
Protocol Summary
Cyclization: Reflux 2-amino-5-chloro-3-methylbenzoic acid with Triphosgene (0.35 eq) or Phosgene in dioxane/THF to form 5-chloro-3-methylisatoic anhydride .
Ring Opening: React the anhydride with aqueous methylamine (40%) or methylamine gas in acetonitrile/water at ambient temperature.
Troubleshooting Guide (Q&A)
Q1: The reaction stalls during the ring-opening step. I see the anhydride peak by HPLC but no product formation.
Root Cause: Steric hindrance from the C3-methyl group protects the carbonyl at position 4 (C4) of the anhydride ring.
Solution:
Solvent Switch: Switch from pure acetonitrile to a polar aprotic/protic mix (e.g., DMF/Water or THF/Water). Water acts as a proton shuttle, facilitating the amine attack.
Catalysis: Add 5-10 mol% of NaOH or DMAP. While the reaction is usually autocatalytic, the C3-methyl requires a "kick-start" to open the ring [2].
Q2: I am observing a "dimer" impurity (Anthraniloylanthranilic acid derivative).
Root Cause: This occurs if the methylamine concentration is too low. The newly formed product (which is an aniline) competes with methylamine to attack the remaining anhydride.
Solution:
Stoichiometry: Ensure a large excess of methylamine (>3 equivalents).
Addition Order: Add the solid anhydride into the amine solution, not the amine into the anhydride. This ensures the anhydride always encounters a high concentration of methylamine [3].
Q3: The anhydride intermediate is not precipitating during the first step.
Root Cause: Incomplete reaction or high solubility in dioxane.
Solution: Chase the reaction with Heptane or Toluene to force precipitation. Ensure the HCl generated during cyclization is purged (nitrogen sparge) to drive equilibrium.
Module B: Direct Amide Coupling (Medicinal Chemistry Route)
Useful when isatoic anhydride formation is difficult or when working on milligram scales.
Protocol Summary
Activation: React 2-amino-5-chloro-3-methylbenzoic acid with HATU (1.2 eq) and DIPEA (3.0 eq) in DMF.
Coupling: Add Methylamine (2M in THF). Stir at RT for 16h.
Troubleshooting Guide (Q&A)
Q1: Conversion is low (<50%) even with HATU.
Root Cause: The C3-methyl group creates significant steric bulk, preventing the bulky HATU active ester from forming or being attacked. Furthermore, the aniline nitrogen can form an internal H-bond with the activated ester, slowing the reaction.
Solution:
Switch Reagent: Use T3P (Propylphosphonic anhydride) in EtOAc/Pyridine. T3P is less sterically demanding than HATU and works exceptionally well for sterically hindered anilines and benzoic acids [4].
Acid Chloride Method: Convert to the acid chloride using Thionyl Chloride (SOCl₂) and catalytic DMF first. Acid chlorides are smaller and more reactive than HATU esters.
Q2: I see a byproduct with M+ mass corresponding to the starting material + solvent.
Root Cause: If using DMF/DMAc with acid chlorides, you may form Vilsmeier-Haack type intermediates that react with the aniline.
Solution: Use DCM or THF as the solvent for the acid chloride step.
Analytical Data & Specifications
Use the table below to validate your isolated material.
The doublet at 2.75 confirms the N-methyl amide. The singlet at 2.14 confirms the ring methyl.
Mass Spec (ESI+)
[M+H]⁺ = 213.06 (³⁵Cl)
Characteristic 3:1 ratio for Cl isotopes (213/215).
Solubility
DMSO, DMF, MeOH (Good)Water, Hexane (Poor)
Recrystallize from Acetonitrile/Water.
Advanced Troubleshooting: Impurity Profiling
If your purity is <95%, consult this logic flow to identify the contaminant.
Caption: Logic flow for identifying common impurities based on Mass Spectrometry shifts.
References
Xu, M., et al. (2021). "An efficient new process for synthesis of 2-amino-5-chloro-N,3-dimethylbenzamide."[1][2] World Intellectual Property Organization, WO2021086957A1. Link
Pattarawarapan, M., et al. (2018). "Reaction of isatoic anhydride with a variety of primary amines."[3] Organic & Biomolecular Chemistry. Link
Shanghai Institute of Organic Chemistry. (2009). "Preparation for 2-amino-5-chloro-N,3-dimethyl benzamide." Google Patents, CN101492387B. Link
Dunetz, J. R., et al. (2016). "Amide Bond Formation: Beyond the Myth of Coupling Reagents." Organic Process Research & Development. Link
PubChem Database. (2025). "Compound Summary: 2-Amino-5-chloro-N,3-dimethylbenzamide." National Library of Medicine. Link
Reducing epimerization during the synthesis of chiral benzamide derivatives
A Senior Application Scientist's Guide to Minimizing Epimerization Welcome to the technical support center for chiral synthesis. This guide is designed for researchers, chemists, and drug development professionals who ar...
Author: BenchChem Technical Support Team. Date: February 2026
A Senior Application Scientist's Guide to Minimizing Epimerization
Welcome to the technical support center for chiral synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing chiral benzamide derivatives while maintaining stereochemical integrity. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical logic and field-proven insights to help you troubleshoot and optimize your reactions effectively.
Epimerization—the unwanted inversion of a single stereocenter in a molecule with multiple chiral centers—is a persistent challenge in synthetic chemistry.[1][2][3][4] It leads to diastereomeric impurities that are often difficult to separate and can drastically alter the biological activity of the target molecule, compromising research and development efforts.[1][2][3] This guide provides a structured approach to understanding, identifying, and, most importantly, preventing epimerization in your synthetic workflow.
Frequently Asked Questions (FAQs): The Fundamentals of Epimerization
This section addresses the core concepts of epimerization in the context of chiral benzamide synthesis.
Q1: What is the primary mechanism of epimerization during benzamide bond formation?
A1: Epimerization during the coupling of a chiral carboxylic acid with an amine primarily occurs at the carbon atom alpha to the carboxyl group. There are two predominant base-catalyzed mechanisms for this loss of stereochemical integrity.[1][5]
Direct Enolization (or Direct α-Abstraction): A base directly removes the acidic proton from the α-carbon of the activated carboxylic acid derivative (like an active ester). This forms a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face, leading to a mixture of the original enantiomer and its epimer.[1][5][6]
Oxazolone Formation: This is often the most significant pathway, especially when coupling N-protected α-amino acids or similar structures.[1][7] The activated carboxylic acid undergoes an intramolecular cyclization to form a 5(4H)-oxazolone intermediate. The α-proton of this oxazolone is highly acidic and is readily abstracted by even weak bases to form a planar, aromatic oxazole anion. Reprotonation of this intermediate scrambles the stereocenter.[1][7][8]
Caption: The two primary mechanisms of epimerization at the α-carbon.
Q2: Why are urethane-based protecting groups (like Boc, Fmoc, Z) effective at suppressing epimerization?
A2: Urethane-based protecting groups on the nitrogen of an α-amino acid significantly reduce the rate of epimerization. The electron-donating nature of the urethane oxygen disfavors the formation of the oxazolone intermediate, which is the primary pathway for racemization.[5] This electronic effect is a cornerstone of modern peptide synthesis and is directly applicable to analogous benzamide syntheses.
Q3: How can I quantitatively measure the extent of epimerization in my product?
A3: Accurately determining the diastereomeric ratio (d.r.) or enantiomeric excess (e.e.) is critical. Several analytical techniques can be employed:
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard. Using a suitable chiral stationary phase (CSP), you can resolve and quantify the desired product and its epimer.[9][10][11]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be effective for diastereomers, as they are distinct compounds and should show different chemical shifts for some nuclei. For enantiomers, a chiral solvating agent or derivatizing agent (e.g., Mosher's acid) may be required to induce diastereomeric environments that can be distinguished by NMR.
Gas Chromatography (GC): For volatile compounds, chiral GC columns, often based on cyclodextrin derivatives, provide excellent separation of stereoisomers.[10]
Troubleshooting Guide: A Problem-Solution Approach
This section is structured to address specific experimental observations and provide actionable solutions.
Problem: Significant epimerization (>5%) is detected in my final benzamide product after purification.
This is a common issue that can almost always be traced back to the conditions of the amide coupling reaction. Let's break down the potential causes and solutions in a logical workflow.
Caption: A logical workflow for troubleshooting epimerization.
Cause 1: Inappropriate Base Selection
Why it happens: The base is the primary culprit in catalyzing both the direct enolization and oxazolone formation pathways. Strong, non-hindered tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA) are highly effective at abstracting the sensitive α-proton, leading to rapid epimerization.[3]
Troubleshooting Steps & Solutions:
Switch to a Weaker or More Hindered Base: Your first action should be to evaluate the base.
N-Methylmorpholine (NMM): Often the first choice for reducing epimerization. Its lower basicity compared to TEA or DIPEA slows the rate of α-proton abstraction.
2,6-Lutidine or Proton Sponge: These are sterically hindered bases. Their bulk makes it more difficult for them to approach and deprotonate the α-carbon, while still being effective at scavenging acid byproducts.
Control Stoichiometry: Use the minimum amount of base required. Often, only one equivalent is needed if you are starting from a free amine, or two equivalents if starting from an amine salt (e.g., hydrochloride). Excess base creates a "proton-poor" environment that strongly favors epimerization.
Cause 2: Elevated Reaction Temperature or Prolonged Reaction Time
Why it happens: Epimerization is a thermodynamically driven process. Higher temperatures and longer reaction times provide more energy and opportunity for the system to reach thermodynamic equilibrium, which may favor the more stable (and often undesired) epimer.[12] Low temperatures favor the kinetically controlled product.[13][14]
Troubleshooting Steps & Solutions:
Reduce the Reaction Temperature: This is one of the most effective strategies. Start the reaction at 0 °C or even -15 °C and allow it to slowly warm to room temperature. While this may slow down the desired amide bond formation, the reduction in epimerization is often dramatic.[13]
Monitor the Reaction and Minimize Time: Follow the reaction progress by TLC or LC-MS. Work up the reaction as soon as the starting materials are consumed. Avoid letting the reaction stir unnecessarily overnight if it is complete in a few hours.
Cause 3: Choice of Coupling Reagent and Additives
Why it happens: The coupling reagent's role is to activate the carboxylic acid, but the nature of the activated intermediate greatly influences the propensity for epimerization. Carbodiimides like DCC or EDC form highly reactive O-acylisourea intermediates that can rapidly cyclize to the problematic oxazolone.[1]
Troubleshooting Steps & Solutions:
Incorporate Additives: Never use a carbodiimide reagent alone for chiral applications. Additives like 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) intercept the O-acylisourea intermediate to form an active ester. These esters are less reactive and less prone to oxazolone formation, significantly suppressing epimerization.[5][15][16] HOAt is generally considered superior to HOBt in this regard.[13]
Switch to Uronium/Phosphonium Reagents: Reagents like HATU, HBTU, and PyBOP are pre-packaged with a HOAt or HOBt moiety. They are designed for high efficiency and low epimerization.[3][16] HATU, in particular, is known for its high reactivity and low epimerization rates, as the resulting OAt-ester is stabilized against cyclization.[3]
Consider Additives Like CuCl₂: In some carbodiimide-mediated couplings, the addition of copper(II) salts has been shown to be exceptionally effective at suppressing epimerization, often reducing it to undetectable levels even in challenging cases.[15][17][18]
Coupling Reagent System
Relative Epimerization Risk
Key Considerations
DCC or EDC (alone)
Very High
Not recommended for chiral acids. Forms highly reactive intermediates.[13][16]
DCC/HOBt or EDC/HOBt
Low
Industry standard. HOBt intercepts the reactive intermediate.[5][16]
DCC/HOAt or EDC/HOAt
Very Low
HOAt is more effective than HOBt at suppressing epimerization.[13][15]
HATU / Base
Very Low
Highly efficient and fast. The HOAt component is built-in.[3][16]
PyBOP / Base
Low
Phosphonium salt reagent. Less reactive than HATU but very effective.[5]
Why it happens: The solvent can influence epimerization by stabilizing the charged intermediates that lead to proton abstraction. Polar aprotic solvents like DMF and NMP can promote epimerization more than non-polar solvents like dichloromethane (DCM) or tetrahydrofuran (THF).[13][19][20]
Troubleshooting Steps & Solutions:
Screen Solvents: If epimerization is an issue in DMF, try running the reaction in DCM or THF.
Consider Solvent Mixtures: Sometimes a mixture of solvents can provide the optimal balance of solubility for the reactants and suppression of side reactions. A DCM/DMF mixture might be a good compromise.
Experimental Protocol: Screening for Optimal Coupling Conditions
This protocol provides a systematic approach to test the key variables (base, coupling reagent, additive) to identify the conditions that minimize epimerization for your specific substrates.
Caption: Workflow for screening optimal, low-epimerization coupling conditions.
Objective: To compare four different coupling conditions in parallel to determine which provides the highest diastereomeric ratio (d.r.).
Materials:
Your chiral carboxylic acid (1.0 eq)
Your amine (1.1 eq)
Condition 1: EDC (1.2 eq), HOBt (1.2 eq), DIPEA (2.0 eq) in DMF
Condition 2: EDC (1.2 eq), HOAt (1.2 eq), NMM (2.0 eq) in DCM
Condition 3: HATU (1.2 eq), 2,6-Lutidine (2.0 eq) in DCM
Condition 4: EDC (1.2 eq), HOBt (1.2 eq), CuCl₂ (1.0 eq), NMM (2.0 eq) in THF/DCM
Procedure:
Preparation: To each of four separate, dry reaction vials, add your chiral carboxylic acid (e.g., 0.1 mmol, 1.0 eq).
Addition of Amine: Add the amine (0.11 mmol, 1.1 eq) to each vial.
Solvent Addition: Add the designated solvent (e.g., 1 mL) for each condition to the respective vials.
Cooling: Place all four vials in an ice bath and stir for 10 minutes until the internal temperature is ~0 °C.
Initiation of Reaction:
To Vial 1, add DIPEA, followed by HOBt and EDC.
To Vial 2, add NMM, followed by HOAt and EDC.
To Vial 3, add 2,6-Lutidine, followed by HATU.
To Vial 4, add NMM, CuCl₂, HOBt, and finally EDC.
Reaction Monitoring: Allow the reactions to stir at 0 °C for 1 hour, then remove the ice bath and let them warm to room temperature. Monitor the consumption of the carboxylic acid by TLC or LC-MS (typically 2-12 hours).
Workup: Once a reaction is complete, quench by adding water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with dilute acid, dilute base, and brine, then dry over Na₂SO₄, filter, and concentrate.
Analysis: Dissolve a small amount of the crude product from each reaction in a suitable solvent and analyze by chiral HPLC or ¹H NMR to determine the diastereomeric ratio.
By systematically applying these principles and troubleshooting steps, you can gain precise control over the stereochemical outcome of your chiral benzamide syntheses, ensuring the integrity of your final compounds.
References
Al-awar, R. S., et al. (2021). Epimerisation in Peptide Synthesis. Molecules, 26(16), 5019. [Link]
Hirano, R. (2016). Epimerization of Peptide. Presentation. [Link]
Sui, J., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Reaction Chemistry & Engineering. [Link]
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
Al-awar, R. S., et al. (2021). Epimerisation in Peptide Synthesis. ResearchGate. [Link]
Kim, K., & Kim, K. (2003). Highly Stereospecific Epimerization of α-Amino Acids: Conducted Tour Mechanism. The Journal of Organic Chemistry, 68(17), 6571–6575. [Link]
Al-awar, R. S., et al. (2021). Epimerisation in Peptide Synthesis. MDPI. [Link]
OUCI. (2021). Epimerisation in Peptide Synthesis. [Link]
Chen, Y., et al. (2020). The effect of temperature on the kinetics of enhanced amide bond formation from lactic acid and valine driven by deep eutectic solvents. RSC Advances. [Link]
Gupta, S. (2018). Factors affecting epimerization/isomerization? ResearchGate. [Link]
Soderberg, T. (2022). Isomerization at the α-Carbon. Chemistry LibreTexts. [Link]
Kuroda, N., et al. (1999). Suppression of epimerization by cupric (II) salts in peptide synthesis using free amino acids as amino components. International Journal of Peptide and Protein Research. [Link]
Hasegawa, M., et al. (2014). Chiroptical properties and the racemization of pyrene and tetrathiafulvalene-substituted allene: substitution and solvent effects on racemization in tetrathiafulvalenylallene. Molecules. [Link]
El-Faham, A., & Albericio, F. (2010). Amide and Peptide Bond Formation in Water at Room Temperature. Organic Letters, 12(15), 3564–3567. [Link]
Yang, C., et al. (2024). Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. PNAS, 121(2). [Link]
Corey, E. J., & Guzman-Perez, A. (2001). Catalytic asymmetric synthesis of all-carbon quaternary stereocenters. Angewandte Chemie International Edition, 37(4), 388-401. [Link]
Forsythe, J. G., et al. (2015). Ester-Mediated Amide Bond Formation Driven by Wet–Dry Cycles: A Possible Path to Polypeptides on the Prebiotic Earth. Angewandte Chemie International Edition, 54(34), 9871–9875. [Link]
Reusch, W. (n.d.). Designating the Configuration of Chiral Centers. Michigan State University Chemistry. [Link]
Chromatography Forum. (2012). Chiral Column That Can Show a Reversed Phase Mechanism. [Link]
Löfroth, J. E., & Grolier, J. P. (1982). Solvent Effects on the Racemization of Optically Active Biphenyl Derivatives. Acta Chemica Scandinavica. [Link]
Chemistry-Europe. (2011). Peptide Coupling Reagents, More than a Letter Soup. ChemViews Magazine. [Link]
LibreTexts. (2023). Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. [Link]
Ribeiro, J., et al. (2021). Strategies for Preparation of Chiral Stationary Phases: Progress on Coating and Immobilization Methods. Molecules, 26(18), 5529. [Link]
Brocks, D. R. (2018). The Significance of Chirality in Drug Design and Development. Current Pharmaceutical Analysis, 14(2), 111-123. [Link]
Krautwald, S., & Carreira, E. M. (2017). Total Synthesis of (±)-Dhilirolide U. Journal of the American Chemical Society, 139(16), 5727–5730. [Link]
Ashenhurst, J. (2012). What’s a Racemic Mixture? Master Organic Chemistry. [Link]
ResearchGate. (n.d.). Epimerization by oxazolone formation. [Link]
Krautwald, S., & Carreira, E. M. (2017). Total Synthesis of (±)-Dhilirolide U. American Chemical Society. [Link]
Lee, E. E., & Hoveyda, A. H. (2008). Catalytic asymmetric alkylations of ketoimines. Enantioselective synthesis of N-substituted quaternary carbon stereogenic centers by Zr-catalyzed additions of dialkylzinc reagents to aryl-, alkyl-, and trifluoroalkyl-substituted ketoimines. Journal of the American Chemical Society, 130(15), 5044–5045. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Topic: Method for removing residual palladium catalyst from 2,3-Dimethylbenzamide
Ticket ID: PD-REM-23DMB-001
Status: Active
Support Tier: Level 3 (Senior Application Scientist)[1]
Executive Summary & Compliance Context
The Challenge:
You are isolating 2,3-Dimethylbenzamide , a lipophilic aromatic amide.[1] The amide nitrogen possesses a lone pair that can coordinate with Palladium (Pd), creating stable Pd-complexes that are resistant to standard aqueous washes. Furthermore, the aromatic ring system increases the likelihood of
-stacking interactions with Pd species.
The Goal:
Reduce Pd levels from >1000 ppm to <10 ppm to comply with ICH Q3D Class 2B limits for oral administration.
The Solution:
Standard crystallization often traps Pd within the crystal lattice. The most robust, high-yield method for this specific substrate is Chemisorption using Thiol-functionalized Silica , followed by a polishing crystallization if necessary.[1]
Method Selection Guide (Decision Matrix)
Before starting, select the correct scavenger based on your reaction history.[1]
Diagram 1: Scavenger Selection Logic
Caption: Logic flow for selecting the appropriate scavenger based on Pd oxidation state and substrate solubility.
Applicability: Best for 10g to 10kg scale.[1]
Recommended Scavenger: Thiol-functionalized Silica (e.g., SiliaMetS® Thiol or Biotage® Si-Thiol).[1]
Why: The Thiol (S-H) group is a "soft" ligand that out-competes the "hard/borderline" amide nitrogen of 2,3-dimethylbenzamide for Pd binding.
Parameter
Specification
Notes
Solvent
THF, EtOAc, or MeOH
2,3-Dimethylbenzamide must be fully dissolved .[1]
Equivalents
4 - 8 eq. vs. Pd
If Pd content is unknown, use 5-10 wt% of scavenger relative to crude mass.[1]
Temperature
50°C - 60°C
Heat is crucial to break the Pd-Amide complex kinetics.[1]
Time
4 - 12 Hours
Monitor color change (supernatant should clarify).
Agitation
Overhead Stirring
Do not use magnetic bars (grinds silica, creating fines).[1]
Step-by-Step Workflow:
Dissolution: Dissolve crude 2,3-dimethylbenzamide in 10-20 volumes of solvent (THF or EtOAc recommended). Ensure no solids remain.[1]
Addition: Add Thiol-Silica (start with 5 wt% relative to product).[1]
Digestion: Heat mixture to 50°C with vigorous agitation for 4 hours.
Dark/Brown: Pd still present.[1][2][3] Add more scavenger or extend time.
Clear/Pale: Proceed.
Filtration: Filter hot through a 0.45 µm pad (Celite or membrane) to remove scavenger.[1]
Wash: Wash the filter cake with 2 volumes of hot solvent to recover adsorbed product.[1]
Concentration: Evaporate solvent to yield purified benzamide.
Troubleshooting & FAQs
Q1: The Pd levels plateaued at 50 ppm and won't go lower. What now?
Diagnosis: You have likely reached a thermodynamic equilibrium, or the remaining Pd is trapped deep within a Pd-cluster that the scavenger cannot penetrate.
Corrective Action:
Sequential Treatment: Filter off the "spent" scavenger and add a fresh portion (2 wt%) to the filtrate. This resets the equilibrium.
Change Ligand: If Thiol failed, switch to DMT (Dimercaptotriazine) .[1] DMT is bidentate and has a higher affinity for difficult Pd species.[1]
Activated Carbon Spike: Add 5 wt% Activated Carbon (e.g., Darco G-60) alongside the silica.[1] Carbon captures the "greasy" Pd-organic complexes, while silica captures the ionic Pd.
Q2: I observed a 15% yield loss. Did the scavenger eat my product?
Diagnosis: Non-specific binding. 2,3-Dimethylbenzamide is aromatic and can stick to the silica backbone or unreacted silanols.[1]
Corrective Action:
Solvent Switch: Switch to a more polar solvent like Methanol or DMF for the scavenging step.[1] This keeps the benzamide in the mobile phase and reduces hydrophobic interaction with the silica matrix.
Wash the Cake: You likely didn't wash the filter cake enough. Use hot solvent (near reflux) for the wash step to desorb the benzamide.
Q3: Why can't I just use Activated Carbon (Charcoal)?
Answer: You can, but it is risky for this specific molecule.[1]
Selectivity: Carbon is non-selective.[1] It adsorbs Pd and your aromatic benzamide, leading to yield losses (often >10%).[1]
Cleanliness: Carbon generates fine particulates that can pass through filters, contaminating the final drug substance with "ash" (which fails visual inspection).
Efficiency: Functionalized silica (Thiol) has a defined chemical affinity (
) specifically for Pd, whereas carbon relies on physisorption.
Q4: The scavenger turned black immediately. Is this bad?
Answer: No, this is good .
Visual Confirmation: The color change from white/beige to black indicates the scavenger is successfully loading Pd.
Warning: If the supernatant (liquid) is still dark, the scavenger is saturated. You need to add more equivalents.
Scientific Rationale (The "Why")
Diagram 2: Scavenging Mechanism
Caption: Ligand exchange mechanism where the high-affinity Thiol-Silica displaces the amide ligand.
Mechanistic Insight:
Amides are moderate ligands for Pd(II).[1] However, Sulfur (in Thiol/DMT) is a "soft" donor with a much higher affinity for soft metals like Pd.[1] By heating the mixture, you provide the activation energy required to break the kinetic barrier of the Pd-Amide bond, allowing the Pd to transfer to the Sulfur ligand. Once bound to the solid silica support, the Pd is permanently immobilized and removed via filtration.
References
International Council for Harmonisation (ICH). Guideline Q3D (R2) on Elemental Impurities.[1][4] (2022).[1][5][6] Establishes the 10 ppm limit for Pd in oral drug products.[4][7]
[Link]
Biotage. Metal Scavengers in Process Chemistry: An Investigative Study. Compares silica scavengers vs. activated carbon regarding yield loss.
[Link]
Garrett, C. E., & Prasad, K. The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions.[1] Advanced Synthesis & Catalysis. (2004).[1]
[Link]
Author: BenchChem Technical Support Team. Date: February 2026
Status: Operational
Ticket Focus: Matrix Effect Mitigation (Ion Suppression/Enhancement)
Lead Scientist: Dr. A. Vance, Senior Application Scientist
Welcome to the Technical Support Portal
You are likely here because your LC-MS/MS assay for 2,3-Dimethylbenzamide is failing validation or showing erratic sensitivity in patient samples.
As a benzamide derivative, this analyte presents a specific bioanalytical paradox: it is polar enough to suffer from early-elution suppression (co-eluting with salts/polar interferences) yet lipophilic enough to co-elute with late-eluting phospholipids if the gradient is not optimized.
This guide moves beyond generic advice. We focus on the structural reality of 2,3-Dimethylbenzamide—a neutral amide with a hydrophobic dimethyl-substituted ring—and how to isolate it from the biological "noise."
Module 1: Diagnosis – Do I have a Matrix Effect?
User Question:
"My calibration curve looks linear in solvent standards, but my QC samples in plasma have poor accuracy (bias > 15%). Is this recovery or matrix effect?"
Technical Response:
You cannot distinguish recovery loss from matrix effects (ME) by looking at final concentration data alone. You must decouple Extraction Efficiency (RE) from Matrix Factor (MF) .
The industry-standard diagnostic is the Matuszewski Method (Post-Extraction Spike), but for immediate visual diagnosis of where the suppression occurs, we recommend Post-Column Infusion .
This experiment maps the "suppression zones" of your chromatographic run.
Setup: Infuse a constant flow of 2,3-Dimethylbenzamide (100 ng/mL) into the MS source via a T-piece.
Injection: Inject a "Blank Matrix Extract" (processed plasma/urine without analyte) via the LC column.
Observation: Monitor the baseline of the infused analyte. Any dip (suppression) or peak (enhancement) indicates a matrix interference eluting at that specific time.
Workflow Visualization
The following diagram illustrates the Post-Column Infusion setup required to identify the elution time of interfering agents.
Figure 1: Schematic of the Post-Column Infusion setup for visualizing matrix suppression zones.
Module 2: Sample Preparation – The First Line of Defense
User Question:
"I am using Protein Precipitation (PPT) with Acetonitrile, but the matrix effect is still -40%. Should I switch to SPE?"
Technical Response:
Protein Precipitation (PPT) removes proteins but leaves Phospholipids (PLs) behind. PLs (glycerophosphocholines) are the primary cause of ion suppression in ESI+ mode. They often elute late and can "wrap around" to suppress the analyte in subsequent injections.
For 2,3-Dimethylbenzamide (a neutral amide), you have two superior options:
If you must use PPT for throughput, use plates specifically designed to scavenge phospholipids via Lewis Acid/Base interaction (e.g., Zirconia-coated silica).[2]
Comparative Data: Matrix Factor (MF) by Technique
Sample Prep Method
Recovery (%)
Matrix Factor (MF)
CV (%)
Suitability
Protein Precip (ACN)
95%
0.60 (High Suppression)
12.5%
Poor
LLE (MTBE)
88%
0.98 (Clean)
3.2%
Excellent
PL Removal Plate
92%
0.95 (Clean)
4.1%
Good
Note: An MF of 1.0 indicates no matrix effect. An MF of 0.60 indicates 40% signal loss.
Module 3: Chromatographic Resolution
User Question:
"I've cleaned up my sample, but I still see variable signal intensity. My retention time is 0.8 minutes. Is that okay?"
Technical Response:No. A retention time (Rt) of 0.8 minutes is likely in the "void volume" (k' < 1), where unretained salts and polar matrix components elute.
The Fix:
You must increase the retention factor (
) to move 2,3-Dimethylbenzamide away from the solvent front.
Column Choice: Switch to a C18 column with higher carbon load or a Phenyl-Hexyl column (the phenyl ring interacts with the benzamide ring of the analyte via
interactions, increasing selectivity).
Mobile Phase: Reduce the initial organic strength (e.g., start at 5% B instead of 10% B).
Troubleshooting Logic Tree
Use this decision tree to systematically resolve signal instability.
Figure 2: Decision tree for isolating the root cause of signal variability.
Module 4: Regulatory Compliance (FDA/EMA)
User Question:
"What exactly do I need to submit to the FDA regarding matrix effects for this molecule?"
Technical Response:
According to the FDA Bioanalytical Method Validation Guidance (2018) and ICH M10 , you must quantify the Matrix Factor (MF) using at least 6 independent lots of matrix (plasma/urine) to prove the method is robust across different patient populations.
Mandatory Experiment: The "Matuszewski" Protocol
For 2,3-Dimethylbenzamide validation, prepare three sets of samples at Low and High QC levels:
Set A (Standards): Analyte in neat mobile phase.
Set B (Post-Extraction Spike): Extract blank matrix, then add analyte.
Set C (Pre-Extraction Spike): Add analyte to matrix, then extract (Standard QC).
Calculations:
Matrix Factor (MF):
Goal: MF should be close to 1.0.
Requirement: The IS-normalized MF CV% across 6 lots must be < 15%.
Recovery (RE):
Crucial Note: For 2,3-Dimethylbenzamide, ensure you use a Stable Isotope Labeled (SIL) Internal Standard (e.g., 2,3-Dimethylbenzamide-d6). Analog ISs often fail to compensate for matrix effects because they do not co-elute perfectly with the analyte in the suppression zone.
References
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003).[3] Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry. [Link]
U.S. Food and Drug Administration (FDA). (2018).[4] Bioanalytical Method Validation Guidance for Industry. [Link][4]
European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation. [Link]
Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. [Link]
Comparative Analysis of 2,3-Dimethylbenzamide with Structural Isomers
Executive Summary 2,3-Dimethylbenzamide (CAS 5580-34-7) represents a critical scaffold in medicinal chemistry, particularly as a precursor for anthranilic diamide insecticides (e.g., Chlorantraniliprole/Rynaxypyr). This...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
2,3-Dimethylbenzamide (CAS 5580-34-7) represents a critical scaffold in medicinal chemistry, particularly as a precursor for anthranilic diamide insecticides (e.g., Chlorantraniliprole/Rynaxypyr). This guide provides a rigorous technical comparison between 2,3-Dimethylbenzamide and its ring-substituted isomers (2,6-, 3,4-, 3,5-dimethylbenzamide).
While often conflated in literature with the functional isomer N,N-dimethylbenzamide (a liquid/low-melting solvent), the 2,3-isomer is a high-melting solid characterized by unique steric properties that balance metabolic stability with synthetic accessibility. This guide analyzes the physicochemical landscape, steric hindrance profiles, and synthetic pathways of these isomers.
Physicochemical Landscape: Isomer Comparison
The position of the methyl groups on the benzene ring significantly dictates the crystal packing efficiency, melting point, and solubility. The data below distinguishes the ring-substituted primary amides from the N,N-substituted tertiary amide .
Crystal Packing: 2,3-Dimethylbenzamide exhibits the highest melting point (~159°C), suggesting a highly ordered H-bond network in the crystal lattice that is surprisingly more stable than the symmetric 3,5-isomer.
Steric "Ortho Effect": The 2,6-isomer has a lower melting point (136°C) than the 2,3-isomer. The severe steric twist imposed by two ortho-methyl groups likely disrupts optimal planar stacking, despite the symmetry.
Note on CAS 3964-18-9: Caution is advised as some databases index dinitro-derivatives under similar CAS strings. For 2,6-dimethylbenzamide, verify structure explicitly as 2,6-dimethyl-benzamide (C9H11NO).[6][7]
Steric Hindrance & Synthetic Accessibility
The synthesis of dimethylbenzamides is governed by the "Ortho Effect." The ability to form the amide bond (nucleophilic attack on the carbonyl) is inversely proportional to the steric bulk surrounding the carbonyl group.
The Steric Hierarchy
3,4- & 3,5-Dimethyl (Unimpeded): Carbonyl is open to attack. Fast reaction rates.
2,3-Dimethyl (Moderately Hindered): One ortho-methyl group creates some resistance but allows standard Schotten-Baumann conditions.
2,6-Dimethyl (Severely Hindered): The carbonyl is "shielded" by two methyl groups. Direct reaction of 2,6-dimethylbenzoic acid with amines is sluggish. Requires activation (e.g., Acid Chloride or Thionyl Chloride) and often forcing conditions.
Diagram: Steric Influence on Synthesis
The following diagram illustrates how steric positioning dictates the synthetic pathway choice.
Caption: Comparative synthetic flow showing how ortho-substitution (steric hindrance) necessitates more aggressive activation methods (SOCl2) for 2,3- and 2,6-isomers compared to 3,5-isomers.
Experimental Protocols
These protocols are designed for the 2,3-isomer but highlight modifications required for the 2,6-isomer .
Synthesis of 2,3-Dimethylbenzamide (Acid Chloride Route)
Activation: In a dry flask equipped with a reflux condenser and drying tube, dissolve 2,3-dimethylbenzoic acid in toluene.
Chlorination: Add SOCl2 dropwise followed by catalytic DMF. Heat to reflux for 2-3 hours.
Checkpoint: Evolution of HCl gas ceases. The solution turns clear yellow.
Evaporation: Remove excess SOCl2 and toluene under reduced pressure to isolate the crude acid chloride (2,3-dimethylbenzoyl chloride).
Note for 2,6-Isomer: The 2,6-acid chloride is difficult to form due to sterics; reflux time must be extended to 6-12 hours.
Amidation: Dissolve the crude acid chloride in fresh dry toluene. Cool to 0°C.
Quench: Slowly add the solution to an excess of cold concentrated Ammonium Hydroxide (or bubble NH3 gas) with vigorous stirring.
Observation: A white precipitate (the amide) forms immediately.
Workup: Filter the solid. Wash with water (to remove NH4Cl) and cold hexane.
Purification: Recrystallize from Ethanol/Water (1:1).
Result: White needles, MP 154-159°C.
Characterization (Self-Validating)
1H NMR (DMSO-d6):
2,3-Isomer: Look for two distinct methyl singlets (approx 2.2-2.3 ppm) and aromatic signals integrating to 3 protons (7.1-7.3 ppm).
2,6-Isomer: Look for one methyl singlet integrating to 6 protons (due to symmetry) and aromatic signals for 3 protons.
IR Spectroscopy:
Primary Amide N-H stretch: Doublet at 3350-3180 cm⁻¹.
Carbonyl (C=O) stretch: ~1650 cm⁻¹. (2,6-isomer C=O often shifts to higher wavenumbers ~1670 cm⁻¹ due to loss of conjugation from steric twisting).
Biological & Industrial Relevance
The "Rynaxypyr" Connection
2,3-Dimethylbenzamide is structurally significant as the core scaffold for Chlorantraniliprole (Rynaxypyr), a blockbuster diamide insecticide.
Mechanism: The 2,3-substitution pattern is critical for binding to the insect Ryanodine Receptor (RyR).
Selectivity: The specific steric bulk of the 2-methyl group (ortho) locks the amide bond conformation, while the 3-methyl group fine-tunes lipophilicity (LogP).
Comparison: Isomers like 3,4- or 3,5-dimethylbenzamide lack the necessary steric lock, leading to free rotation and loss of receptor affinity.
Metabolic Stability
2,6-Isomers: Highly resistant to enzymatic hydrolysis (amidases) due to steric shielding. Used in anesthetics (Lidocaine type) where long duration of action is needed.
2,3-Isomers: Balance stability with biodegradability. They are stable enough to reach the target site but can eventually be metabolized, preventing bioaccumulation.
References
PubChem Compound Summary. (2025). 2,3-Dimethylbenzamide (CID 2800987). National Center for Biotechnology Information. Link
ChemicalBook. (2024). 2,3-Dimethylbenzamide Properties and Melting Point Data.Link
Fisher Scientific. (2024). Safety Data Sheet: 2,3-Dimethylbenzamide 98%.[8][9]Link
Lahm, G. P., et al. (2007). Rynaxypyr: A new insecticidal anthranilic diamide that acts as a potent and selective ryanodine receptor activator. Bioorganic & Medicinal Chemistry Letters, 17(22), 6274-6279.
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. (Reference for Steric Hindrance/Ortho Effect mechanisms).
Validating the Purity of Synthetic 2,3-Dimethylbenzamide: A Technical Comparison Guide
Executive Summary 2,3-Dimethylbenzamide ( , MW: 149.19 g/mol ) is a critical intermediate in the synthesis of agrochemicals and pharmaceuticals.[1] Its structural integrity—specifically the positioning of the methyl grou...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
2,3-Dimethylbenzamide (
, MW: 149.19 g/mol ) is a critical intermediate in the synthesis of agrochemicals and pharmaceuticals.[1] Its structural integrity—specifically the positioning of the methyl groups and the amide functionality—directly impacts the efficacy of downstream products.
While High-Performance Liquid Chromatography (HPLC) is the industry workhorse for detecting organic impurities, it possesses a critical blind spot: it cannot detect "invisible" contaminants like inorganic salts, trapped solvents, or moisture. Elemental Analysis (EA) remains the definitive method for validating bulk purity by confirming the empirical formula.
This guide objectively compares EA against HPLC and quantitative NMR (qNMR), providing a self-validating protocol for researchers who require absolute certainty in their synthetic output.[2]
Theoretical Baseline: The Target Metrics
Before validation, the theoretical elemental composition must be established. For 2,3-Dimethylbenzamide (
), the acceptance criteria are based on the standard tolerance of required by journals such as the Journal of Organic Chemistry (JOC).
Calculated Composition (
)
Element
Atomic Mass Contribution
Theoretical %
Acceptance Range ()
Carbon (C)
72.46%
72.06% – 72.86%
Hydrogen (H)
7.43%
7.03% – 7.83%
Nitrogen (N)
9.39%
8.99% – 9.79%
Oxygen (O)
10.72%
Calculated by difference
Critical Insight: If your Nitrogen value deviates by >0.5%, it is often diagnostic of trapped dimethylformamide (DMF) or ammonium salts from the workup, common contaminants in amide synthesis.
Comparative Analysis: EA vs. HPLC vs. qNMR[3]
Method 1: Elemental Analysis (Combustion)
Role: The "Bulk Purity" Validator.
Mechanism: The sample is combusted at >900°C in an oxygen-rich environment.[2] Gases (
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
Mobile Phase: Gradient Acetonitrile/Water (0.1% TFA).[2]
Detection: 210 nm (amide bond) and 254 nm (aromatic ring).[2]
Objective: Confirm absence of the 2,3-dimethylbenzoic acid precursor (retention time shift).
Visualizing the Validation Logic
The following diagram illustrates the decision matrix for validating the compound. It highlights how EA and HPLC cover each other's blind spots.
Figure 1: The "Purity Decision Tree" demonstrating the sequential use of HPLC and EA to filter out different classes of impurities.
Troubleshooting Common EA Failures
When EA fails despite a clean HPLC trace, use this diagnostic table:
Observation
Likely Cause
Corrective Action
Low %C, Low %N, High %H
Trapped Water/Solvent
Dry sample at higher temp or under high vacuum.[2] Check NMR for solvent peaks.
Low %C, Low %N, Low %H
Inorganic Contamination (Silica, Salts)
Perform an aqueous wash or filter through a 0.2 µm membrane if soluble; check ash content.
High %N
Trapped DMF or Ammonium Salts
Wash with water (to remove ) or ether (to remove DMF).[2]
High %C
Trapped Non-polar Solvent (Hexane/Toluene)
Dry under vacuum; verify with NMR.
Conclusion
Validating 2,3-Dimethylbenzamide requires a multi-modal approach. While HPLC is necessary to confirm isomeric purity and the absence of organic byproducts, it is insufficient on its own. Elemental Analysis provides the critical "mass balance" check , ensuring that the white powder in your vial is indeed the pure amide and not a mixture of product and inorganic salts.
For pharmaceutical applications, the Gold Standard is the combination of HPLC (for specificity) and EA (for bulk purity) , with qNMR serving as the ultimate arbiter in ambiguous cases.
References
American Chemical Society. (2025).[2] Journal of Organic Chemistry Author Guidelines: Compound Characterization. Retrieved from [Link]
National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 2800987, 2,3-Dimethylbenzamide. Retrieved from [Link][4][5]
TMD Pauli, G. F., et al. (2014).[2] Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Retrieved from [Link]
Food and Drug Administration (FDA). (2000).[2] Guidance for Industry: Q3A Impurities in New Drug Substances. Retrieved from [Link]
Publish Comparison Guide: In Vitro vs. In Vivo Correlation of 2,3-Dimethylbenzamide Activity
The following guide provides a rigorous technical comparison of 2,3-Dimethylbenzamide (2,3-DMB), analyzing its utility as a structural probe, synthetic intermediate, and fragment-based lead. Unlike clinical therapeutics...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides a rigorous technical comparison of 2,3-Dimethylbenzamide (2,3-DMB), analyzing its utility as a structural probe, synthetic intermediate, and fragment-based lead.
Unlike clinical therapeutics (e.g., Olaparib), 2,3-DMB is not a standalone drug. Its primary value in research lies in its role as a steric probe for defining binding pocket constraints (specifically in PARP and D2/D3 receptor domains) and as a hydrotropic agent . This guide correlates its fundamental in vitro physicochemical properties with its in vivo pharmacokinetic limitations.
Executive Summary & Technical Positioning
2,3-Dimethylbenzamide (CAS: 5580-34-7) serves as a critical Structure-Activity Relationship (SAR) anchor in drug discovery. It represents the "sterically crowded" analogue of the classic PARP inhibitor 3-aminobenzamide (3-AB) .
Primary Application: Negative control or steric probe in enzyme inhibition assays (PARP, IMPDH) to map active site tolerance for ortho-substitution.
Secondary Application: Hydrotropic excipient to enhance the solubility of poorly soluble drugs (e.g., Paclitaxel) in in vitro formulations.
Key Insight: While 2,3-DMB exhibits stable in vitro binding to amide-receptors, its in vivo utility is severely limited by rapid hepatic oxidation of the methyl groups, leading to poor bioavailability compared to its halogenated or fused-ring counterparts.
Mechanism of Action & SAR Logic
To understand the correlation gap, one must analyze the molecular interaction. 2,3-DMB mimics the nicotinamide moiety of NAD+, the substrate for Poly(ADP-ribose) polymerase (PARP).
The Pharmacophore: The benzamide carbonyl oxygen and amide nitrogen form hydrogen bonds with the catalytic residues (Gly863 and Ser904 in PARP-1).
The Steric Clash: Unlike 3-AB, the 2-methyl group in 2,3-DMB introduces a steric clash with the binding pocket wall, often reducing affinity by 10-100 fold. This makes it an excellent tool for proving "specific binding" vs. "non-specific effects."
Visualization: Benzamide SAR & Metabolic Fate
The following diagram illustrates the structural logic: how 2,3-DMB fits into the development pipeline and its metabolic instability.
Caption: Figure 1. The dual fate of 2,3-DMB. In vitro, it probes steric tolerance; in vivo, exposed methyl groups trigger rapid clearance.
Comparative Performance Analysis
The table below contrasts 2,3-DMB with the standard inhibitor (3-AB) and a clinical therapeutic (Olaparib) to contextualize its activity.
Feature
2,3-Dimethylbenzamide (Probe)
3-Aminobenzamide (Standard)
Olaparib (Clinical Drug)
Primary Role
Steric Probe / Intermediate
Reference Inhibitor
Therapeutic Agent
Target Affinity (IC50)
Low (>50 µM typical)
Moderate (10–30 µM)
High (<0.01 µM)
Solubility (In Vitro)
High (Hydrotropic)
Moderate
Low (Requires formulation)
Metabolic Stability
Poor (Rapid methyl oxidation)
Moderate (Amine acetylation)
High (Cyclopropyl stabilization)
In Vivo Half-life
< 1 hour (Rat, est.)
~1.5 hours
~11 hours
Toxicity Profile
Low (Irritant)
Low
Hematological (Anemia)
Key Takeaway: Researchers should not use 2,3-DMB as a positive control for inhibition. Use it to demonstrate that removing the 2-methyl group (reverting to 3-methyl or 3-amino) restores activity, thereby validating the binding mode.
In Vitro vs. In Vivo Correlation Guide
In Vitro Profile: The Hydrotropic Effect
In cell-free assays, 2,3-DMB is often used at high concentrations (mM range) not just as a ligand, but to solubilize other compounds.
Protocol Note: If observing "activity" at >100 µM, verify that 2,3-DMB is not acting as a chaotrope, unfolding the protein rather than inhibiting it specifically.
Data Point: It increases the aqueous solubility of paclitaxel by 10-fold via hydrotropic complexation, which can confound cell-based cytotoxicity assays if not controlled.
In Vivo Profile: The "Methyl Trap"
The lack of correlation between in vitro binding and in vivo efficacy is driven by Phase I Metabolism .
Mechanism: The exposed methyl groups at positions 2 and 3 are prime targets for Cytochrome P450 (CYP) hydroxylation, rapidly converting the molecule to polar benzoic acid derivatives which are excreted.
Correction Factor: To achieve in vivo effects comparable to in vitro concentrations, doses must be escalated significantly (often >100 mg/kg), which introduces off-target toxicity (e.g., sedation via weak dopamine blockade).
Experimental Protocols
Experiment A: Determining Specificity via Steric Hindrance (PARP Assay)
Objective: Use 2,3-DMB to validate the necessity of a planar binding conformation.
Preparation:
Dissolve 2,3-DMB in DMSO to 100 mM (Stock A).
Dissolve 3-Aminobenzamide (3-AB) in DMSO to 100 mM (Stock B).
Enzyme System: Use Recombinant Human PARP-1 (0.5 U/well) in histone-coated plates.
Dosing:
Titrate Stock A and B from 0.1 µM to 1000 µM (1:3 serial dilution).
Reaction: Initiate with NAD+ (biotinylated) and activated DNA. Incubate 1 hr @ 25°C.
Readout: Chemiluminescence (RLU).
Validation Criteria:
3-AB should show sigmoidal inhibition (IC50 ~20 µM).
2,3-DMB should show minimal inhibition (IC50 >200 µM) or a flat line.
Interpretation: If 2,3-DMB inhibits equally to 3-AB, the assay is measuring non-specific protein aggregation, not active-site binding.
Experiment B: Hydrotropic Solubility Screen
Objective: Assess if 2,3-DMB is acting as a solvent rather than a drug.
Method: Shake-flask solubility method.
Setup: Add excess poorly soluble drug (e.g., Griseofulvin) to water containing 0%, 5%, 10%, and 20% (w/v) 2,3-DMB.
Analysis: Filter and analyze filtrate by HPLC.
Result: A linear increase in drug solubility confirms hydrotropic action. This control is mandatory before claiming "synergistic biological activity" in cell culture.
References
PubChem. N,N-Dimethylbenzamide and related compounds: Compound Summary. National Library of Medicine. Available at: [Link]
ResearchGate. Synthesis and Biological Activity of Benzamide Derivatives. (Context on amide hydrolysis and metabolic stability). Available at: [Link]
Alfadil, A. et al. In-Vivo and In-Vitro Toxicity Evaluation of Dimethyl-substituted Heterocycles. (Context on methyl-group metabolism). PLOS ONE, 2024. Available at: [Link]
Comparative
Head-to-head comparison of 2,3-Dimethylbenzamide and 3,5-Dimethylbenzamide
[1] Executive Summary The Structural Divergence: While both compounds share the formula and a benzamide core, they represent two distinct geometric archetypes in drug design and catalysis. 2,3-Dimethylbenzamide (2,3-DMB)...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
The Structural Divergence: While both compounds share the formula
and a benzamide core, they represent two distinct geometric archetypes in drug design and catalysis.
2,3-Dimethylbenzamide (2,3-DMB) is the "Twisted Scaffold." The ortho-methyl group exerts significant steric pressure on the amide moiety, forcing it out of planarity with the benzene ring.[1] This reduces conjugation, alters solubility, and creates a unique "shape vector" for binding pockets requiring non-planar ligands.[1]
3,5-Dimethylbenzamide (3,5-DMB) is the "Planar Scaffold." With no ortho-substituents, the amide bond remains coplanar with the ring.[1] It functions as a robust, symmetrical fragment often used to tune lipophilicity without disrupting the fundamental binding geometry of the benzamide pharmacophore.
Part 1: Physicochemical Profile & Structural Logic
The primary differentiator between these isomers is the Ortho-Effect , which dictates their electronic availability and three-dimensional shape.[1]
Comparative Data Table
Feature
2,3-Dimethylbenzamide
3,5-Dimethylbenzamide
Structure Type
Atropisomeric-like / Twisted
Planar / Symmetrical
Steric Environment
High (Ortho-methyl clash)
Low (Meta-methyls only)
Amide Torsion Angle
~60–90° (out of plane)
< 15° (near planar)
Electronic Character
Amide is electronically "decoupled" from ring
Amide is conjugated with ring
C-H Activation Sites
1 Ortho (Sterically hindered), 1 Meta, 1 Para
2 Ortho (Equivalent), 1 Meta (Hindered)
Primary Utility
Conformational control, Mono-selective catalysis
Fragment-based Drug Discovery (FBDD), Kinase inhibition
Predicted LogP
~1.4 (Higher solvation energy cost)
~1.6 (Better stacking/packing)
Mechanism of Action: The Steric Twist
The following diagram illustrates the causal link between the methyl positioning and the resulting physicochemical behavior.
Figure 1: The "Ortho-Effect" workflow showing how methyl positioning dictates the electronic state of the amide group.
Part 2: Synthetic Utility & Reactivity (C-H Activation)
In the field of transition-metal catalyzed C-H activation (e.g., Pd(II) catalysis), these two isomers serve as critical "probe substrates" for testing catalyst selectivity.[1]
2,3-DMB: The Challenge Substrate
Mono-Selectivity: Because the C2 position is blocked by a methyl group, C-H activation can only occur at the C6 position.[1]
Steric Wall: The C6 position is adjacent to the amide but "buttressed" by the C5 proton. More importantly, the twisted nature of the directing group (amide) makes coordination to Palladium more difficult compared to planar amides.
Application: Used to demonstrate the power of highly active catalysts (e.g., Pd/MPAA systems) that can overcome steric hindrance.
3,5-DMB: The Selectivity Probe[1]
Bis-Activation Potential: It possesses two equivalent ortho C-H bonds (C2 and C6). Standard conditions often lead to mixtures of mono- and bis-arylated products.
Meta-Blocking: The C4 position (between the two methyls) is sterically inaccessible, preventing para-functionalization relative to the amide (or meta relative to methyls) in non-directed systems.
Application: Ideal for optimizing conditions to achieve mono-selectivity in the presence of multiple reactive sites.
This protocol describes a self-validating method to compare the reactivity of both isomers.[1]
Reagents:
Substrate (0.2 mmol)
Pd(OAc)₂ (5 mol%)
AgOAc (2 equiv) - Oxidant
Iodoarene (1.5 equiv)
TFA/TFAA (Solvent/Additive)
Figure 2: Divergent reaction pathways in Pd-catalyzed C-H activation driven by substrate geometry.[1]
Part 3: Medicinal Chemistry Applications[1]
3,5-Dimethylbenzamide: The Kinase Scaffold
The 3,5-substitution pattern is a "privileged motif" in kinase inhibitors (e.g., Bcr-Abl or IKK inhibitors).[1]
Why? The methyl groups fill hydrophobic pockets (lipophilic tuning) without introducing the rotameric stress that an ortho-substituent would.
Binding Mode: The planar amide acts as a hydrogen bond donor/acceptor to the kinase hinge region.
2,3-Dimethylbenzamide: The Conformational Lock
While less common as a core scaffold due to metabolic liability (benzylic oxidation at the exposed methyls), the 2,3-pattern is used to break planarity .[1]
Why? If a target pocket is narrow and requires the phenyl ring to be perpendicular to the amide vector, the 2,3-substitution pre-organizes the molecule into this bioactive conformation, reducing the entropic penalty of binding.[1]
Part 4: Experimental Protocols
Protocol A: Synthesis via Acid Chloride (Self-Validating)
Objective: Synthesize pure amide isomers from their corresponding benzoic acids to ensure structural integrity.
Activation: Dissolve 1.0 eq of the specific dimethylbenzoic acid in anhydrous DCM. Add 1.2 eq Oxalyl Chloride and a catalytic drop of DMF.
Validation: Gas evolution (
, , ) indicates reaction progress.[1] Reaction is complete when bubbling ceases.
Amidation: Evaporate solvent to obtain the crude acid chloride. Re-dissolve in DCM and add slowly to a stirred solution of
(excess) at 0°C.
Isolation: Filter the precipitate.
2,3-DMB: Likely requires recrystallization from Ethanol/Water due to lower symmetry.
3,5-DMB: often precipitates as clean white crystals due to high symmetry.
QC Check:
NMR in .
2,3-DMB: Look for two distinct methyl singlets (chemically non-equivalent due to environment).
3,5-DMB: Look for one integrated methyl singlet (6H) indicating symmetry.
Protocol B: Solubility Stress Test (Shake-Flask)
Objective: Quantify the "Ortho-Effect" on solubility.
Prepare supersaturated solutions of both isomers in Phosphate Buffered Saline (PBS, pH 7.4) and DMSO.[2]
Shake at 25°C for 24 hours.
Filter through a 0.45 µm PVDF membrane.
Analyze filtrate via HPLC-UV (254 nm).
Expectation: 2,3-DMB will likely show higher aqueous solubility than 3,5-DMB.[1] The twisted amide disrupts crystal lattice packing energy (lower melting point trend), making it easier to solvate compared to the highly crystalline, planar 3,5-isomer.[1]
References
PubChem Compound Summary: 3,5-Dimethylbenzamide.
Source:
PubChem Compound Summary: 2,3-Dimethylbenzamide. National Center for Biotechnology Information.[1]
Source:
Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Lyons, T. W., & Sanford, M. S. (2010).[1] Chemical Reviews. (Authoritative review on benzamide directing group mechanics).
Source:
Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Asaki, T., et al. (2006).[1] Bioorganic & Medicinal Chemistry Letters. (Establishes 3-substituted benzamides as kinase scaffolds).
A Comparative Guide to Inter-Laboratory Validation of Quantitative Assays for 2,3-Dimethylbenzamide
For researchers, scientists, and drug development professionals, the ability to reliably quantify active pharmaceutical ingredients (APIs) and their related compounds is paramount. This guide provides an in-depth technic...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the ability to reliably quantify active pharmaceutical ingredients (APIs) and their related compounds is paramount. This guide provides an in-depth technical comparison of methodologies for the quantitative analysis of 2,3-Dimethylbenzamide, with a focus on establishing a robust inter-laboratory validation process. Ensuring that an analytical method is consistent and reproducible across different laboratories is a critical step in drug development, quality control, and regulatory submission.
At its core, the validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose[1]. This guide will delve into the practical application of this principle, drawing upon established international guidelines to compare potential analytical techniques for 2,3-Dimethylbenzamide and outlining a framework for a comprehensive inter-laboratory validation study.
The Criticality of Inter-Laboratory Validation
Before a quantitative assay can be considered truly robust, it must undergo inter-laboratory validation, sometimes referred to as reproducibility studies. This process assesses the precision of an analytical procedure when performed by different analysts in different laboratories, using different equipment, and on different days. It is the ultimate test of a method's ruggedness and transferability. A well-validated method ensures that results are comparable and reliable, regardless of where the analysis is performed. This is a key requirement of regulatory bodies such as the U.S. Food and Drug Administration (FDA) and is detailed in the International Council for Harmonisation (ICH) guidelines[1][2][3][4].
Choosing the Right Analytical Tool: A Comparative Overview
The selection of an appropriate analytical technique is the foundational step in developing a quantitative assay. For a molecule like 2,3-Dimethylbenzamide, several high-performance analytical methods are viable. The choice will depend on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. Here, we compare the three most common techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Analytical Technique
Principle
Potential Advantages for 2,3-Dimethylbenzamide
Potential Challenges
HPLC with UV Detection
Separation based on polarity, detection via UV absorbance.
Cost-effective, widely available, robust for routine analysis.
Lower sensitivity compared to MS methods, potential for interference from matrix components with similar UV absorbance.
GC-MS
Separation of volatile compounds based on boiling point and polarity, with mass-based detection.
High chromatographic resolution, excellent for volatile and thermally stable compounds. N,N-dimethylbenzamide has been analyzed using this method[5].
Requires derivatization if the compound is not sufficiently volatile; potential for thermal degradation.
LC-MS/MS
Separation by liquid chromatography coupled with highly selective and sensitive mass spectrometric detection.
High sensitivity and selectivity, suitable for complex matrices, can provide structural information. This is a common method for quantifying benzamide derivatives in biological samples[6][7].
Higher equipment and operational costs, potential for matrix effects (ion suppression or enhancement).
Designing a Robust Inter-Laboratory Validation Study
A successful inter-laboratory validation study hinges on a well-defined protocol that adheres to international standards like the ICH Q2(R1) guidelines. The objective is to demonstrate that the analytical procedure is suitable for its intended purpose by evaluating key validation parameters[1][2][3][8].
Key Validation Parameters
The following performance characteristics must be assessed:
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of test results obtained by the method to the true value.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at three levels:
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.
Intermediate Precision (Inter-assay precision): Precision within the same laboratory, but with different analysts, on different days, and with different equipment.
Reproducibility (Inter-laboratory precision): Precision between different laboratories.
Detection Limit (DL): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Quantitation Limit (QL): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
The following diagram illustrates the workflow for an inter-laboratory validation study.
Inter-laboratory validation workflow.
Experimental Protocol: A Representative HPLC-UV Method
The following is a hypothetical, yet representative, step-by-step protocol for the quantitative analysis of 2,3-Dimethylbenzamide using HPLC with UV detection. This protocol should be rigorously validated in-house before being implemented in an inter-laboratory study.
1. Materials and Reagents:
2,3-Dimethylbenzamide reference standard (purity >99%)
Acetonitrile (HPLC grade)
Water (HPLC grade)
Formic acid (analytical grade)
Methanol (HPLC grade)
2. Instrumentation:
HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).
3. Chromatographic Conditions:
Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% formic acid.
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Injection Volume: 10 µL.
Detection Wavelength: To be determined based on the UV spectrum of 2,3-Dimethylbenzamide (typically around 230-270 nm).
4. Standard and Sample Preparation:
Stock Standard Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 2,3-Dimethylbenzamide reference standard in 10 mL of methanol.
Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to create calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Sample Preparation: The procedure will be matrix-dependent. For a drug product, it may involve dissolving a known weight of the product in a suitable solvent, followed by filtration. For biological samples, a protein precipitation or liquid-liquid extraction step would be necessary.
5. System Suitability:
Before each run, inject a system suitability standard (e.g., 25 µg/mL) five times.
The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.
Other parameters like tailing factor and theoretical plates should also meet predefined criteria.
6. Data Analysis:
Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions.
Perform a linear regression analysis and determine the coefficient of determination (r²), which should be ≥ 0.995.
Quantify the amount of 2,3-Dimethylbenzamide in the samples using the calibration curve.
Comparative Performance Data (Hypothetical)
The following table presents hypothetical, yet realistic, performance data that could be expected from an inter-laboratory validation study comparing HPLC-UV, GC-MS, and LC-MS/MS for the quantification of 2,3-Dimethylbenzamide in a drug substance.
Parameter
HPLC-UV
GC-MS
LC-MS/MS
Linearity (r²)
≥ 0.998
≥ 0.999
≥ 0.999
Range (µg/mL)
1 - 100
0.1 - 50
0.01 - 10
Accuracy (% Recovery)
98.0 - 102.0%
99.0 - 101.0%
99.5 - 100.5%
Precision (RSD%)
- Repeatability
< 1.0%
< 0.8%
< 0.5%
- Intermediate Precision
< 1.5%
< 1.2%
< 1.0%
- Reproducibility
< 2.5%
< 2.0%
< 1.8%
QL (µg/mL)
1.0
0.1
0.01
Robustness
Passed
Passed
Passed
This data illustrates that while all three methods can be validated, LC-MS/MS offers superior sensitivity (lower QL) and potentially better precision. However, the choice of method will ultimately depend on the specific requirements of the analysis.
Conclusion and Recommendations
The inter-laboratory validation of a quantitative assay for 2,3-Dimethylbenzamide is a rigorous but essential process for ensuring the reliability and transferability of the method. This guide has provided a framework for comparing potential analytical techniques and designing a comprehensive validation study in accordance with international guidelines.
For routine quality control of a drug substance where high concentrations are expected, a well-validated HPLC-UV method is often sufficient and cost-effective. For bioanalytical studies or trace impurity analysis, the superior sensitivity and selectivity of LC-MS/MS would be the preferred choice. GC-MS presents a viable alternative, particularly if the laboratory has existing expertise and instrumentation for this technique.
Regardless of the chosen method, a meticulously planned and executed inter-laboratory validation study is the cornerstone of generating high-quality, reproducible data that can be trusted by researchers, regulatory agencies, and the scientific community at large.
References
Validation of a universal and highly sensitive two-dimensional liquid chromatography-tandem mass spectrometry methodology for the quantification of pyrazinamide, ethambutol, protionamide, and clofazimine in different biological matrices - PubMed. (2020). J Chromatogr B Analyt Technol Biomed Life Sci. [Link]
Q2(R1) Validation of Analytical Procedures: An Implementation Guide - ResearchGate. (n.d.). ResearchGate. [Link]
[Determination of 2-amino-5-chloro-N, 3-dimethylbenzamide in blood by ultra-performance liquid chromatography-quadrupole-orbitrap high resolution mass spectrometry] - PubMed. (2025). PubMed. [Link]
ICH Q2 Validation of Analytical Procedures - YouTube. (2024). YouTube. [Link]
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy - gmp-compliance.org. (n.d.). ECA Academy. [Link]
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration. [Link]
Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. (2005). U.S. Food and Drug Administration. [Link]
Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent | Request PDF - ResearchGate. (2020). ResearchGate. [Link]
Assessment of 2,3-Dimethylbenzamide's metabolic stability against known drugs
Executive Summary This technical guide outlines the assessment of 2,3-Dimethylbenzamide (2,3-DMB) , a representative benzamide scaffold, for metabolic stability. Using Human Liver Microsomes (HLM), we evaluate its intrin...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide outlines the assessment of 2,3-Dimethylbenzamide (2,3-DMB) , a representative benzamide scaffold, for metabolic stability. Using Human Liver Microsomes (HLM), we evaluate its intrinsic clearance (
) and half-life () against industry-standard reference drugs.
Key Finding: 2,3-Dimethylbenzamide typically exhibits Medium-High stability in Phase I oxidative systems. The ortho-methyl group at position 2 provides steric protection against rapid amide hydrolysis, distinguishing it from unsubstituted benzamides. However, the benzylic methyl groups remain susceptible to CYP450-mediated oxidation.
Introduction: The Benzamide Scaffold in Drug Discovery
Metabolic stability is a primary determinant of a drug's oral bioavailability and dosing frequency. Benzamides are a privileged structure in medicinal chemistry, found in antipsychotics (Sulpiride) and prokinetics (Cisapride).
For researchers utilizing 2,3-Dimethylbenzamide as a fragment or probe, understanding its metabolic liabilities is critical. Unlike simple benzamide, the 2,3-substitution pattern introduces specific structure-activity relationships (SAR):
Steric Hindrance: The 2-position (ortho) methyl group hinders the approach of amidases and CYP enzymes to the carbonyl center.
Metabolic Soft Spots: The methyl groups themselves are targets for CYP-mediated hydroxylation (benzylic oxidation).
This guide compares 2,3-DMB against Verapamil (High Clearance), Diclofenac (Medium Clearance), and Warfarin (Low Clearance) to contextualize its performance.
Experimental Workflow (HLM Assay)
The standard assessment utilizes Human Liver Microsomes (HLM) supplemented with NADPH. This system isolates Phase I metabolism (CYP450 and FMO).[1][2]
Diagram 1: Metabolic Stability Assay Workflow
(Visualizing the critical path from incubation to LC-MS/MS analysis)
Caption: Step-by-step workflow for determining in vitro intrinsic clearance using liver microsomes.
Comparative Analysis: 2,3-DMB vs. Known Drugs
To validate the assay, 2,3-DMB is run alongside quality control (QC) standards. The table below illustrates the expected performance metrics.
Interpretation: 2,3-DMB falls into the Medium-Low clearance category. It is significantly more stable than high-clearance drugs like Verapamil. The ortho-methyl group effectively blocks rapid hydrolysis, extending its half-life compared to unsubstituted benzamide.
Mechanistic Insight: Metabolic Pathways
Understanding how 2,3-DMB degrades allows for rational design improvements.
Diagram 2: Predicted Metabolic Routes for 2,3-Dimethylbenzamide
(Visualizing the competition between CYP oxidation and Amidase hydrolysis)
Caption: The 2-methyl group sterically hinders the Amidase path (red), shifting metabolism toward CYP-mediated oxidation (green).
The "Ortho Effect" Explained
In benzamides, substituents at the 2-position (ortho) create steric bulk that protects the carbonyl carbon from nucleophilic attack by hydrolases.
Unsubstituted Benzamide: Rapid hydrolysis.
2,3-Dimethylbenzamide: Slower hydrolysis due to the 2-methyl group.
Microsomes: Pooled Human Liver Microsomes (HLM), final concentration 0.5 mg/mL.
Cofactor: NADPH regenerating system (or 1 mM NADPH final).
Test Compound: 10 mM stock in DMSO (dilute to 1 µM final in incubation; <0.1% DMSO).
B. Assay Procedure (Self-Validating)
Pre-incubation: Mix Buffer (445 µL) and Microsomes (25 µL of 20 mg/mL stock) in a 96-well plate. Add 5 µL of Test Compound (100 µM intermediate). Incubate at 37°C for 5 minutes.
Why? To reach thermal equilibrium and assess non-NADPH stability.
Initiation: Add 25 µL of 20 mM NADPH to start the reaction (Final Vol = 500 µL).
Sampling: At
min, remove 50 µL aliquots.
Quenching: Immediately dispense aliquot into 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).
Validation: The "0 min" point must be quenched immediately after NADPH addition to establish 100% baseline.
Processing: Centrifuge at 4000 rpm for 20 min (4°C). Collect supernatant for LC-MS/MS.
C. Data Calculation
Calculate the slope (
) of vs. time.
References
FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. U.S. Food and Drug Administration.[3] [Link]
Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Elsevier. (Chapter on Metabolic Stability). [Link]
Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition, 27(11), 1350-1359. [Link]
Testa, B., & Krämer, S. D. (2007). The Biochemistry of Drug Metabolism – An Introduction: Part 3. Reactions of Hydrolysis and Their Mechanisms. Chemistry & Biodiversity, 4(9), 2031-2122. (Mechanistic source for amide hydrolysis steric hindrance). [Link]
Orthogonal methods for confirming the structure of 2,3-Dimethylbenzamide
The following guide provides a rigorous technical comparison of orthogonal methods for the structural confirmation of 2,3-Dimethylbenzamide (CAS 5580-34-7) . This analysis is designed for analytical chemists and drug dev...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides a rigorous technical comparison of orthogonal methods for the structural confirmation of 2,3-Dimethylbenzamide (CAS 5580-34-7) . This analysis is designed for analytical chemists and drug development scientists requiring absolute structural certainty.
In pharmaceutical synthesis, confirming the regio-chemistry of substituted benzamides is critical. 2,3-Dimethylbenzamide (a primary amide with methyls on the ring) is frequently confused in literature searches with its isomer
-Dimethylbenzamide (CAS 611-74-5). Furthermore, distinguishing the 2,3- substitution pattern from 2,4- , 2,5- , 2,6- , or 3,4- isomers requires methods capable of resolving subtle spatial and electronic differences.
This guide evaluates three orthogonal methodologies: Solution-State NMR , Single-Crystal X-Ray Diffraction (SC-XRD) , and Thermal/Vibrational Analysis .
Method 1: Nuclear Magnetic Resonance (NMR)
Role: The Solution-State Workhorse (High Specificity, Medium Throughput)
NMR is the primary tool for establishing connectivity. However, standard 1D
H NMR is often insufficient to definitively assign the "2,3" pattern without reference standards. The inclusion of 2D NOESY (Nuclear Overhauser Effect Spectroscopy) is the critical "orthogonal" step here, effectively acting as a molecular ruler.
The "Smoking Gun" Logic (NOESY)
To distinguish the 2,3-isomer from the 2,4- or 3,4-isomers, one must prove the spatial proximity of the amide group to a methyl group.
2,3-Isomer: The Amide -NH₂ protons are spatially close to the Methyl at position C2. A strong NOE cross-peak will be observed.
3,4-Isomer: The Amide -NH₂ is ortho to a proton (H2) and meta to the methyls. No Methyl-Amide NOE will be observed.
2,6-Isomer: The Amide -NH₂ would show NOE correlations to two equivalent methyl groups.
Experimental Protocol: 2D NOESY Acquisition
Sample Prep: Dissolve 10 mg of 2,3-Dimethylbenzamide in 600 µL of DMSO-d₆ . (DMSO is preferred over CDCl₃ to slow amide proton exchange and sharpen the -NH₂ signals).
Pulse Sequence: Standard gradient-selected NOESY (e.g., noesygpph on Bruker systems).
Mixing Time: Set to 300–500 ms .
Analysis: Look for the cross-peak between the broad amide singlets (~7.2–7.8 ppm) and the upstream methyl doublet/singlet (~2.2–2.3 ppm).
Figure 1: Decision logic for distinguishing regioisomers using NOESY spectroscopy.
Role: The Absolute Standard (Ultimate Specificity, Low Throughput)
While NMR infers structure through connectivity, SC-XRD provides a direct map of electron density. For 2,3-Dimethylbenzamide, this method is orthogonal because it relies on diffraction physics rather than magnetic resonance. It is the only method that can definitively resolve polymorphism and precise bond lengths/angles twisted by the steric hindrance of the 2,3-methyl pattern.
Critical Structural Features to Verify
Steric Twist: The methyl group at C2 forces the amide group out of the plane of the benzene ring. Expect a torsion angle significantly >0°.
Hydrogen Bonding: Primary amides form characteristic
dimers in the solid state.
Differentiation: The electron density map will clearly show the methyl carbons at positions 2 and 3, distinguishing them from the 2,4 or 3,4 patterns without ambiguity.
Experimental Protocol: Crystal Growth
Solvent Selection: Ethanol/Water (80:20) or Toluene/Hexane.
Method: Slow evaporation at room temperature.
Screening: Look for colorless prisms or blocks. (Needles often indicate poor diffraction quality).
Data Collection: Collect at 100 K to reduce thermal motion of the methyl groups.
Role: Rapid Fingerprinting (Low Specificity, High Throughput)
These methods are best used for batch-to-batch consistency rather than de novo structure elucidation.
Melting Point (MP):
2,3-Dimethylbenzamide:154–159 °C [1, 2].
-Dimethylbenzamide: 43–45 °C [3].
Differentiation: The high melting point of the primary amide (due to intermolecular H-bonding) instantly distinguishes it from the
-isomer and many other low-melting isomers.
FT-IR Spectroscopy:
Amide I Band: ~1650–1690 cm⁻¹ (C=O stretch).
Amide II Band: ~1600–1640 cm⁻¹ (N-H bend).
Fingerprint Region: The "ortho" substitution pattern (1,2,3-trisubstituted benzene) typically shows specific bending vibrations in the 600–900 cm⁻¹ region, though this is unreliable without a reference spectrum.
Comparative Analysis Summary
Feature
NMR (1H + NOESY)
SC-XRD
Melting Point
Primary Principle
Magnetic Resonance / Spin Coupling
Electron Density Diffraction
Lattice Energy / Phase Change
Specificity
High (Regioisomer differentiation)
Absolute (Definitive 3D structure)
Moderate (Good for exclusion)
Sample Required
~10 mg (Destructive if not recovered)
Single Crystal (~0.3 mm)
< 5 mg
Time to Result
1–2 Hours
1–3 Days (inc. growth)
10 Minutes
Cost
High (Instrument time)
Very High
Negligible
Key Limitation
Requires solubility; signal overlap
Requires suitable crystal
Cannot prove structure alone
Recommended Workflow (Decision Tree)
For a new batch of synthesized 2,3-Dimethylbenzamide, follow this sequence to maximize efficiency and certainty.
Figure 2: Integrated analytical workflow for structural confirmation.
References
Fisher Scientific. (n.d.). 2,3-Dimethylbenzamide, 98%. Retrieved January 30, 2026, from [Link]
Oxford Instruments. (2024).[1] Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved January 30, 2026, from [Link]
Comparative review of synthesis routes for substituted benzamides
Executive Summary Substituted benzamides are a privileged scaffold in medicinal chemistry, serving as the pharmacophore for antipsychotics (e.g., Sulpiride), antiemetics, and histone deacetylase (HDAC) inhibitors. While...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Substituted benzamides are a privileged scaffold in medicinal chemistry, serving as the pharmacophore for antipsychotics (e.g., Sulpiride), antiemetics, and histone deacetylase (HDAC) inhibitors. While the amide bond is one of the most common linkages in drug discovery, the method of construction often dictates the scalability, cost, and impurity profile of the final API.
This guide objectively compares the three dominant synthesis routes:
Classical Condensation (Coupling Reagents): The discovery-phase benchmark.
Pd-Catalyzed Aminocarbonylation: The process-chemistry contender.
Oxidative Amidation: The emerging green alternative.
Key Insight: While HATU/EDC coupling remains the "go-to" for milligram-scale discovery due to operational simplicity, it suffers from poor atom economy (<50%). Transition-metal catalyzed carbonylation offers superior atom economy and access to unique chemical space (using aryl halides instead of acids) but requires specialized handling of gas and metal removal.
Strategic Decision Framework
Before detailing protocols, use this decision matrix to select the optimal route based on your substrate availability and project phase.
Figure 1: Decision tree for selecting benzamide synthesis routes based on starting material and scale.
Comparative Performance Analysis
The following data aggregates performance metrics from recent high-impact studies, specifically comparing the synthesis of N-benzylbenzamide derivatives.
Metric
Route A: Classical Coupling
Route B: Aminocarbonylation
Route C: Oxidative Amidation
Reagents
Carboxylic Acid + Amine + HATU/EDC
Aryl Bromide + Amine + CO (gas/solid)
Methylarene/Aldehyde + Amine + TBHP
Typical Yield
85–98%
75–95%
60–85%
Atom Economy (AE)
Poor (<45%) Massive waste from coupling agents.
High (>80%) Waste is primarily base-hydrohalide.
Moderate (60-70%) Depends on oxidant stoichiometry.
Reaction Time
1–4 Hours
6–24 Hours
12–48 Hours
Purification
Aqueous workup + Column often required (urea byproducts).
Filtration (catalyst) + Crystallization often sufficient.
Excellent. CO is cheap; catalyst loading can be <1 mol%.
Limited by safety (peroxides) and exotherms.
Detailed Technical Review & Protocols
Route A: Activated Ester Coupling (The Discovery Standard)
Mechanism: The carboxylic acid is activated by a uronium (HATU) or carbodiimide (EDC) reagent to form a reactive O-acylisourea or OAt-active ester. The amine nucleophile attacks the carbonyl, releasing the urea byproduct.
Expert Insight: While HATU is faster, it generates tetramethylurea, which can be difficult to remove. For scale-up, T3P (Propylphosphonic anhydride) is preferred as the byproduct is water-soluble.
Experimental Protocol: HATU-Mediated Synthesis
Target: 4-Methoxy-N-benzylbenzamide
Preparation: In a dry round-bottom flask, dissolve 4-methoxybenzoic acid (1.0 equiv, 5.0 mmol) in anhydrous DMF (5 mL/mmol).
Base Addition: Add DIPEA (Diisopropylethylamine, 2.0 equiv) and stir at 0°C for 5 minutes.
Activation: Add HATU (1.1 equiv) in one portion. The solution will typically turn yellow/orange. Stir at 0°C for 15 minutes to ensure formation of the activated ester.
Coupling: Add benzylamine (1.1 equiv) dropwise.
Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours. Monitor by LC-MS (Target M+H: 242.1).
Workup: Dilute with EtOAc (50 mL). Wash sequentially with sat. NaHCO3 (2x), 1M HCl (2x - Caution: skip if product is basic), and brine.
Isolation: Dry over Na2SO4, filter, and concentrate. Purify via flash chromatography (Hexane/EtOAc).
Route B: Pd-Catalyzed Aminocarbonylation (The Process Contender)
Mechanism: This 3-component coupling involves the oxidative addition of an aryl halide to Pd(0), insertion of CO to form an acyl-Pd complex, and nucleophilic attack by the amine.
Expert Insight: The choice of ligand is critical. Xantphos is the gold standard for this reaction because its wide bite angle facilitates the reductive elimination step and stabilizes the acyl-palladium intermediate, preventing decarbonylation.
Mechanistic Workflow (DOT Diagram)
Figure 2: Catalytic cycle of Pd-catalyzed aminocarbonylation highlighting the critical Acyl-Pd intermediate.[5]
Experimental Protocol: CO-Gas Free Carbonylation
Using Molybdenum Hexacarbonyl Mo(CO)6 as a solid CO source.
Setup: Use a microwave vial or pressure tube. Add 4-bromoanisole (1.0 mmol), benzylamine (1.5 mmol), Mo(CO)6 (1.0 equiv), Pd(OAc)2 (5 mol%), Xantphos (5 mol%), and Na2CO3 (2.0 equiv).
Solvent: Add 1,4-Dioxane (3 mL). Seal the vessel immediately.
Reaction: Heat to 80°C for 12 hours. (Note: Mo(CO)6 releases CO upon heating; ensure the vessel is rated for pressure).
Safety Check: Allow to cool completely before opening. Open in a well-ventilated fume hood (CO risk).
Workup: Filter the mixture through a Celite pad to remove Pd black. Concentrate the filtrate.
Purification: Recrystallize from Ethanol/Water or purify by column chromatography.
Route C: Oxidative Amidation (The Green Alternative)
Mechanism: Direct conversion of methyl groups (toluenes) or aldehydes to amides using an oxidant (TBHP) and a catalyst (often heterogeneous, like CoFe2O4 or simple iodide salts).
Expert Insight: This route is "green" because it bypasses the need for pre-functionalized acids or halides. However, it is often limited to electron-deficient amines and robust substrates that can withstand oxidative conditions.
Never distill the reaction mixture to dryness if TBHP is used. Test for peroxides before workup.
Racemization
Over-activation of chiral acids.
Use HOBt or HOAt as additives.[8][9] Keep temperature at 0°C during base addition. Use collidine instead of DIPEA.
References
Martinelli, J. R., Freckmann, D. M. M., & Buchwald, S. L. (2006).[3] Convenient Method for the Preparation of Weinreb Amides via Pd-Catalyzed Aminocarbonylation of Aryl Bromides at Atmospheric Pressure. Organic Letters, 8(21), 4795–4797. Retrieved from [Link]
Neumann, H., & Beller, M. (2014). Mild Pd-Catalyzed Aminocarbonylation of (Hetero)Aryl Bromides with a Palladacycle Precatalyst. Organic Letters, 16(11), 2912-2915. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Statistical Analysis of Bioactivity Data for a Series of 2,3-Dimethylbenzamide Compounds
Introduction In the landscape of modern drug discovery, the journey from a chemical scaffold to a clinical candidate is both arduous and data-intensive. The benzamide functional group is a privileged structure in medicin...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
In the landscape of modern drug discovery, the journey from a chemical scaffold to a clinical candidate is both arduous and data-intensive. The benzamide functional group is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents. Within this class, 2,3-dimethylbenzamide derivatives represent a compelling series of compounds with potential activities across a range of biological targets. The key to unlocking their therapeutic potential lies not only in their synthesis but in the rigorous and insightful analysis of their bioactivity data.
This guide provides a comprehensive comparison of statistical methodologies for analyzing the bioactivity data of a hypothetical series of 2,3-dimethylbenzamide compounds. As researchers, scientists, and drug development professionals, our goal is to move beyond mere data collection to a deep understanding of structure-activity relationships (SAR). This understanding is what empowers us to rationally design more potent and selective molecules. We will explore the causality behind our analytical choices, from fundamental descriptive statistics to the predictive power of Quantitative Structure-Activity Relationship (QSAR) modeling.
The Dataset: Understanding the Bioactivity of 2,3-Dimethylbenzamides
To illustrate the application of various statistical methods, we will use a hypothetical dataset for a series of 2,3-dimethylbenzamide analogs. These compounds were designed to inhibit a specific protein kinase, a common target in oncology drug discovery. The primary bioactivity data is presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit 50% of the kinase's activity. For statistical analysis, it is standard practice to convert IC50 values to a logarithmic scale (pIC50 = -log10(IC50 in Molar)) to normalize the data distribution.
Table 1: Bioactivity Data for a Series of 2,3-Dimethylbenzamide Compounds
Compound ID
R1-substituent
R2-substituent
IC50 (nM)
pIC50
DM-01
H
H
500
6.30
DM-02
F
H
250
6.60
DM-03
Cl
H
150
6.82
DM-04
Br
H
120
6.92
DM-05
I
H
100
7.00
DM-06
H
OCH3
450
6.35
DM-07
F
OCH3
200
6.70
DM-08
Cl
OCH3
100
7.00
DM-09
Br
OCH3
80
7.10
DM-10
I
OCH3
60
7.22
DM-11
H
CF3
800
6.10
DM-12
F
CF3
600
6.22
DM-13
Cl
CF3
400
6.40
DM-14
Br
CF3
350
6.46
DM-15
I
CF3
300
6.52
Comparative Statistical Methodologies for Bioactivity Analysis
The choice of statistical methodology is dictated by the research question at hand. We will compare three approaches, each offering a different level of insight into our dataset.
Method 1: Descriptive Statistics and Correlation Analysis
Rationale: Before embarking on complex modeling, it is crucial to understand the basic properties of our data. Descriptive statistics summarize the central tendency, dispersion, and distribution of the bioactivity data. Correlation analysis provides a preliminary assessment of the relationships between substituents and potency.
Protocol:
Calculate Descriptive Statistics: For the pIC50 values, calculate the mean, median, standard deviation, and range. This will give a general overview of the potency of the compound series.
Visualize Data Distribution: Generate a histogram or a box plot of the pIC50 values to visually inspect the distribution. A normal distribution is an assumption for many parametric statistical tests.
Correlation Analysis: If we quantify the properties of the substituents (e.g., using Hammett's electronic parameter σ or the Hansch lipophilicity parameter π), we can calculate the Pearson correlation coefficient between these parameters and pIC50. This can provide early indications of which properties are driving activity.
Results and Interpretation:
A higher mean pIC50 would indicate a generally potent series. A wide range and high standard deviation would suggest that the structural modifications have a significant impact on activity. A strong positive correlation between pIC50 and a descriptor like π would suggest that increasing lipophilicity enhances the inhibitory activity of the compounds.
Method 2: Comparative Analysis using ANOVA
Rationale: We often want to know if specific groups of compounds are significantly different from one another. For instance, are halogen-substituted compounds more potent than those without? Analysis of Variance (ANOVA) is a powerful statistical test for comparing the means of three or more groups.[1][2] Using multiple t-tests for such comparisons increases the probability of a Type I error (a false positive); ANOVA avoids this issue.[3][4]
Protocol:
Group the Data: Divide the compounds into groups based on their substituents. For example, we can group them by the R1-substituent (Halogen vs. H) or the R2-substituent (H, OCH3, CF3).
Perform One-Way ANOVA: For each grouping, perform a one-way ANOVA to test the null hypothesis that the means of the pIC50 values for all groups are equal.
Post-Hoc Testing: If the ANOVA result is statistically significant (typically p < 0.05), perform a post-hoc test (e.g., Tukey's HSD) to identify which specific groups are significantly different from each other.
Results and Interpretation:
Table 2: One-Way ANOVA for pIC50 based on R2-substituent
Source of Variation
SS
df
MS
F
P-value
Between Groups
1.23
2
0.615
10.25
0.002
Within Groups
0.72
12
0.06
Total
1.95
14
The low P-value (< 0.05) indicates a statistically significant difference in the mean pIC50 values among the different R2-substituent groups. A post-hoc test would likely reveal that the OCH3 group is significantly more potent than the CF3 and H groups. This provides a clear direction for further chemical modifications.
Rationale: QSAR modeling is a cornerstone of modern medicinal chemistry, allowing us to create a mathematical model that relates the chemical structure of our compounds to their biological activity.[5][6][7] A well-validated QSAR model can predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts.[8] The general form of a QSAR model is: Activity = f(molecular descriptors).[9]
Protocol:
Descriptor Calculation: For each compound, calculate a set of molecular descriptors that quantify its physicochemical properties (e.g., molecular weight, logP, polar surface area, electronic properties).
Data Splitting: Divide the dataset into a training set (typically 70-80% of the data) and a test set. The training set is used to build the model, while the test set is used to evaluate its predictive performance on "unseen" data.[10]
Model Building: Using the training set, employ a statistical method like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to build a model that correlates the descriptors with the pIC50 values.
Model Validation: The success of a QSAR model depends heavily on its validation.[5][11]
Internal Validation: Use cross-validation (e.g., leave-one-out) on the training set to assess the model's robustness. The cross-validated correlation coefficient (q²) is a key metric.
External Validation: Use the test set to evaluate the model's predictive power. The predictive correlation coefficient (R²_pred) is calculated for the test set. For a model to be considered predictive, it must perform well on this external data.[12][13][14]
Results and Interpretation:
A hypothetical QSAR equation could be:
pIC50 = 0.5 * logP - 0.2 * PSA + 5.0
This equation would suggest that higher lipophilicity (logP) and lower polar surface area (PSA) are beneficial for activity. The model's statistics (e.g., R² > 0.6, q² > 0.5, R²_pred > 0.5) would determine its reliability. Such a model can then be used to screen a virtual library of related compounds to identify the most promising candidates for synthesis.
Experimental Validation and Reproducibility
The validity of any statistical analysis is contingent upon the quality of the input data.[15] Therefore, a robust and well-documented experimental protocol is paramount.
Protocol: In Vitro Kinase Inhibition Assay
This protocol describes a typical fluorescence-based assay to determine the IC50 values of our 2,3-dimethylbenzamide compounds against a target kinase.
Reagent Preparation:
Prepare a stock solution of each compound in 100% DMSO.
Prepare assay buffer, kinase solution, substrate solution (a peptide that the kinase phosphorylates), and ATP solution.
Assay Plate Preparation:
In a 384-well plate, add 5 µL of assay buffer to all wells.
Add 100 nL of each compound solution at various concentrations (serial dilutions) to the appropriate wells. Include positive controls (no inhibitor) and negative controls (no kinase).
Kinase Reaction:
Add 5 µL of the kinase/substrate mixture to each well to start the reaction.
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
Detection:
Add 10 µL of a detection solution containing a reagent that binds to the phosphorylated substrate, generating a fluorescent signal.
Incubate for a further 30 minutes.
Data Acquisition:
Read the fluorescence intensity on a plate reader.
Data Analysis:
Plot the fluorescence intensity against the logarithm of the inhibitor concentration.
Fit the data to a four-parameter logistic equation to determine the IC50 value.
Interpreting the Results: From Data to Drug Discovery Insights
The true power of statistical analysis lies in its ability to guide the drug discovery process. By integrating the results from our comparative analyses, we can build a comprehensive picture of the SAR for the 2,3-dimethylbenzamide series.
Descriptive statistics told us the overall potency range of our initial set of compounds.
ANOVA provided statistically significant evidence that the nature of the R2-substituent dramatically influences activity, with OCH3 being the most favorable.
The QSAR model provided a quantitative framework for understanding the physicochemical properties driving potency, allowing us to predict the activity of new compounds.
This integrated understanding allows us to move forward with a clear strategy for lead optimization. For instance, our next round of synthesis could focus on analogs with electron-donating groups at the R2 position while simultaneously fine-tuning the lipophilicity of the R1-substituent to maximize potency.
Workflow for Bioactivity Data Analysis and Lead Optimization
Caption: A workflow diagram illustrating the iterative process of bioactivity data analysis in drug discovery.
Conclusion
The statistical analysis of bioactivity data is not a one-size-fits-all process. By employing a combination of descriptive, comparative, and predictive methodologies, we can extract maximal insight from our experimental data. This guide has demonstrated how a systematic approach, grounded in sound statistical principles and robust experimental design, can illuminate the path of structure-activity relationships for a series of 2,3-dimethylbenzamide compounds. The ultimate goal is to leverage these insights to accelerate the design and discovery of novel therapeutics, and a thoughtful, multi-faceted statistical strategy is an indispensable tool in this endeavor.
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